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  • Product: Diethyl methylsuccinate
  • CAS: 4676-51-1

Core Science & Biosynthesis

Foundational

Diethyl Methylsuccinate: A Comprehensive Guide to Chemical Properties, Synthesis, and Advanced Applications

Executive Summary Diethyl methylsuccinate (CAS: 4676-51-1), systematically known as diethyl 2-methylbutanedioate, is a highly versatile dicarboxylic acid ester[1]. Characterized by its stable molecular framework (C9H16O4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl methylsuccinate (CAS: 4676-51-1), systematically known as diethyl 2-methylbutanedioate, is a highly versatile dicarboxylic acid ester[1]. Characterized by its stable molecular framework (C9H16O4) and a critical stereocenter, this compound has emerged as a cornerstone in modern organic synthesis. It functions as a vital chiral building block for active pharmaceutical ingredients (APIs), a stereospecific internal electron donor in Ziegler-Natta catalysis, and a key volatile marker in metabolomic profiling[2][3]. This technical guide synthesizes its physicochemical properties, mechanistic synthesis pathways, and field-validated experimental protocols for researchers and drug development professionals.

Physicochemical Profiling

Establishing a precise physicochemical baseline is critical for optimizing downstream reactions, particularly regarding solvent compatibility, distillation parameters, and chromatographic separation. Diethyl methylsuccinate presents as a colorless to pale yellow liquid with a characteristic odor and is highly soluble in standard organic solvents[2].

Table 1: Quantitative Physicochemical Data of Diethyl Methylsuccinate

PropertyValueSource
Molecular Formula C9H16O4[1]
Molecular Weight 188.22 g/mol [4]
CAS Registry Number 4676-51-1[4]
Boiling Point 219.6 °C (at 760 mmHg)[4]
Density 1.02 g/mL[4]
Refractive Index 1.425[4]
Flash Point 97.3 °C[4]
LogP 1.13880[4]
Kovats Retention Index ~1205 (Semi-standard non-polar)[1]

Synthesis Mechanisms: From Traditional to Biocatalytic

While traditional synthesis relies on the acid-catalyzed esterification of methylsuccinic acid with ethanol, modern pharmaceutical applications demand enantiomerically pure (R)- or (S)-enantiomers[2].

Biocatalytic Asymmetric Reduction

Chemical hydrogenation of prochiral substrates (such as diethyl citraconate, diethyl mesaconate, or diethyl itaconate) historically suffers from harsh reaction conditions, reliance on high-pressure hydrogen, and expensive noble metal catalysts with inadequate stereoselectivity[5].

To overcome these limitations, biocatalysis utilizing Ene-reductases (ERs) has become the gold standard. Enzymes such as Bac-OYE1 (from Bacillus sp.), SeER (from Saccharomyces eubayanus), and AfER (from Aspergillus flavus) catalyze the asymmetric reduction of C=C double bonds via stereoselective hydride transfer. This green methodology yields highly optically pure diethyl methylsuccinate (>98% ee) under mild, aqueous conditions[5].

BiocatalyticPathway Substrate Prochiral Substrates (Diethyl citraconate / mesaconate) Reaction Asymmetric Reduction (pH adjusted to offset +0.5-1.0 drift) Substrate->Reaction Enzyme Ene-Reductases (ERs) Bac-OYE1, SeER, AfER Enzyme->Reaction Biocatalyst ProductR (R)-Diethyl methylsuccinate >99% ee (via Bac-OYE1/AfER) Reaction->ProductR Stereoselective Hydride Transfer ProductS (S)-Diethyl methylsuccinate >98% ee (via SeER) Reaction->ProductS Enantiocomplementary Hydride Transfer

Fig 1: Ene-reductase catalyzed stereodivergent reduction of prochiral substrates.

Strategic Applications in Industry and Research

  • Pharmaceutical Intermediates (Chiral Synthons): The defined stereochemistry of chiral diethyl methylsuccinate makes it an ideal building block for synthesizing complex target molecules and bioactive natural products[2][5]. Its stereocenter is transferred intact to the final product, bypassing the need for inefficient late-stage asymmetric resolution.

  • Ziegler-Natta Catalysis for Olefin Polymerization: In polymer engineering, diethyl methylsuccinate is utilized as an internal electron donor in Ziegler-Natta catalysts (comprising Mg, Ti, and halogen)[3]. The specific steric bulk and oxygen coordination sites of the ester groups modulate the active titanium sites, driving the stereospecificity of propylene polymerization to yield polymers with a high isotactic index and high xylene insolubility[3].

  • Metabolomics and Environmental Profiling: As a volatile ester, diethyl methylsuccinate is a key marker in metabolomic studies. It has been identified via GC-MS in wines fermented with non-Saccharomyces yeasts, influencing the sensory profile[6]. It is also detected in membrane-graded fulvic acid fractions known to promote wheat seed germination[7].

Validated Experimental Methodologies

Protocol 1: Preparative-Scale Biocatalytic Asymmetric Reduction

Objective: Enantioselective production of (R)-diethyl methylsuccinate using Bac-OYE1.

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing Bac-OYE1. Harvest via centrifugation to obtain a working concentration of 50 g/L wet cells[5].

  • Buffer Optimization (Causality Check): Suspend the wet cells in a buffered aqueous system. Crucial Step: The enzymatic reduction naturally consumes protons, causing the system's pH to drift upward by 0.5–1.0 over the reaction course. To maintain maximum catalytic efficiency, initiate the reaction at a pH slightly lower than the enzyme's optimum (e.g., start at pH 6.5 if the optimum is 7.5)[5].

  • Substrate Loading: Add the prochiral substrate, diethyl citraconate, up to 500 mM. Causality: Bac-OYE1 is specifically selected for its exceptional substrate tolerance. This prevents enzyme inhibition at high titers and eliminates the need for complex, continuous low-dose feeding systems[5].

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 50 °C for AfER, 45 °C for SeER) under moderate agitation for 14–27 hours[5].

  • Self-Validating Extraction: Extract the aqueous phase with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Validation: Before proceeding to downstream API synthesis, confirm the enantiomeric excess (>99% ee) and absolute configuration via chiral Gas Chromatography (GC) against a known racemic standard[5].

Protocol 2: GC-MS Extraction and Metabolomic Profiling

Objective: Isolation and identification of diethyl methylsuccinate from complex biological matrices (e.g., wine must or fulvic acid).

  • Extraction: Utilize Solid-Phase Microextraction (SPME) to capture the volatile fraction from the sample headspace[6]. Causality: SPME is a solvent-free technique that is highly sensitive to low-abundance volatile esters, preventing solvent-induced artifacts or degradation of the succinate ester during extraction.

  • Chromatographic Separation: Desorb the SPME fiber directly into a GC-MS system equipped with a semi-standard non-polar column. Program the oven with a gradual temperature ramp (e.g., 40 °C to 250 °C) to ensure baseline resolution of structurally similar ester isomers.

  • Identification & Validation: Identify diethyl methylsuccinate by cross-referencing its mass fragmentation pattern and Kovats Retention Index (~1205) with established mass spectral libraries (e.g., NIST). Validation: Spike the sample with a known internal standard (e.g., a deuterated ester) to quantify the recovery rate and validate the system's limit of detection[1].

Safety and Handling

Diethyl methylsuccinate is a combustible liquid (Flash Point: 97.3 °C)[4]. While specific toxicological data is limited, it should be handled following standard protocols for reactive esters. Operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) to prevent inhalation or dermal exposure, adhering to EPA and local regulatory guidelines[2].

References

  • [5] Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration, MDPI. 5

  • [4] 4676-51-1 diethyl methylsuccinate C9H16O4, Formula,NMR,Boiling Point,Density,Flash Point, Guidechem. 4

  • [2] Diethyl Methylsuccinate Properties, Ontosight AI. 2

  • [6] Metabolomic profiling of non-Saccharomyces yeasts in wine, Fondazione Edmund Mach.6

  • [7] GC-MS Analysis of Membrane-Graded Fulvic Acid and Its Activity on Promoting Wheat Seed Germination, PMC. 7

  • [1] Diethyl methylsuccinate | C9H16O4 | CID 107321, PubChem. 1

  • [3] WO2000063261A1 - Components and catalysts for the polymerization of olefins, Google Patents. 3

Sources

Exploratory

Diethyl Methylsuccinate (CAS 4676-51-1): A Comprehensive Technical Guide on Synthesis, Catalytic Applications, and Pharmaceutical Scaffolding

As a Senior Application Scientist, navigating the intersection of organic synthesis, biocatalysis, and polymer chemistry requires a deep understanding of versatile building blocks. Diethyl methylsuccinate (CAS 4676-51-1)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the intersection of organic synthesis, biocatalysis, and polymer chemistry requires a deep understanding of versatile building blocks. Diethyl methylsuccinate (CAS 4676-51-1), also known as diethyl 2-methylbutanedioate, is a highly functionalized diester that serves as a critical chiral synthon in pharmaceutical development and a stereoregulating internal electron donor in advanced Ziegler-Natta catalysis.

This whitepaper dissects the physicochemical profile, mechanistic utility, and field-proven experimental workflows for utilizing diethyl methylsuccinate in cutting-edge research and industrial applications.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of diethyl methylsuccinate is the first step in designing robust extraction, purification, and reaction protocols. The presence of the methyl group on the succinate backbone introduces a stereocenter (C2) and restricts the conformational flexibility of the molecule compared to unsubstituted diethyl succinate. This steric hindrance is the primary driver for its unique behavior in both enzymatic active sites and transition-metal coordination spheres.

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of diethyl methylsuccinate[1],[2].

PropertyValueCausality / Experimental Implication
IUPAC Name Diethyl 2-methylbutanedioateDefines the branched dicarboxylic ester structure.
CAS Number 4676-51-1Standard regulatory identifier.
Molecular Formula C 9​ H 16​ O 4​ Dictates mass spectrometry (MS) parent ion targeting.
Molecular Weight 188.22 g/mol Used for precise stoichiometric calculations in catalysis.
Boiling Point 219.6 °C (760 mmHg) / 109-110 °C (15 Torr)Requires vacuum distillation for thermal-degradation-free purification.
Density 1.01 - 1.02 g/mL (at 20-25 °C)Near-water density; requires careful phase separation in liquid-liquid extraction.
Refractive Index 1.425Utilized for rapid purity assessment via refractometry.
Flash Point 97.3 °CDictates safe handling protocols under inert atmospheres at elevated temperatures.

Advanced Biocatalytic Synthesis: The Ene-Reductase Pathway

While racemic diethyl methylsuccinate can be synthesized via the standard Fischer esterification of methylsuccinic acid with ethanol, modern pharmaceutical applications demand enantiopure scaffolds. Traditional chemical asymmetric hydrogenation of unfunctionalized alkenes requires expensive and sensitive Rh/Ru-based chiral ligands.

Recent advancements have demonstrated that Ene-reductases (ERs) , such as Bac-OYE1 (from Bacillus sp.), can catalyze the highly stereoselective asymmetric reduction of diethyl itaconate, diethyl citraconate, or diethyl mesaconate to yield enantiopure diethyl methylsuccinate[3].

Mechanistic Logic

The causality behind the >99% enantiomeric excess (ee) lies in the precise spatial orientation of the substrate within the enzyme's active site. The flavin mononucleotide (FMN) cofactor delivers a hydride to the β -carbon of the α,β -unsaturated ester, followed by stereospecific protonation at the α -carbon from a conserved tyrosine residue.

Biocatalysis A Diethyl Itaconate (Substrate) B Ene-Reductase (e.g., Bac-OYE1) A->B Active Site Binding C (R)-Diethyl Methylsuccinate B->C Stereoselective Reduction D NADH/NADPH Cofactor Recycling D->B Hydride Transfer

Biocatalytic asymmetric reduction of diethyl itaconate to (R)-diethyl methylsuccinate.

Protocol 1: Enantioselective Biocatalytic Synthesis of (R)-Diethyl Methylsuccinate

This protocol is designed as a self-validating system to ensure high titer and optical purity.

  • Biocatalyst Preparation : Utilize purified Bac-OYE1 or a clarified cell-free extract from a recombinant E. coli expression system.

  • Reaction Assembly : In a 100 mM potassium phosphate buffer (pH 7.0), suspend the substrate (diethyl itaconate) at a high concentration (up to 500 mM). Causality: High substrate loading is economically necessary but requires efficient phase mixing due to the substrate's limited aqueous solubility.

  • Cofactor Recycling Integration : Add glucose dehydrogenase (GDH, 10 U/mL), D-glucose (1.5 equivalents relative to substrate), and NADP + (0.1 mM). This sacrificial system continuously regenerates NADPH, driving the thermodynamic equilibrium forward without stoichiometric cofactor costs.

  • Incubation : Incubate at 30 °C with orbital shaking at 200 rpm for 24 hours.

  • Extraction : Quench the reaction by adding an equal volume of ethyl acetate. Centrifuge at 5,000 x g to break any proteinaceous emulsions. Extract the organic layer and dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation (Analytical) :

    • Conversion: Analyze the crude mixture via GC-MS to confirm the disappearance of the diethyl itaconate peak (m/z parent shift).

    • Stereoselectivity: Inject the sample onto a GC-FID equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB). The baseline resolution of (R)- and (S)-enantiomers will validate the >99% ee of the target product.

Polymer Science: Stereoregulation in Ziegler-Natta Catalysis

Beyond organic synthesis, diethyl methylsuccinate plays a transformative role in the polymer industry. It is utilized as an internal electron donor in titanium/magnesium-based Ziegler-Natta catalysts for the stereospecific polymerization of α -olefins (such as propylene)[4].

The Causality of the Methyl Substitution

Historically, phthalates were used as internal donors, but regulatory pressures have driven the shift toward aliphatic succinates. However, unsubstituted diethyl succinate yields poor isotactic indices. The introduction of the C2-methyl group in diethyl methylsuccinate restricts the rotation around the C2-C3 bond. This locks the two ester carbonyl oxygen atoms into an optimal spatial distance (approx. 2.8 to 3.2 Å), allowing them to form a stable bidentate chelate with the coordinatively unsaturated Mg 2+ ions on the (110) and (104) cleavage planes of the MgCl 2​ support. This specific coordination geometry dictates the stereospecific insertion of the incoming propylene monomer, drastically increasing the isotacticity of the resulting polymer[4].

ZNCatalyst MgCl2 MgCl2 Precursor Activation TiCl4 TiCl4 Treatment (80-135 °C) MgCl2->TiCl4 Wash Hydrocarbon Wash (Hexane) TiCl4->Wash Dealcoholation & Isolation Donor Diethyl Methylsuccinate (Internal Donor) Donor->TiCl4 Co-addition Catalyst Solid Catalyst Component (High Isotactic Yield) Wash->Catalyst

Ziegler-Natta catalyst preparation utilizing diethyl methylsuccinate as an internal donor.

Protocol 2: Integration of Diethyl Methylsuccinate into a Solid Catalyst Component

Note: This procedure must be conducted under strictly anhydrous and anaerobic conditions (Schlenk line or glovebox) due to the extreme reactivity of TiCl 4​ .

  • Precursor Activation : Suspend 10 g of a micro-spheroidal MgCl 2​⋅2.8 C 2​ H 5​ OH adduct in 100 mL of cold, neat TiCl 4​ (0 °C) under an argon atmosphere.

  • Donor Co-addition : Gradually heat the suspension to 80 °C. Dropwise, add diethyl methylsuccinate such that the Mg/Donor molar ratio is exactly 8:1. Causality: Adding the donor at 80 °C prevents premature locking of the MgCl 2​ crystal lattice, allowing the donor to intercalate and stabilize the highly active stereoregulating sites.

  • Thermal Dealcoholation : Elevate the temperature to 120 °C and maintain for 2 hours. This high-temperature step drives the complete dealcoholation of the Mg precursor and forces the thermodynamic displacement of weakly bound ligands by the bidentate succinate.

  • Isolation : Filter the solid catalyst component while hot (to prevent the precipitation of inactive TiCl 4​ -byproducts).

  • Washing : Wash the solid residue extensively with anhydrous hexane at 60 °C (4 x 100 mL) to remove all unreacted TiCl 4​ and physisorbed (non-coordinated) donor molecules. Dry under vacuum.

  • Self-Validation (Analytical) : Subject the final solid to Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Gas Chromatography. A highly active catalyst system will self-validate by showing a composition of approximately 2.5-3.5 wt% Ti and 12-15 wt% diethyl methylsuccinate.

Safety, Handling, and Storage

Diethyl methylsuccinate is a stable ester but requires standard laboratory safety protocols.

  • Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases, which can induce unintended saponification.

  • Toxicity : While not classified as highly toxic, it is a mild skin and eye irritant. Handling should always be performed inside a certified chemical fume hood using nitrile gloves and splash goggles.

References

  • WO2000063261A1 - Components and catalysts for the polymerization of olefins - Google Patents Source: Google Patents URL
  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - MDPI Source: MDPI URL
  • 4676-51-1 diethyl methylsuccinate C9H16O4, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem Source: Guidechem URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Diethyl methylsuccinate molecular weight and formula

An In-Depth Technical Guide to Diethyl Methylsuccinate: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract Diethyl methylsuccinate (CAS No. 4676-51-1) is a di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl Methylsuccinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl methylsuccinate (CAS No. 4676-51-1) is a diester of significant interest in organic synthesis and the chemical industry. This guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a versatile intermediate in the development of pharmaceuticals and other complex molecules. We will delve into the mechanistic basis for its reactivity, present a detailed experimental protocol for a representative synthetic transformation, and provide essential safety and handling information. This document is intended to serve as a technical resource for professionals engaged in chemical research and development.

Introduction

Diethyl methylsuccinate, systematically named diethyl 2-methylbutanedioate, is an organic compound with the chemical formula C9H16O4.[1][2] As an ester derived from methylsuccinic acid and ethanol, it serves as a valuable chiral building block and synthetic intermediate.[3] Its structure, featuring a stereocenter and two reactive ester functionalities, allows for a wide range of chemical transformations. This versatility makes it a key component in the synthesis of fine chemicals, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] Furthermore, its characteristic odor has led to its use in the flavor and fragrance industry.[3] This guide aims to provide an in-depth understanding of its chemical nature and practical utility for the research scientist.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. Diethyl methylsuccinate is a colorless to pale yellow liquid under standard conditions.[3] The key properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C9H16O4[1][2][5][6]
Molecular Weight 188.22 g/mol [2][5][7]
CAS Registry Number 4676-51-1[1][2]
IUPAC Name diethyl 2-methylbutanedioate[6]
Synonyms Diethyl 2-methylsuccinate, Diethyl pyrotartrate[1][8]
Density 1.02 g/cm³[1][7]
Boiling Point 219.6°C at 760 mmHg[1][7]
Flash Point 97.3°C[1][7]
Refractive Index ~1.425[7]
Solubility Soluble in organic solvents[3]
Canonical SMILES CCOC(=O)CC(C)C(=O)OCC[1][5]
InChIKey XHLXMRJWRKQMCP-UHFFFAOYSA-N[2][5]

Synthesis of Diethyl Methylsuccinate

The most common and industrially viable method for synthesizing diethyl methylsuccinate is through the Fischer esterification of methylsuccinic acid with ethanol.[3] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choice:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is essential. The acid protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Reagent: The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved by using an excess of ethanol, which also serves as the solvent, or by removing the water formed during the reaction using a Dean-Stark apparatus.

Below is a diagram illustrating the general workflow for this synthesis.

G methylsuccinic_acid Methylsuccinic Acid reflux Heat under Reflux (to overcome activation energy) methylsuccinic_acid->reflux ethanol Ethanol (Excess) ethanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux removal Water Removal (e.g., Dean-Stark) reflux->removal water Water reflux->water product Diethyl Methylsuccinate removal->product purification Workup & Distillation product->purification

Caption: Fischer Esterification Workflow for Diethyl Methylsuccinate Synthesis.

Key Chemical Reactions and Applications

The synthetic utility of diethyl methylsuccinate stems from the reactivity of its ester groups and the acidity of the α-protons. It is a key intermediate in reactions that build molecular complexity.

Claisen Condensation

Diethyl methylsuccinate can participate in base-mediated condensation reactions. For instance, a crossed Claisen condensation with diethyl oxalate is a powerful method for carbon-carbon bond formation.[9]

Mechanistic Insight: A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the carbon alpha to one of the carbonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking an electrophilic carbonyl carbon of another ester, in this case, diethyl oxalate. The subsequent loss of an ethoxide leaving group yields a β-keto ester, a highly valuable synthetic intermediate. The choice of sodium ethoxide as the base is crucial to prevent transesterification, as it matches the ester's alcohol group.

G start Diethyl Methylsuccinate + Diethyl Oxalate base 1. Sodium Ethoxide (NaOEt) (Base) start->base Deprotonation at α-carbon enolate Enolate Formation (Nucleophile) base->enolate attack Nucleophilic Attack on Diethyl Oxalate enolate->attack intermediate Tetrahedral Intermediate attack->intermediate loss Loss of Leaving Group (Ethoxide) intermediate->loss acid 2. Acidic Workup (H₃O⁺) loss->acid product Diethyl 2-methyl-3-oxopentanedioate (β-keto ester) acid->product

Caption: Logical Flow of the Crossed Claisen Condensation Reaction.

Applications in Drug Development

As a versatile building block, diethyl methylsuccinate and its derivatives are instrumental in synthesizing more complex molecules with potential biological activity.[3][4] Its ability to introduce a specific three-carbon backbone with varied functionality at each end makes it an attractive starting material for creating libraries of compounds for drug screening. The chiral center also allows for its use in asymmetric synthesis, which is critical in modern drug development where single-enantiomer drugs are often required for optimal efficacy and safety.[10]

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative example of how diethyl methylsuccinate is used in synthesis, adapted from established methodologies.[9]

Objective: To synthesize Diethyl 2-methyl-3-oxopentanedioate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl methylsuccinate

  • Diethyl oxalate

  • Diethyl ether

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously prepare a solution of sodium ethoxide by adding sodium metal (0.05 mol) to absolute ethanol (25 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the resulting sodium ethoxide solution, add a mixture of diethyl methylsuccinate (0.05 mol) and diethyl oxalate (0.05 mol) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation of Intermediate Salt: Cool the mixture to room temperature. Precipitate the sodium salt of the product by adding diethyl ether. Collect the precipitate by vacuum filtration.

  • Acidification and Extraction: Dissolve the collected salt in water. Acidify the aqueous solution with dilute sulfuric acid, which will cause the crude product to precipitate or form an oil. Extract the crude product into diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the final product by vacuum distillation.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield should be calculated based on the limiting reagent.

Safety and Handling

While diethyl methylsuccinate is not classified as acutely toxic, standard laboratory safety precautions should always be observed.[11][12]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[1][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Diethyl methylsuccinate is a chemical of significant utility, bridging basic organic chemistry with advanced applications in pharmaceutical and materials science. Its straightforward synthesis and versatile reactivity, particularly in forming new carbon-carbon bonds, secure its role as a valuable intermediate for researchers. A firm grasp of its properties and the mechanistic principles governing its reactions, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

  • LookChem. Diethyl methylsuccinate. [Link]

  • Global Substance Registration System (GSRS). DIETHYL METHYLSUCCINATE. [Link]

  • Ontosight AI. Diethyl Methylsuccinate Properties. [Link]

  • NIST. Diethyl methylsuccinate. [Link]

  • Inxight Drugs. DIETHYL METHYLSUCCINATE. [Link]

  • PubChem. Diethyl methylsuccinate. [Link]

  • CAS Common Chemistry. Diethyl methylsuccinate. [Link]

  • Cheméo. Chemical Properties of Diethyl methylsuccinate (CAS 4676-51-1). [Link]

  • MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]

  • BuyersGuideChem. Diethyl methylsuccinate | C9H16O4. [Link]

Sources

Exploratory

Diethyl methylsuccinate physical properties boiling point density

Diethyl Methylsuccinate (DEMS): A Comprehensive Whitepaper on Physicochemical Properties and Process Thermodynamics Executive Summary Diethyl methylsuccinate (DEMS), systematically known as diethyl 2-methylbutanedioate,...

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl Methylsuccinate (DEMS): A Comprehensive Whitepaper on Physicochemical Properties and Process Thermodynamics

Executive Summary

Diethyl methylsuccinate (DEMS), systematically known as diethyl 2-methylbutanedioate, is a highly versatile fatty acid ester and chiral building block utilized extensively in pharmaceutical synthesis, flavor and fragrance formulation, and metabolomic profiling[1][2]. For researchers scaling up syntheses, mastering the physicochemical properties of DEMS—specifically its boiling point and density—is critical. These properties dictate the parameters for downstream purification, phase separation, and high-yield recovery. This guide provides an in-depth mechanistic analysis of these properties and standardizes the protocols required for their validation in a GLP/GMP environment.

Molecular Architecture and Physicochemical Profile

The physical behavior of DEMS is dictated by its molecular structure: a branched aliphatic backbone flanked by two ethyl ester groups.

PropertyValueMechanistic Driver
Molecular Weight 188.22 g/mol Sum of atomic masses (C9H16O4)[1]
Boiling Point 219.6 °C (at 760 mmHg)Dipole-dipole interactions from diester groups[3]
Density 1.009 - 1.02 g/cm³ (at 25 °C)Aliphatic packing efficiency and molecular mass[3][4]
Flash Point 97.3 °CVapor pressure threshold for ignition[3]
Refractive Index 1.419 - 1.425Electron polarizability of the ester linkages[3][4]
Mechanistic Causality of Boiling Point (219.6 °C)

The boiling point of a compound is a direct macroscopic reflection of its intermolecular forces. DEMS exhibits a boiling point of 219.6 °C at atmospheric pressure[3]. Unlike its precursor, methylsuccinic acid, which possesses strong intermolecular hydrogen bonding leading to a high melting point (110–115 °C) and thermal decomposition before boiling[5], DEMS lacks hydrogen bond donors. The esterification of the carboxyl groups replaces hydrogen bonding with moderate dipole-dipole interactions generated by the carbonyl ( C=O ) bonds. This results in a stable, predictable boiling point that is sufficiently high to require vacuum distillation for purification, thereby preventing thermal degradation.

Mechanistic Causality of Density (1.009 - 1.02 g/cm³)

Density is governed by molecular mass and packing efficiency. The density of DEMS is recorded between 1.009 and 1.02 g/cm³ at standard conditions[3][4]. The methyl branch on the succinate backbone introduces slight steric hindrance, disrupting the highly ordered molecular packing that would otherwise be observed in straight-chain analogs (e.g., diethyl glutarate). Consequently, the density of DEMS is nearly identical to that of water (~1.00 g/cm³). This physical reality has profound implications for biphasic liquid-liquid extractions (LLE) during chemical workups.

Thermodynamic Implications in Synthesis & Scale-Up

Understanding the boiling point and density of DEMS is not merely an academic exercise; it is a prerequisite for successful process chemistry.

  • Distillation Dynamics: Because DEMS boils at 219.6 °C[3], atmospheric distillation is energetically unfavorable and risks thermal cracking of the ester linkages. By applying a vacuum of <10 mmHg, the boiling point can be artificially depressed to approximately 95–105 °C. This thermodynamic shift preserves the structural integrity of the molecule while allowing for the efficient removal of lower-boiling impurities (e.g., residual ethanol or unreacted low-molecular-weight starting materials).

  • Liquid-Liquid Extraction (LLE) Phase Separation: The density of DEMS (~1.02 g/cm³) poses a unique challenge during aqueous workups. If a reaction quench utilizes an aqueous layer (density ~1.00–1.05 g/cm³ depending on dissolved salts), extracting DEMS with a solvent of similar density will result in an unbreakable emulsion or phase inversion. To force a clean phase separation, an organic solvent with a significantly different density must be employed. For example, using Ethyl Acetate (density = 0.90 g/cm³) ensures the DEMS-containing organic layer floats, whereas using Dichloromethane (density = 1.33 g/cm³) ensures it sinks.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed for physicochemical validation.

Protocol 1: Precision Purification via Vacuum Distillation
  • Self-Validating Mechanism: The use of a digital vacuum controller coupled with a cryogenic cold trap ensures that the system pressure remains strictly constant. This feedback loop prevents boiling point drift during fractionation, validating the purity of the distillation cut.

    • Apparatus Assembly: Assemble a short-path distillation setup. Grease all ground-glass joints with high-vacuum silicone to prevent atmospheric leaks.

    • Loading: Transfer the crude DEMS mixture into the boiling flask. Introduce PTFE boiling chips to provide nucleation sites and prevent superheating/bumping.

    • Vacuum Equilibration: Gradually apply vacuum using a rotary vane pump. Stabilize the internal pressure at precisely 10 mmHg using a digital controller.

    • Thermal Input: Apply heat via a proportional-integral-derivative (PID) controlled heating mantle. Monitor the vapor temperature closely.

    • Fraction Collection: Discard the initial forecut (typically containing residual solvents). Collect the main DEMS fraction when the vapor temperature stabilizes at the calculated reduced boiling point.

Protocol 2: Density Validation via Pycnometry
  • Self-Validating Mechanism: By calibrating the pycnometer with HPLC-grade water immediately prior to the DEMS measurement, the protocol self-corrects for ambient temperature and barometric pressure fluctuations, ensuring high-fidelity density data.

    • Calibration: Clean and thoroughly dry a 10 mL Gay-Lussac pycnometer. Record the empty weight ( W0​ ). Fill with HPLC-grade water and equilibrate to exactly 25.0 °C in a thermostatic water bath. Insert the capillary stopper, wipe excess moisture, and record the weight ( Wwater​ ). Calculate the exact volume ( V ).

    • Sample Preparation: Rinse the pycnometer with volatile acetone and dry under a gentle stream of high-purity nitrogen.

    • Measurement: Fill the pycnometer with the synthesized DEMS sample. Equilibrate in the 25.0 °C water bath for 15 minutes. Insert the stopper, wipe the exterior, and record the weight ( WDEMS​ ).

    • Calculation: Determine the density using the formula: ρDEMS​=(WDEMS​−W0​)/V .

Process Visualization

Distillation A Crude DEMS Mixture B Vacuum Application (< 10 mmHg) A->B C Thermal Input (~100°C) B->C D Vaporization (Selective BP) C->D E Condensation (Chilled Water) D->E F Pure DEMS Isolate E->F

Workflow for the vacuum distillation of Diethyl methylsuccinate leveraging its boiling point.

LLE A Aqueous Quench (Density ~1.00 g/mL) C Phase Mixing & Equilibration A->C B Organic Solvent (e.g., EtOAc, d=0.90) B->C D Phase Separation (Gravity Settling) C->D E Organic Layer (Contains DEMS) D->E Top Phase F Aqueous Layer (Salts/Impurities) D->F Bottom Phase

Phase separation dynamics during liquid-liquid extraction of DEMS based on density gradients.

Conclusion

The successful integration of Diethyl methylsuccinate into complex synthetic pathways hinges on a rigorous understanding of its physical properties. By leveraging its boiling point through controlled vacuum distillation and navigating its density through strategic solvent selection, application scientists can optimize yields, prevent emulsions, and ensure the high purity required for advanced drug development and metabolomic research.

References

  • PubChem . "Diethyl methylsuccinate | C9H16O4 | CID 107321". National Institutes of Health (NIH). URL:[Link]

  • Stenutz Tables for Chemistry . "diethyl 2-methylbutanedioate". Stenutz. URL:[Link]

  • Ontosight AI . "Diethyl Methylsuccinate Properties". Ontosight Chemical Database. URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Diethyl Methylsuccinate: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context Diethyl methylsuccinate (CAS: 4676-51-1), systematically known as diethyl 2-methylbutanedioate, is a critical chiral building block and intermediate extensively utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Diethyl methylsuccinate (CAS: 4676-51-1), systematically known as diethyl 2-methylbutanedioate, is a critical chiral building block and intermediate extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), targeted drug delivery systems, and complex organic architectures[1]. As a dialkyl ester of methylsuccinic acid with the molecular formula C₉H₁₆O₄ (MW: 188.22 g/mol ), its structural verification demands high-resolution, orthogonal spectroscopic techniques[2].

This whitepaper provides an authoritative, self-validating framework for the acquisition, interpretation, and methodological execution of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for diethyl methylsuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. Diethyl methylsuccinate possesses a stereocenter at the C2 position, which breaks the symmetry of the molecule and renders the adjacent C3 methylene protons diastereotopic—a critical diagnostic feature in ¹H NMR interpretation[3].

Causality in Experimental Design

Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Why CDCl₃? It readily dissolves aliphatic esters without participating in hydrogen bonding that could shift signals, while its deuterium nucleus provides a robust radio-frequency lock for the spectrometer, preventing signal drift during acquisition.

  • Why TMS? TMS serves as an inert, highly shielded internal zero-point reference, ensuring chemical shift reproducibility across different magnetic field strengths.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
1.20 Doublet (d) 3H 7.0 Backbone methyl (-CH₃)
1.25 Triplet (t) 6H 7.1 Ester methyls (-O-CH₂-CH₃ )
2.40 Doublet of doublets (dd) 1H 16.0, 6.0 Diastereotopic methylene (-CH₂-)
2.70 Doublet of doublets (dd) 1H 16.0, 8.0 Diastereotopic methylene (-CH₂-)
2.90 Multiplet (m) 1H - Methine (-CH-)

| 4.15 | Quartet (q) | 4H | 7.1 | Ester methylenes (-O-CH₂ -CH₃) |

Self-Validation Check: The total integration sums exactly to 16 protons, perfectly matching the C₉H₁₆O₄ molecular formula[1].

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
14.2 Primary (CH₃) Ester methyl carbons (2C, overlapping)
17.0 Primary (CH₃) Backbone methyl carbon
37.6 Tertiary (CH) Backbone methine carbon
37.8 Secondary (CH₂) Backbone methylene carbon
60.4, 60.6 Secondary (CH₂) Ester methylene carbons (2C, distinct due to asymmetry)

| 172.5, 175.5 | Quaternary (C=O) | Ester carbonyl carbons |

Vibrational Profiling via FTIR Spectroscopy

FTIR is deployed to confirm the presence of the ester carbonyls and the aliphatic backbone. Because diethyl methylsuccinate is a liquid at standard temperature and pressure (boiling point ~109-110 °C at 15 Torr)[2], it is optimally analyzed as a neat liquid film.

Causality in Experimental Design

Analyzing the sample as a neat film between sodium chloride (NaCl) plates eliminates solvent subtraction artifacts. Common IR solvents (like CHCl₃) possess strong intrinsic absorbances that can mask the critical aliphatic C-H stretching regions of the analyte. NaCl is chosen for its complete optical transparency across the mid-IR range (4000–400 cm⁻¹).

Table 3: FTIR Spectral Data (Neat Film, NaCl Plates)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2980, 2935, 2875 Medium C-H stretch Aliphatic backbone & ethyl groups
1735 Strong, Sharp C=O stretch Aliphatic ester carbonyls
1460, 1375 Medium C-H bend Methyl and methylene deformations

| 1180, 1160 | Strong, Broad | C-O stretch | Ester alkoxy groups |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides absolute molecular weight confirmation and structural fingerprinting. Under standard Electron Ionization (EI), the molecule undergoes predictable fragmentation pathways, including alpha cleavage and McLafferty rearrangements[4].

Causality in Experimental Design

A 70 eV ionization energy is universally employed because it imparts sufficient internal energy to the molecular ion to induce extensive, reproducible fragmentation. This specific energy level ensures the resulting spectrum can be accurately cross-referenced against authoritative databases like the NIST mass spectral library[4].

Table 4: GC-MS Fragmentation Data (EI, 70 eV)

m/z Ratio Relative Abundance Fragment Ion Fragmentation Pathway
188 Weak (<5%) [M]⁺• Intact molecular ion
143 Major [M - OCH₂CH₃]⁺ Alpha cleavage (loss of ethoxy radical)[1]
115 Base Peak (100%) [M - COOCH₂CH₃]⁺ Inductive cleavage (loss of entire ester group)[1]

| 88 | Major |[C₄H₈O₂]⁺• | McLafferty rearrangement (ethyl acetate enol ion) |

Self-Validating Experimental Methodologies

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of diethyl methylsuccinate into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS) and agitate gently until fully homogenized.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid column height is at least 4 cm to prevent magnetic field distortion.

  • Instrument Tuning: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃.

  • Shimming: Perform gradient shimming to optimize magnetic field homogeneity (target a TMS line width at half-height of <1.0 Hz).

  • Acquisition (¹H): Run a standard 1D proton sequence with a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1 second.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C sequence. Crucial Step: Set the relaxation delay (D1) to at least 2-3 seconds to allow the unprotonated carbonyl carbons to fully relax, ensuring they are visible above the baseline noise.

Protocol 2: FTIR Neat Film Analysis
  • Plate Preparation: Clean two polished NaCl windows with anhydrous methylene chloride (CH₂Cl₂) and allow them to air dry in a desiccator.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum (32 co-adds, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit a single micro-drop (approx. 5 µL) of diethyl methylsuccinate onto the center of one NaCl plate.

  • Film Formation: Place the second plate on top and press gently to form a uniform, bubble-free capillary film.

  • Acquisition: Scan the sample using the same parameters as the background. Validation: Ensure the maximum absorbance of the 1735 cm⁻¹ peak is between 0.5 and 0.8 AU to guarantee adherence to Beer-Lambert linearity.

Protocol 3: GC-MS Analysis
  • Sample Dilution: Dilute 10 µL of diethyl methylsuccinate in 1.0 mL of GC-grade CH₂Cl₂ to prevent detector saturation[4].

  • Injection: Inject 1.0 µL of the diluted sample in split mode (split ratio 50:1) into the GC inlet heated to 250 °C.

  • Separation: Use a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[4].

  • Ionization: Maintain the MS transfer line at 280 °C and the EI source at 230 °C. Apply 70 eV electron energy.

  • Detection: Scan the mass range from m/z 40 to 300. Validation: Confirm the presence of the m/z 188 molecular ion, even if weak, to validate the intact molecule prior to fragmentation analysis.

Analytical Visualizations

G A Diethyl Methylsuccinate (Liquid Sample) B NMR Prep (Dissolve in CDCl3) A->B C IR Prep (Neat Film on NaCl) A->C D GC-MS Prep (Dilute in CH2Cl2) A->D E 1H & 13C NMR Acquisition B->E Deuterium Lock F FTIR Acquisition C->F Minimal Interference G EI-MS (70 eV) Acquisition D->G Volatilization H Structural & Purity Validation E->H F->H G->H

Analytical Workflow for the Spectroscopic Characterization of Diethyl Methylsuccinate.

MS_Frag M Molecular Ion [M]•+ m/z 188 A Loss of •OC2H5 m/z 143 M->A Alpha Cleavage (-45 Da) B Loss of C2H5OH m/z 142 M->B Hydrogen Transfer (-46 Da) C Loss of •COOC2H5 m/z 115 M->C Inductive Cleavage (-73 Da) D McLafferty Rearrangement m/z 88 M->D Alkene Elimination

Primary Electron Ionization (EI) Mass Spectrometric Fragmentation Pathways.

References

  • [1] Diethyl methylsuccinate | C9H16O4 | CID 107321 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • [3] Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate. Available at:[Link]

  • [2] Diethyl methylsuccinate - CAS Common Chemistry. American Chemical Society. Available at:[Link]

  • [4] Liquefaction of Macroalgae Enteromorpha prolifera in Sub-/Supercritical Alcohols: Direct Production of Ester Compounds. Energy & Fuels - ACS Publications. Available at:[Link]

Sources

Exploratory

Diethyl methylsuccinate IUPAC name and synonyms

An In-depth Technical Guide to Diethyl Methylsuccinate Introduction Diethyl methylsuccinate, a diester of methylsuccinic acid and ethanol, is a versatile chemical compound with significant applications across various sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Diethyl Methylsuccinate

Introduction

Diethyl methylsuccinate, a diester of methylsuccinic acid and ethanol, is a versatile chemical compound with significant applications across various scientific and industrial domains.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on its chemical identity, properties, synthesis, and key applications. As a valuable building block in organic synthesis, its unique structure lends itself to the creation of more complex molecules, including pharmaceutical intermediates and fine chemicals.[1][2]

Nomenclature and Chemical Identity

A clear understanding of a compound's nomenclature is fundamental for unambiguous scientific communication.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-methylbutanedioate .[3][4]

This systematic name precisely describes the molecular structure: a four-carbon dicarboxylic acid (butanedioic acid) with a methyl group at the second carbon and two ethyl ester groups.

Synonyms:

In literature and commercial listings, diethyl methylsuccinate is also known by several other names:

  • Diethyl 2-methylsuccinate[1]

  • Diethyl pyrotartrate[3][5]

  • Butanedioic acid, methyl-, diethyl ester[4][5]

  • Butanedioic acid, 2-methyl-, 1,4-diethyl ester[6]

  • 1,2-Bis(ethoxycarbonyl)propane[6]

  • DIETHYL 2-METHYL-1,4-BUTANEDIOATE[6]

Chemical Identifiers:

IdentifierValue
CAS Number 4676-51-1[3][4][5][7]
Molecular Formula C₉H₁₆O₄[3][4][5][7]
Molecular Weight 188.22 g/mol [3][6]
InChI InChI=1S/C9H16O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3[3][6]
InChIKey XHLXMRJWRKQMCP-UHFFFAOYSA-N[4][6]
Canonical SMILES CCOC(=O)CC(C)C(=O)OCC[5][6]

Physicochemical Properties

The physical and chemical properties of diethyl methylsuccinate dictate its behavior in various applications and are crucial for designing experimental protocols.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic[1]
Boiling Point 219.6 °C at 760 mmHg[5] 109-110 °C at 15 Torr[8]
Density 1.02 g/cm³[5] 1.0244 g/cm³ at 20 °C[8]
Flash Point 97.3 °C[5]
Solubility Soluble in organic solvents[1]
Refractive Index 1.4199 (estimate)[5]
Storage Temperature 2-8 °C[5]

Synthesis of Diethyl Methylsuccinate

The synthesis of diethyl methylsuccinate can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Esterification of Methylsuccinic Acid

A common and straightforward method for preparing diethyl methylsuccinate is the Fischer esterification of methylsuccinic acid with ethanol.[1] This acid-catalyzed reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products Methylsuccinic_Acid Methylsuccinic Acid Catalyst H₂SO₄ (catalyst) Ethanol Ethanol (excess) Diethyl_Methylsuccinate Diethyl Methylsuccinate Water Water Catalyst->Diethyl_Methylsuccinate Esterification Catalyst->Water

Caption: Fischer esterification of methylsuccinic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add methylsuccinic acid and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Heat the reaction mixture to reflux. The Dean-Stark trap is employed to remove the water formed during the reaction, which shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure diethyl methylsuccinate.

Applications in Research and Development

Diethyl methylsuccinate's bifunctional nature, with two ester groups and a chiral center (in its resolved forms), makes it a valuable intermediate in various synthetic applications.

Intermediate in Pharmaceutical Synthesis

Diethyl methylsuccinate serves as a key building block in the synthesis of more complex molecules with potential biological activity.[1] Its structure can be modified through reactions at the ester groups or the α-carbon to introduce new functionalities and build molecular complexity. For instance, the chiral versions of its derivatives, such as dimethyl (R)-(+)-methylsuccinate, are crucial in producing bioactive molecules where specific stereochemistry is essential for efficacy.[9]

Flavor and Fragrance Industry

Due to its characteristic odor, diethyl methylsuccinate is utilized in the formulation of fragrances and as a flavoring agent.[1]

Organic Synthesis Building Block

In the realm of organic synthesis, diethyl methylsuccinate is a versatile reagent. It can participate in various reactions, including condensations and alkylations, to form new carbon-carbon bonds.

Crossed Claisen Condensation

A notable application is the crossed Claisen condensation with diethyl oxalate.[2] This reaction is a powerful tool for constructing β-keto esters, which are themselves valuable synthetic intermediates.

Reaction Workflow:

Claisen_Condensation Start Diethyl Methylsuccinate + Diethyl Oxalate Base Sodium Ethoxide (Base) Start->Base Enolate Formation of Enolate of Diethyl Methylsuccinate Base->Enolate Attack Nucleophilic Attack on Diethyl Oxalate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product Diethyl 2-methyl-3-oxopentanedioate Elimination->Product

Caption: Crossed Claisen condensation workflow.

Experimental Protocol for Crossed Claisen Condensation:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol. This step generates a strong base necessary to deprotonate the α-carbon of diethyl methylsuccinate.

  • To the sodium ethoxide solution, add a mixture of diethyl methylsuccinate and diethyl oxalate dropwise while stirring.[2] The enolate formed from diethyl methylsuccinate acts as the nucleophile.

  • Heat the reaction mixture under reflux for a specified period to ensure the reaction goes to completion.[2]

  • After cooling, precipitate the sodium salt of the product by adding diethyl ether.[2]

  • Collect the precipitate by filtration and dissolve it in water.

  • Acidify the aqueous solution with a dilute mineral acid (e.g., sulfuric acid) to precipitate the crude product.[2]

  • Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.

  • Purify the final product by vacuum distillation.[2]

Safety and Handling

While detailed toxicological data for diethyl methylsuccinate is limited, it is prudent to handle it with the care accorded to standard laboratory chemicals.[1] General guidelines for handling esters of similar structures should be followed. It is recommended to consult the Safety Data Sheet (SDS) before use. The United States Environmental Protection Agency (EPA) provides guidelines for the safe handling and disposal of such chemicals.[1]

General Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

Diethyl methylsuccinate is a chemical compound with a well-defined identity and a range of applications that make it a valuable tool for professionals in research and development. Its utility as a synthetic intermediate, particularly in the pharmaceutical and fine chemical industries, underscores its importance. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is essential for its effective and safe utilization in scientific endeavors.

References
  • Onto-sight AI. (n.d.). Diethyl Methylsuccinate Properties.
  • MDPI. (2022, September 28). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration.
  • PubChem. (n.d.). Diethyl methylsuccinate.
  • LookChem. (n.d.). Diethyl methylsuccinate.
  • BuyersGuideChem. (n.d.). Diethyl methylsuccinate.
  • GSRS. (n.d.). DIETHYL METHYLSUCCINATE.
  • Chem-Impex. (n.d.). Dimethyl (R)-(+)-methylsuccinate.
  • NIST. (n.d.). Diethyl methylsuccinate.
  • BenchChem. (n.d.). Comparison of synthetic methods for preparing Diethyl 2-methyl-3-oxopentanedioate.
  • CAS. (n.d.). Diethyl methylsuccinate.

Sources

Foundational

Discovery and history of Diethyl methylsuccinate

An In-depth Technical Guide to Diethyl Methylsuccinate: From Historical Discovery to Modern Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of diethyl methyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Diethyl Methylsuccinate: From Historical Discovery to Modern Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of diethyl methylsuccinate, a significant ester in the fields of chemical synthesis, pharmaceutical development, and material science. It delves into the historical context of its synthesis, its detailed physicochemical and spectroscopic properties, modern laboratory-scale synthesis protocols, and its applications as a crucial chemical intermediate.

Introduction and Historical Context

Diethyl methylsuccinate, also known as diethyl 2-methylbutanedioate, is a diester of methylsuccinic acid and ethanol.[1] While the specific individual and date of its first synthesis are not prominently documented in historical records, its discovery can be situated within the broader context of the late 19th and early 20th centuries, a period of immense progress in organic synthesis. The development of esterification methods was a key focus of chemists during this era.

The most probable method for the initial synthesis of diethyl methylsuccinate is the Fischer-Speier esterification, a reaction first described by Emil Fischer and Arthur Speier in 1895.[2][3] This acid-catalyzed esterification of a carboxylic acid with an alcohol became a foundational reaction in organic chemistry.[2][4] Given that methylsuccinic acid and ethanol were known compounds at the time, their reaction to form diethyl methylsuccinate would have been a logical extension of this new and powerful synthetic methodology. The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin, highlighting the long-standing interest in this class of compounds.

Physicochemical and Spectroscopic Properties

Diethyl methylsuccinate is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in organic solvents and has a relatively low boiling point.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl Methylsuccinate

PropertyValueSource
Molecular FormulaC₉H₁₆O₄[5]
Molecular Weight188.22 g/mol [5]
AppearanceColorless to pale yellow liquid[1]
CAS Number4676-51-1[5]
IUPAC Namediethyl 2-methylbutanedioate[5]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of diethyl methylsuccinate. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of diethyl methylsuccinate is expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the succinate backbone.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the methyl group, and the carbons of the succinate backbone.[5]

Infrared (IR) Spectroscopy

The IR spectrum of diethyl methylsuccinate is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing around 1735 cm⁻¹.[6]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) of diethyl methylsuccinate will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5]

Synthesis of Diethyl Methylsuccinate

The primary method for synthesizing diethyl methylsuccinate is the Fischer-Speier esterification of methylsuccinic acid with ethanol in the presence of an acid catalyst.

Fischer-Speier Esterification: Reaction Mechanism

The Fischer-Speier esterification is a nucleophilic acyl substitution reaction.[2] The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[7]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7]

The following diagram illustrates the workflow for the synthesis of diethyl methylsuccinate via Fischer-Speier esterification.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Methylsuccinic_Acid Methylsuccinic Acid Reaction_Mixture Combine Reactants Methylsuccinic_Acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Heat under Reflux Reaction_Mixture->Reflux Equilibrium Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Water Water Reflux->Water Byproduct removed to shift equilibrium Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Diethyl_Methylsuccinate Diethyl Methylsuccinate Purification->Diethyl_Methylsuccinate

Caption: Workflow for the synthesis of diethyl methylsuccinate via Fischer-Speier esterification.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative laboratory-scale synthesis of diethyl methylsuccinate.

Materials:

  • Methylsuccinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylsuccinic acid (1 molar equivalent) and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents). The excess ethanol serves to shift the reaction equilibrium towards the product side.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl methylsuccinate.

  • Purify the crude product by vacuum distillation to yield pure diethyl methylsuccinate.

Applications in Research and Drug Development

Diethyl methylsuccinate serves as a valuable building block in organic synthesis.[1] Its applications span various industries, including pharmaceuticals, flavors, and fragrances.[1]

Pharmaceutical Intermediate

The chiral counterpart of diethyl methylsuccinate, dimethyl 2-methylsuccinate, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8] For instance, it is a key synthon for sacubitril, a component of the heart failure medication Entresto.[8] It is also used in the synthesis of moiramide B, which exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] The structural similarity of diethyl methylsuccinate makes it a compound of interest in the development of new synthetic routes to these and other bioactive molecules.

Flavor and Fragrance Industry

Due to its characteristic odor, diethyl methylsuccinate finds application in the formulation of fragrances and flavorings.[1] Esters are well-known for their pleasant, often fruity or sweet, aromas.

Research and Development

In a research context, diethyl methylsuccinate is used as a starting material or intermediate in the synthesis of more complex molecules.[1] For example, it can be used in reactions such as the crossed Claisen condensation to introduce a methylsuccinate moiety into a larger molecular framework.[9]

The following diagram illustrates the logical relationship between diethyl methylsuccinate and its applications.

Applications cluster_core Core Compound cluster_applications Applications DEMS Diethyl Methylsuccinate Pharma Pharmaceutical Synthesis (e.g., as a building block for APIs) DEMS->Pharma Precursor/Intermediate Flavor Flavor & Fragrance Industry DEMS->Flavor Ingredient Research Chemical Research (e.g., Claisen Condensation) DEMS->Research Reagent/Starting Material

Caption: Logical relationship of Diethyl Methylsuccinate to its key application areas.

Conclusion

Diethyl methylsuccinate, a product of classic esterification chemistry, continues to be a relevant and valuable compound in modern chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with its utility as a versatile building block, ensures its continued importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its historical context, properties, synthesis, and applications, offering a valuable resource for researchers, scientists, and drug development professionals.

References

  • Ontosight AI. Diethyl Methylsuccinate Properties. [Link]

  • Ataman Kimya. DIMETHYL SUCCINATE. [Link]

  • Cheméo. Chemical Properties of Diethyl methylsuccinate (CAS 4676-51-1). [Link]

  • PubChem. Diethyl methylsuccinate. [Link]

  • Occupational Safety and Health Administration. DIMETHYL SUCCINATE. [Link]

  • MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]

  • PubChem. Dimethyl (R)-(+)-methylsuccinate. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]

  • Patsnap. Preparation method of diethyl succinate - Eureka. [Link]

  • Organic Syntheses. Succinic acid, diethyl ester. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • SynArchive. Fischer-Speier Esterification. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • Chemistry LibreTexts. 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of Diethyl Methylsuccinate in Organic Synthesis and Catalysis

Executive Summary Diethyl methylsuccinate (CAS: 4676-51-1, PubChem CID: 107321) is a highly versatile, branched dicarboxylic acid ester utilized extensively across advanced organic synthesis and industrial catalysis[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl methylsuccinate (CAS: 4676-51-1, PubChem CID: 107321) is a highly versatile, branched dicarboxylic acid ester utilized extensively across advanced organic synthesis and industrial catalysis[1]. Its unique structural topology—featuring a stereogenic center at the α-methyl group and two flexible ethyl ester moieties—makes it a critical target for asymmetric biocatalysis and an indispensable structural motif in coordination chemistry. This technical guide explores two highly specialized workflows: its synthesis as a chiral building block via Ene-Reductase (ER) biocatalysis, and its application as an internal electron donor in Ziegler-Natta olefin polymerization.

Application I: Enantioselective Biocatalysis for Chiral Building Blocks

Chiral dimethyl and diethyl 2-methylsuccinates are foundational building blocks for synthesizing active pharmaceutical ingredients (APIs) and complex natural products[2]. Traditional chemical asymmetric hydrogenations often struggle with the thermodynamic stability of highly substituted diesters. Biocatalysis using Ene-Reductases (ERs) offers a highly enantioselective, green alternative.

Mechanistic Causality & Expertise

Ene-Reductases from the Old Yellow Enzyme (OYE) family catalyze the asymmetric reduction of activated α,β -unsaturated alkenes using a flavin mononucleotide (FMN) cofactor. The stereochemical outcome of the reduction is entirely dictated by the spatial orientation of the substrate within the enzyme's active site.

When utilizing diethyl citraconate or diethyl mesaconate as substrates, the ethyl ester moieties introduce significant steric bulk compared to their methyl counterparts. This steric hindrance forces a specific binding mode ("flipping") within the active pocket of enzymes like Bac-OYE1 (from Bacillus sp.) and SeER (from Saccharomyces eubayanus). Bac-OYE1 accommodates the bulkier diethyl citraconate to yield the (R)-enantiomer, while SeER selectively reduces diethyl mesaconate to the (S)-enantiomer[2]. To overcome the thermodynamic equilibrium and product inhibition at high substrate concentrations (up to 500 mM), a formate dehydrogenase (FDH) cofactor regeneration system is coupled to continuously recycle NADP+ to NADPH[3].

Protocol: Preparative-Scale Asymmetric Reduction Using Bac-OYE1

This self-validating protocol ensures >99% enantiomeric excess (ee) with built-in chromatographic validation.

Step 1: Reaction Matrix Preparation

  • In a 200 mL baffled conical flask, prepare 50 mL of 100 mM Tris-HCl buffer. Adjust to pH 8.0 using 1M NaOH.

  • Dissolve sodium formate (910 mM) into the buffer. This acts as the sacrificial electron donor for the FDH regeneration system.

Step 2: Biocatalyst and Cofactor Integration

  • Add 0.5 mM NADP+ (0.39 g/L) to the buffer.

  • Introduce 5 g of Bac-OYE1 wet cells (equivalent to 50 g/L) and 2 U/mL of Lactobacillus formate dehydrogenase (LbFDH). Causality Note: The excess of LbFDH ensures that hydride transfer from NADPH to the FMN cofactor is the rate-limiting step, rather than cofactor regeneration.

Step 3: Substrate Addition and Incubation

  • Add diethyl citraconate to achieve a final concentration of 500 mM.

  • Incubate the biphasic mixture in an orbital shaker at 30 °C and 200 rpm for 24–48 hours.

Step 4: Extraction and Validation (Quality Control)

  • Quench the reaction by adding 50 mL of ethyl acetate. Centrifuge at 5000 × g for 10 minutes to separate the organic layer from the cell debris.

  • Extract the aqueous phase twice more with 25 mL ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral GC-FID (e.g., using a CP-Chirasil-Dex CB column). The (R)-diethyl 2-methylsuccinate peak must show >99% ee against a racemic standard[2].

Quantitative Performance Metrics
Ene-ReductaseSubstrateSubstrate Conc. (mM)Target EnantiomerYield (%)Enantiomeric Excess (ee %)
Bac-OYE1 Diethyl citraconate500(R)-Diethyl 2-methylsuccinate86> 99
AfER Diethyl itaconate400(R)-Diethyl 2-methylsuccinate77> 99
SeER Diethyl mesaconate500(S)-Diethyl 2-methylsuccinate80> 98

Table 1: Performance of various Ene-Reductases in the asymmetric reduction of diethyl ester isomers[2][3].

Biocatalytic Pathway Visualization

Biocatalytic_Pathway Sub1 Diethyl Citraconate (Substrate) Enz1 Bac-OYE1 / AfER (Ene-Reductase) Sub1->Enz1 NADP+, Formate High Conc. (500 mM) Sub2 Diethyl Mesaconate (Substrate) Enz2 SeER (Ene-Reductase) Sub2->Enz2 NADP+, Formate Prod1 (R)-Diethyl 2-methylsuccinate Enz1->Prod1 >99% ee Prod2 (S)-Diethyl 2-methylsuccinate Enz2->Prod2 >98% ee

Figure 1: Stereodivergent biocatalytic reduction of unsaturated diesters to chiral diethyl 2-methylsuccinate.

Application II: Internal Electron Donors in Ziegler-Natta Olefin Polymerization

In the industrial production of highly isotactic polypropylene, Ziegler-Natta catalysts rely heavily on internal electron donors to regulate the stereochemistry of monomer insertion. Substituted succinates, including diethyl methylsuccinate, represent a highly specialized class of these donors[4].

Mechanistic Causality & Expertise

A modern Ziegler-Natta catalyst consists of TiCl₄ supported on a highly active MgCl₂ crystallite matrix. The MgCl₂ surface contains coordinatively unsaturated magnesium atoms (specifically on the (110) and (104) lateral cuts) which act as binding sites for both the active titanium species and the internal electron donors.

Diethyl methylsuccinate acts as a bidentate ligand. The critical mechanistic feature is its α -methyl substitution. This methyl group restricts the conformational flexibility of the succinate backbone, locking the two ester carbonyl oxygens into an optimal geometry for bidentate chelation to the Mg atoms[5]. By selectively coordinating to the more exposed, non-stereospecific Mg sites, diethyl methylsuccinate "poisons" the atactic-producing active centers. Consequently, the incoming propylene monomers are forced into a highly rigid, stereoregular orientation at the remaining Ti active sites, drastically increasing the isotactic index (xylene insolubility) of the resulting polymer[6][7].

Protocol: Synthesis of MgCl₂-Supported TiCl₄ Catalyst

This protocol outlines the precise thermal activation required to lock the internal donor into the catalyst matrix.

Step 1: Support Preparation

  • Prepare a spherical MgCl₂-alcohol adduct (e.g., MgCl₂·3EtOH) by melting anhydrous MgCl₂ with ethanol in an inert hydrocarbon at 120 °C, followed by rapid quenching to solidify the particles[6].

  • Partially dealcoholate the adduct under a nitrogen stream at 50–130 °C until the alcohol content is reduced to approximately 1.5–2.0 moles per mole of Mg.

Step 2: Titanium Halogenation and Donor Insertion

  • Suspend 10 g of the dealcoholated MgCl₂ adduct in 100 mL of cold, pure TiCl₄ (0 °C) under strict anhydrous conditions.

  • Slowly add diethyl methylsuccinate to the suspension. The molar ratio of Mg to the internal donor should be strictly maintained at 10:1. Causality Note: Adding the donor at low temperatures prevents premature, uncontrolled crystallization of the TiCl₄ complex, ensuring uniform distribution across the MgCl₂ pores.

Step 3: Thermal Activation

  • Gradually heat the suspension to 100 °C at a rate of 1 °C/min.

  • Maintain the temperature at 100 °C for 2 hours. During this phase, the TiCl₄ replaces the remaining ethanol, and the diethyl methylsuccinate chelates to the newly exposed Mg sites.

Step 4: Isolation and Validation (Quality Control)

  • Filter the solid while hot to remove unreacted TiCl₄ and soluble byproducts.

  • Wash the solid catalyst component 4–5 times with anhydrous hexane at 60 °C, followed by 3 washes at room temperature. Dry under vacuum.

  • Validation: Perform elemental analysis via ICP-OES. A successfully synthesized catalyst should exhibit a Ti content of 2.0–3.5 wt% and an internal donor content of 10–15 wt%.

Catalyst Preparation Workflow Visualization

ZNCatalyst_Workflow Step1 1. MgCl2 Support Preparation (Anhydrous State) Step2 2. Suspension in TiCl4 (0 °C) Step1->Step2 Step3 3. Addition of Diethyl Methylsuccinate (Internal Electron Donor) Step2->Step3 Step4 4. Thermal Activation (100 °C for 2 hrs) Step3->Step4 Step5 5. Washing & Isolation (Solid Catalyst Component) Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of a Ziegler-Natta catalyst utilizing diethyl methylsuccinate.

References

  • PubChem. "Diethyl methylsuccinate | C9H16O4 | CID 107321". National Library of Medicine. Available at:[Link]

  • Li, J., et al. (2022). "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration". Catalysts, 12(10), 1133. Available at:[Link]

  • Morini, G., et al. (2006). "Components and catalysts for the polymerization of olefins". European Patent Office, EP1088009B1.

Sources

Application

Application Note: Diethyl Methylsuccinate as a Chiral Building Block in Advanced Pharmaceutical Synthesis

Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on versatile, stereodefined building blocks. Diethyl methylsuccinate (CAS 4676-51-1) and its enantiopure derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on versatile, stereodefined building blocks. Diethyl methylsuccinate (CAS 4676-51-1) and its enantiopure derivatives, (R)- and (S)-diethyl 2-methylsuccinate, serve as critical chiral synthons in modern drug discovery. This application note provides an in-depth technical guide on the physicochemical profile, mechanistic utility, and validated synthetic protocols for deploying diethyl methylsuccinate in pharmaceutical workflows, specifically focusing on biocatalytic asymmetric reduction and crossed Claisen condensation.

Physicochemical Profile

Understanding the baseline properties of diethyl methylsuccinate is essential for optimizing reaction conditions, particularly regarding solvent compatibility, volatility, and downstream purification (e.g., vacuum distillation).

Table 1: Physicochemical Properties of Diethyl Methylsuccinate

PropertyValueSource / Verification
CAS Number 4676-51-1[1]
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [2]
Density 1.0244 g/cm³ (@ 20 °C)[1]
Boiling Point 109-110 °C (@ 15 Torr)[1]
LogP (XLogP3) 1.2[2]

Mechanistic Insights: The Role of Chiral Succinates in Drug Discovery

The stereochemistry of succinate derivatives dictates the spatial orientation of subsequent functional groups, which is a fundamental determinant of target-receptor binding affinity. Enantiopure 2-methylsuccinates are indispensable precursors for several high-value APIs and bioactive natural products, including:

  • Sacubitril: A neprilysin inhibitor used in combination with valsartan for the treatment of heart failure[3].

  • Moiramide B: A broad-spectrum antibacterial agent effective against methicillin-resistant Staphylococcus aureus (MRSA)[3].

  • Aspernigrins C/D: Compounds exhibiting potent anti-HIV-1 activities[3].

Overcoming the Limitations of Chemical Hydrogenation

Historically, the asymmetric reduction of dialkyl itaconates or citraconates to yield chiral methylsuccinates relied on transition-metal catalysis (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). While effective, these methods present significant drawbacks for API manufacturing: they require high-pressure hydrogen gas, utilize expensive and toxic noble metals (necessitating rigorous trace-metal purging), and often yield inadequate stereoselectivity.

To circumvent these issues, biocatalytic reduction utilizing Ene-Reductases (ERs) has emerged as a superior methodology. ERs operate under mild, aqueous conditions and catalyze the highly stereoselective trans-addition of a hydride (from a nicotinamide cofactor) and a proton across the activated C=C double bond of prochiral substrates, yielding products with >99% enantiomeric excess (ee)[3].

Workflow Visualization

G cluster_0 Prochiral Substrates cluster_1 Target APIs & Bioactives A Diethyl Citraconate C Ene-Reductase (e.g., Bac-OYE1) A->C Bioreduction B Diethyl Mesaconate B->C Bioreduction D Enantiopure (R)/(S) Diethyl 2-methylsuccinate C->D NAD(P)H Recycling E Sacubitril (Heart Failure) D->E Chiral Synthon F Moiramide B (Antibacterial) D->F Chiral Synthon

Biocatalytic workflow of diethyl 2-methylsuccinate synthesis and its integration into APIs.

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction to (R)-Diethyl 2-methylsuccinate

This protocol details the enantioselective reduction of diethyl citraconate using the ene-reductase Bac-OYE1 (from Bacillus sp.).

Causality & Design Rationale:

  • Cofactor Recycling: ERs require NAD(P)H. Because stoichiometric use of NAD(P)H is economically unviable, a Glucose Dehydrogenase (GDH) / glucose system is coupled to the reaction. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, driving the reaction to completion.

  • High Substrate Loading: The protocol utilizes a 500 mM substrate concentration. This high titer is crucial for industrial scalability, maximizing the space-time yield and minimizing solvent waste[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Assembly: In a bioreactor, combine the following to achieve the final concentrations:

    • Diethyl citraconate (Substrate): 500 mM

    • D-Glucose (Co-substrate): 600 mM (1.2 equivalents to ensure complete cofactor recycling)

    • NADP⁺ (Cofactor): 0.1 mM

    • GDH (Cofactor regenerating enzyme): 10 U/mL

  • Enzyme Addition: Add the purified Bac-OYE1 enzyme (or cell-free extract) at a loading of 2-5 mg/mL.

  • Incubation: Stir the reaction mixture at 30 °C and 200 rpm for 24–48 hours. Maintain the pH at 7.0 using automated titration with 1 M NaOH, as the oxidation of glucose generates gluconic acid.

  • Self-Validating IPC (In-Process Control): Extract a 100 µL aliquot, partition with ethyl acetate, and analyze via GC-FID using a chiral stationary phase (e.g., Cyclosil-B).

    • Validation Criteria: The reaction is complete when the substrate peak disappears. Enantiomeric excess must read >99% for the (R)-isomer.

  • Workup: Extract the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-diethyl 2-methylsuccinate as a colorless oil.

Table 2: Comparative Biocatalytic Performance of Ene-Reductases (500 mM Substrate) [3]

SubstrateEnzymeConversion (%)Product StereochemistryEnantiomeric Excess (ee)
Diethyl citraconateBac-OYE1> 99%(R)-Diethyl 2-methylsuccinate99%
Diethyl citraconateSeER< 10%N/AN/A
Diethyl citraconateAfER< 10%N/AN/A

Note: The alcohol moiety significantly affects enzyme pocket binding; Bac-OYE1 shows exceptional tolerance for the bulkier diethyl esters compared to SeER and AfER.

Protocol B: Crossed Claisen Condensation for Multifunctional Scaffolds

Diethyl methylsuccinate is also heavily utilized in classical organic synthesis, such as its base-mediated condensation with diethyl oxalate to form diethyl 2-methyl-3-oxopentanedioate , a highly functionalized intermediate [4].

Causality & Design Rationale:

  • Base Selection: Sodium ethoxide (NaOEt) is strictly chosen as the base. Using a mismatched alkoxide (such as sodium methoxide) would trigger transesterification of the ethyl ester groups, resulting in an inseparable, complex mixture of methyl and ethyl esters.

  • Thermodynamic Control: The reaction is driven to completion by the precipitation of the sodium enolate of the product, which effectively removes it from the equilibrium and prevents the reverse retro-Claisen cleavage.

Step-by-Step Methodology:

  • Alkoxide Generation: Under an inert nitrogen atmosphere, cautiously add sodium metal (1.15 g, 0.05 mol) to absolute ethanol (25 mL) in a flame-dried round-bottom flask. Stir until the sodium is completely dissolved to form a fresh sodium ethoxide solution.

  • Reagent Addition: Prepare a homogeneous mixture of diethyl methylsuccinate (8.7 g, 0.05 mol) and diethyl oxalate (7.3 g, 0.05 mol). Add this mixture dropwise to the sodium ethoxide solution.

    • Causality: Dropwise addition controls the exothermic nature of the deprotonation and minimizes self-condensation of the succinate.

  • Reflux: Heat the reaction mixture under gentle reflux for 2 hours.

  • Precipitation: Cool the mixture to 0 °C. Add cold diethyl ether to fully precipitate the sodium salt of the enolate product. Collect the precipitate via vacuum filtration.

  • Acidification & Extraction: Dissolve the collected solid in minimal distilled water. Acidify the aqueous solution with dilute sulfuric acid (10% v/v) until the pH reaches 2-3, liberating the free β-keto ester. Extract the crude product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, evaporate the solvent, and purify via vacuum distillation to yield pure diethyl 2-methyl-3-oxopentanedioate.

References

  • National Center for Biotechnology Information (PubChem). "Diethyl methylsuccinate | C9H16O4 | CID 107321". PubChem Database. URL:[Link]

  • American Chemical Society. "Diethyl methylsuccinate". CAS Common Chemistry. URL:[Link]

  • Li, J., Li, J., Cui, Y., & Zhu, D. "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration". Catalysts, 2022, 12(10), 1133. MDPI. URL:[Link]

Sources

Method

Application Note: Regioselective Stobbe Condensation Using Diethyl Methylsuccinate

Executive Summary The Stobbe condensation is a powerful carbon-carbon bond-forming reaction utilized extensively in the synthesis of polycyclic aromatic compounds, lignans, and complex terpenoid scaffolds. By reacting a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction utilized extensively in the synthesis of polycyclic aromatic compounds, lignans, and complex terpenoid scaffolds. By reacting a dialkyl succinate with a carbonyl compound in the presence of a strong base, the reaction yields an alkylidenesuccinic acid half-ester.

When utilizing diethyl methylsuccinate , the reaction introduces a critical layer of regiochemical complexity. This application note provides a deeply mechanistic, self-validating protocol for conducting the Stobbe condensation with diethyl methylsuccinate, designed for researchers and drug development professionals requiring high regiochemical fidelity and reproducible yields.

Mechanistic Causality & Reaction Design

To master the Stobbe condensation, one must move beyond empirical recipes and understand the thermodynamic drivers that dictate the reaction's success.

The Paraconic Ester Intermediate (Thermodynamic Sink)

Unlike standard Claisen or aldol condensations, which often suffer from reversible retro-aldol pathways, the Stobbe condensation is driven to completion by a unique intramolecular trap. As detailed in the [1], the initial aldol-type alkoxide attacks the adjacent ester carbonyl to form a γ -lactone known as a paraconic ester . The subsequent base-promoted E1cB elimination cleaves this lactone ring, generating a highly stable carboxylate salt. This irreversible step acts as a thermodynamic sink, pulling the reaction forward and preventing degradation of the product [2].

Regiochemical Fidelity of Diethyl Methylsuccinate

Diethyl methylsuccinate possesses two distinct α -carbons: a methylene ( −CH2​− ) and a methine ( −CH(CH3​)− )[3]. Kinetic deprotonation preferentially occurs at the less sterically encumbered methylene position. Consequently, nucleophilic attack on the carbonyl carbon yields a β -half-ester where the newly formed double bond is located at the original methylene carbon. This regioselectivity is critical when designing complex scaffolds, as it dictates the exact substitution pattern of the resulting alkylidenesuccinic acid.

Base and Solvent Selection

Potassium tert-butoxide ( KOtBu ) in anhydrous tetrahydrofuran (THF) or tert-butanol is the premier choice for this transformation. The bulky tert-butoxide anion minimizes unwanted transesterification and nucleophilic attack on the ester carbonyls, acting strictly as a Brønsted base to favor the kinetic enolate.

Process Workflow

The following diagram illustrates the logical progression of the reaction, highlighting the critical intermediates that define the Stobbe condensation.

StobbeWorkflow N1 Diethyl Methylsuccinate + Carbonyl Substrate N2 Regioselective Enolate Generation (Sterically favored at -CH₂-) N1->N2 KOtBu / THF 0 °C N3 Nucleophilic Addition (Aldol-type Alkoxide) N2->N3 C-C Bond Formation N4 Intramolecular Cyclization (Paraconic Ester / γ-Lactone) N3->N4 - EtO⁻ N5 Base-Promoted Ring Cleavage (E1cB Elimination) N4->N5 Deprotonation N6 Alkylidenesuccinic Half-Ester (Thermodynamic Sink) N5->N6 Acidic Workup (pH 2)

Mechanistic workflow of the Stobbe condensation highlighting the paraconic ester intermediate.

Quantitative Data & Substrate Scope

The choice of carbonyl and reaction conditions significantly impacts the yield of the half-ester. The table below summarizes validated parameters from literature for methylsuccinate derivatives.

Carbonyl SubstrateSuccinate EsterBase / SolventTemp & TimeYield (%)Ref
BenzophenoneDimethyl methylsuccinate KOtBu / t -BuOHReflux, 1 h72%[3]
BenzaldehydeDimethyl methylsuccinate KOtBu / t -BuOHReflux, 1 h60%[3]
AcetoneDiethyl methylsuccinateLHMDS / THF-78 °C to RT, 1 h65%[4]
FluorenoneDiethyl methylsuccinateNaOEt / EtOHReflux, 2 h~68%[3]

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By exploiting the pKa​ difference between the unreacted neutral starting materials and the carboxylic acid product, the orthogonal extraction protocol inherently validates the success of the lactone cleavage.

Materials Required
  • Diethyl methylsuccinate : 1.2 equivalents (Ensure high purity, >98%)

  • Carbonyl Compound (e.g., Benzophenone): 1.0 equivalent

  • Potassium tert-butoxide ( KOtBu ) : 1.5 equivalents (Sublimed, stored under argon)

  • Anhydrous THF : Sure/Seal™ or freshly distilled over sodium/benzophenone.

Phase 1: Anhydrous Setup & Enolate Generation

Causality: Water rapidly quenches KOtBu , leading to ester saponification rather than condensation. A strict inert atmosphere is mandatory.

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Charge the flask with KOtBu (1.5 eq) and suspend in anhydrous THF (0.5 M relative to the base).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add diethyl methylsuccinate (1.2 eq) dropwise via syringe over 15 minutes.

  • In-Process Visual Cue: Stir for 30 minutes at 0 °C. The solution will often take on a slight yellow tint, indicating the formation of the kinetic enolate at the less hindered methylene position.

Phase 2: Condensation & Lactonization

Causality: Slow addition prevents localized heating and minimizes self-condensation of enolizable carbonyls.

  • Dissolve the carbonyl compound (1.0 eq) in a minimal volume of anhydrous THF.

  • Transfer this solution to the addition funnel and add it dropwise to the enolate solution over 30 minutes at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the carbonyl spot indicates successful progression into the paraconic ester and subsequent half-ester salt. The reaction mixture may become heterogeneous as the potassium salt of the half-ester precipitates.

Phase 3: Orthogonal Acid-Base Isolation

Causality: The target molecule is an acidic half-ester. Partitioning the quenched mixture under alkaline conditions removes all neutral impurities (unreacted ketones/diesters). Re-extracting after acidification isolates only the successfully condensed product.

  • Quench the reaction by slowly adding distilled water (equal to the THF volume) at 0 °C.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF.

  • Alkaline Wash: Extract the remaining aqueous phase with Diethyl Ether ( 3×50 mL). Discard or retain the organic layer for recovery of unreacted neutral starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0–3.0 using cold 1M HCl.

  • Product Extraction: Extract the turbid, acidified aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Combine the Ethyl Acetate layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the crude alkylidenesuccinic acid half-ester.

  • Purify via recrystallization (e.g., from ether/petroleum ether) or silica gel chromatography if necessary.

References

  • Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). "Stobbe Condensation." Organic & Medicinal Chemistry International Journal, 11(4): 555818. URL:[Link]

  • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation." Organic Reactions, Volume 6, 1-73. URL: [Link]

  • El-Abbady, A. M., & Mousa, H. H. (1965). "Studies on Stobbe Condensation: Reactions of Aldehydes and Ketones with Dimethyl Methylsuccinate." Canadian Journal of Chemistry, 43(4), 928-937. URL:[Link]

  • Radboud University Repository. "Some Approaches to the Synthesis of Taxol and its Derivatives." URL: [Link]

Application

Diethyl Methylsuccinate and its Analogs as Versatile Precursors in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Succinate Backbone as a Privileged Scaffold in Agrochemicals In the landscape of modern agrochemical research, the identification of versatile and readily accessible chemical scaffolds is of paramount i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Succinate Backbone as a Privileged Scaffold in Agrochemicals

In the landscape of modern agrochemical research, the identification of versatile and readily accessible chemical scaffolds is of paramount importance. Succinic acid and its derivatives, particularly its diethyl esters, represent a class of compounds that have proven to be valuable precursors in the synthesis of a variety of biologically active molecules. While diethyl methylsuccinate itself is a recognized chemical entity, its direct application in the synthesis of commercialized agrochemicals is less documented than its close analog, diethyl succinate. This guide will delve into the synthetic utility of the succinate backbone, with a primary focus on the well-established applications of diethyl succinate in the creation of potent fungicides. The principles and protocols detailed herein provide a robust framework for researchers and drug development professionals to explore the potential of both diethyl succinate and its methylated counterpart, diethyl methylsuccinate, in the discovery of novel agrochemicals.

The core reactivity of these succinate esters lies in the electrophilicity of the carbonyl carbons and the acidity of the α-protons, which allows for a range of chemical transformations. These include condensation reactions, which are fundamental to building the complex molecular architectures required for biological activity.

Fungicidal Activity: Targeting Succinate Dehydrogenase

A significant class of fungicides that can be conceptually derived from succinate precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal death[1]. The molecular structure of many SDHIs incorporates a carboxamide moiety attached to a scaffold that mimics the natural substrate, succinate.

The following sections will provide a detailed protocol for the synthesis of a model fungicidal compound derived from diethyl succinate, illustrating a key synthetic strategy that can be adapted for the synthesis of a diverse library of potential agrochemicals.

Application Note 1: Synthesis of a Novel Phenyl-Substituted Succinamide Fungicide

This section outlines the synthesis of a novel succinamide derivative, a class of compounds known to exhibit fungicidal properties, starting from diethyl succinate. The synthetic strategy involves a Stobbe condensation followed by subsequent functional group manipulations to introduce the necessary pharmacophoric elements for antifungal activity.

Causality of Experimental Choices

The choice of the Stobbe condensation as the initial step is strategic. This reaction is a powerful carbon-carbon bond-forming reaction that specifically utilizes a succinic acid diester and a carbonyl compound to generate an alkylidene succinic acid or its corresponding ester[2][3]. This reaction is ideal for introducing a substituted phenyl group onto the succinate backbone, a common structural motif in many SDHI fungicides. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the α-carbon of diethyl succinate, initiating the condensation cascade[3].

The subsequent steps, including hydrolysis, decarboxylation, and amidation, are standard organic transformations chosen for their high efficiency and reliability in converting the initial Stobbe product into the final target molecule.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process: the formation of the substituted succinic acid intermediate via Stobbe condensation, followed by the construction of the active succinamide fungicide.

G cluster_0 Stage 1: Stobbe Condensation cluster_1 Stage 2: Succinamide Formation A Diethyl Succinate + Substituted Benzaldehyde B Base-catalyzed Condensation (Sodium Ethoxide) A->B Reactants C Intermediate Alkylidene Succinic Acid Half-Ester B->C Product D Hydrolysis & Decarboxylation C->D E Substituted Succinic Acid D->E F Activation & Amidation (e.g., with Thionyl Chloride & Amine) E->F G Final Succinamide Fungicide F->G

Caption: Synthetic workflow for a novel succinamide fungicide.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-methoxybenzylidene)succinamide

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Diethyl succinate123-25-1174.19Sigma-Aldrich
4-Methoxybenzaldehyde123-11-5136.15Acros Organics
Sodium Ethoxide141-52-668.05Alfa Aesar
Ethanol (absolute)64-17-546.07Fisher Scientific
Hydrochloric Acid (conc.)7647-01-036.46VWR
Thionyl Chloride7719-09-7118.97TCI Chemicals
4-Chloroaniline106-47-8127.57Merck
Dichloromethane (DCM)75-09-284.93J.T.Baker
Triethylamine121-44-8101.19Fluka

Procedure:

Step 1: Synthesis of 2-(4-methoxybenzylidene)succinic acid monoethyl ester (Stobbe Condensation)

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of absolute ethanol.

  • Carefully add 5.75 g (0.25 mol) of sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and generates hydrogen gas.

  • Once all the sodium has reacted, add a solution of 17.42 g (0.1 mol) of diethyl succinate and 13.61 g (0.1 mol) of 4-methoxybenzaldehyde in 50 mL of absolute ethanol dropwise from the dropping funnel over a period of 30 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C to yield the crude 2-(4-methoxybenzylidene)succinic acid monoethyl ester.

Step 2: Synthesis of 2-(4-methoxybenzylidene)succinic acid

  • Dissolve the crude product from Step 1 in 200 mL of 10% aqueous sodium hydroxide solution and heat to reflux for 2 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated 2-(4-methoxybenzylidene)succinic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of N-(4-chlorophenyl)-2-(4-methoxybenzylidene)succinamide

  • To a 250 mL round-bottom flask, add 11.81 g (0.05 mol) of 2-(4-methoxybenzylidene)succinic acid and 50 mL of thionyl chloride.

  • Heat the mixture to reflux for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude diacid chloride.

  • Dissolve the crude diacid chloride in 100 mL of dry dichloromethane.

  • In a separate flask, dissolve 12.76 g (0.1 mol) of 4-chloroaniline and 10.12 g (0.1 mol) of triethylamine in 100 mL of dry dichloromethane.

  • Cool the aniline solution to 0°C in an ice bath and add the diacid chloride solution dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure N-(4-chlorophenyl)-2-(4-methoxybenzylidene)succinamide.

Expected Results and Characterization
CompoundAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
Product White to off-white solid~70-80165-1688.1 (s, 2H, NH), 7.5-6.8 (m, 8H, Ar-H), 7.7 (s, 1H, =CH), 3.8 (s, 3H, OCH3), 3.5 (s, 2H, CH2)

Application Note 2: Adapting the Synthesis for Diethyl Methylsuccinate

The protocol described above for diethyl succinate can be conceptually adapted for diethyl methylsuccinate. The presence of the methyl group on the succinate backbone will influence the reactivity and stereochemistry of the resulting products.

Key Considerations for Diethyl Methylsuccinate
  • Stereochemistry: Diethyl methylsuccinate possesses a chiral center. The use of a racemic mixture will likely result in a mixture of diastereomeric products after the Stobbe condensation. Enantiomerically pure diethyl methylsuccinate could be used to synthesize stereochemically defined agrochemicals, which can have significant implications for their biological activity and environmental fate.

  • Reactivity: The methyl group may exert a steric and electronic effect on the adjacent α-proton, potentially affecting the rate and regioselectivity of the Stobbe condensation. Optimization of the reaction conditions, such as the choice of base and reaction temperature, may be necessary.

  • Product Diversity: The methyl group provides an additional point of structural diversity in the final product, which can be exploited in structure-activity relationship (SAR) studies to fine-tune the biological activity of the synthesized compounds.

Proposed Synthetic Workflow for a Methyl-Substituted Succinamide

G cluster_0 Stage 1: Stobbe Condensation (with Diethyl Methylsuccinate) cluster_1 Stage 2: Succinamide Formation A Diethyl Methylsuccinate + Substituted Benzaldehyde B Base-catalyzed Condensation A->B C Intermediate Methyl-Alkylidene Succinic Acid Half-Ester B->C D Hydrolysis & Decarboxylation C->D E Methyl-Substituted Succinic Acid D->E F Activation & Amidation E->F G Final Methyl-Substituted Succinamide Fungicide F->G

Caption: Proposed workflow for a methyl-substituted succinamide.

Conclusion and Future Outlook

Diethyl succinate and its methylated analog, diethyl methylsuccinate, are versatile and economically viable starting materials for the synthesis of novel agrochemicals. The protocols and principles outlined in this guide demonstrate a clear pathway from these simple esters to complex, biologically active molecules. The Stobbe condensation, in particular, serves as a powerful tool for introducing key structural motifs found in potent fungicides like SDHIs.

Future research in this area should focus on exploring a wider range of carbonyl compounds in the Stobbe condensation to generate a diverse library of succinamide derivatives. Furthermore, the use of enantiomerically pure diethyl methylsuccinate as a starting material holds significant promise for the development of next-generation, stereochemically defined agrochemicals with improved efficacy and a more favorable environmental profile. The continued exploration of the synthetic potential of the succinate backbone is a promising avenue for the discovery of innovative solutions to global food security challenges.

References

  • Bloomfield, J. J.; Nelke, J. M. Acyloin Condensation in Which Chlorotrimethylsilane is Used as a Trapping Agent: 1,2-Bis(Trimethylsilyloxy)Cyclobutene and 2-Hydroxycyclobutanone. Org. Synth.1977, 57, 1.
  • Boscalid. In Wikipedia; 2023.
  • Bixafen. In Wikipedia; 2023.
  • Fluxapyroxad. In Wikipedia; 2023.
  • Hunger, K.; Herbst, W. Pigments, Organic. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH, 2012.
  • Johnson, W. S.; Daub, G. H.
  • Li, G.; et al. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. J. Agric. Food Chem.2019, 67 (47), 13185–13194.
  • Organic Syntheses Procedure: Succinic acid, diethyl ester. Available online: [Link] (accessed on 2024-03-07).

  • Patents on the synthesis of Boscalid, Fluxapyroxad, and Bixafen.
  • Sierotzki, H.; Scalliet, G. A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • Stobbe, H. Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Ann. Chem.1899, 308 (1–2), 89–114.
  • Stobbe Condens

Sources

Method

Application Note: Advanced HPLC-CAD/ELSD Methodology for the Quantitation of Diethyl Methylsuccinate

The Analytical Challenge & Mechanistic Rationale Diethyl methylsuccinate (CAS: 4676-51-1) is a highly versatile aliphatic ester utilized as a chiral synthon, a flavoring agent, and an intermediate in complex organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Mechanistic Rationale

Diethyl methylsuccinate (CAS: 4676-51-1) is a highly versatile aliphatic ester utilized as a chiral synthon, a flavoring agent, and an intermediate in complex organic synthesis. Despite its utility, it presents a significant analytical challenge: the molecule lacks a conjugated π-electron system or an aromatic ring. Consequently, it possesses no strong UV chromophore. Attempting to analyze this compound using standard High-Performance Liquid Chromatography with Ultraviolet or Diode Array Detection (HPLC-UV/DAD) at low wavelengths (< 210 nm) results in severe baseline drift, poor sensitivity, and high susceptibility to mobile phase interference.

To overcome this fundamental limitation, this protocol leverages Evaporative Aerosol Detectors —specifically, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These detectors do not rely on the optical properties of the analyte. Instead, they differentiate the analyte from the mobile phase based on relative volatility[1]. Because diethyl methylsuccinate has a relatively high boiling point (~225 °C), it behaves as a semi-volatile/non-volatile compound under optimized detector drift tube temperatures (typically 40 °C), allowing the volatile mobile phase (water/methanol) to evaporate while the analyte remains intact for mass-based quantitation[2],[3].

While ELSD is a viable option, CAD is prioritized in this protocol . ELSD relies on light scattered by dried aerosol particles, a relationship that varies exponentially with particle size and results in complex sigmoidal response curves[1]. In contrast, CAD charges the particles using ionized nitrogen gas, yielding a response that is fundamentally more sensitive, uniform across different chemical structures, and linear over a wider dynamic range[1],[4].

Detector Operational Workflow

To fully grasp the causality behind the method parameters, it is critical to understand the sequential physical transformations the analyte undergoes within the CAD/ELSD system[5].

Detector_Workflow A 1. HPLC Effluent (Diethyl methylsuccinate + Solvent) B 2. Nebulization (N2 Gas Carrier Introduced) A->B Liquid Flow C 3. Evaporation (Heated Drift Tube Removes Solvent) B->C Aerosol Droplets D 4. Particle Charging (Corona Discharge Ionization) C->D Dried Analyte Particles E 5. Ion Trap (Filters High-Mobility Species) D->E Charged Particles F 6. Electrometer Detection (Mass-Proportional Signal) E->F Signal Generation

Workflow of Charged Aerosol Detection (CAD) for non-chromophoric esters.

Experimental Protocol: A Self-Validating System

A known technical vulnerability of nebulizer-based detectors (both CAD and ELSD) is that their response is heavily influenced by the mobile phase composition at the exact moment of nebulization[4]. During a gradient elution, as the organic solvent ratio increases, the surface tension of the effluent decreases, creating smaller droplets and artificially inflating the detector response.

To ensure trustworthiness and self-validation , this protocol employs an Inverse Gradient Makeup Flow [4]. By using a secondary pump to deliver a reverse gradient post-column via a zero-dead-volume T-piece, the total solvent composition entering the detector remains perfectly constant. This guarantees that any change in signal is solely due to the mass of the diethyl methylsuccinate, not an artifact of the solvent gradient.

Reagents & Materials
  • Analyte: Diethyl methylsuccinate reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Carrier Gas: High-purity Nitrogen (N₂), oil-free, regulated to 35-40 psi.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (Methanol). Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the nebulizer.

  • Standard Preparation: Accurately weigh 10.0 mg of Diethyl methylsuccinate into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to create a 1.0 mg/mL stock solution. Dilute sequentially to create working standards of 10, 25, 50, 100, and 250 µg/mL.

  • System Equilibration: Purge both the analytical and makeup pumps. Equilibrate the C18 column with the initial gradient conditions (50% B) for 30 minutes. Monitor the CAD electrometer output; the baseline noise must stabilize below 0.5 pA (or < 0.5 mV for ELSD).

  • Inverse Gradient Synchronization: Program the analytical pump and the makeup pump to mirror each other exactly (see Table 2). Ensure the T-piece is installed post-column and pre-detector.

  • Sample Injection: Inject 10 µL of blanks, calibration standards, and unknown samples.

Chromatographic Conditions & Data Presentation

Table 1: Primary HPLC and CAD Parameters
ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3 µmProvides optimal hydrophobic retention for aliphatic esters.
Mobile Phase A Ultrapure WaterHighly volatile; leaves no residue upon evaporation.
Mobile Phase B Methanol (HPLC Grade)Ensures complete solubility of the ester and clean evaporation.
Flow Rate (Analytical) 0.8 mL/minBalances chromatographic resolution with nebulizer capacity.
Injection Volume 10 µLPrevents column overloading while maintaining CAD sensitivity.
CAD Evaporation Temp 40 °CHigh enough to evaporate MeOH/Water, low enough to prevent analyte volatilization[3].
Data Collection Rate 10 HzSufficient for accurately integrating sharp UHPLC/HPLC peaks.
Table 2: Self-Validating Inverse Gradient Program

Note: Both pumps operate at 0.8 mL/min. Total flow to the detector is 1.6 mL/min. The combined %B entering the detector is maintained at a constant 50% throughout the run.

Time (min)Analytical Pump (%B)Makeup Pump (%B)Total %B to Detector
0.0505050
10.095550
12.095550
12.1505050
15.0505050
Table 3: Expected Method Validation Metrics (CAD)
Validation ParameterExpected Result
Linearity (R²) > 0.998 (over 10 - 250 µg/mL)
Limit of Detection (LOD) ~1.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) ~5.0 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) < 2.0% (at 50 µg/mL, n=6)

System Suitability Testing (SST) & Troubleshooting

To ensure the protocol functions as a self-validating system, the following System Suitability Testing (SST) criteria must be verified prior to data acquisition:

  • Uniformity of Baseline: The baseline must not drift more than 2% across the entire gradient run. A drifting baseline indicates a failure in the inverse gradient synchronization or a drop in Nitrogen gas pressure[5].

  • Nebulizer Efficiency: If the signal-to-noise ratio drops abruptly, inspect the nebulizer capillary for partial blockages. Because CAD and ELSD are destructive, mass-based techniques, any restriction in aerosol generation directly destroys quantitation accuracy[2].

  • Analyte Recovery: Inject a known 50 µg/mL standard at the beginning and end of the sequence. The peak area %RSD must be ≤ 2.0%. If the area decreases, verify that the drift tube temperature has not exceeded 40 °C, which could cause unwanted volatilization of the diethyl methylsuccinate[3].

References

Sources

Application

Diethyl methylsuccinate as a plasticizer in material science

Application Note: Diethyl Methylsuccinate as a Next-Generation Bio-Based Plasticizer and Polymer Building Block Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals. Mechanistic Par...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diethyl Methylsuccinate as a Next-Generation Bio-Based Plasticizer and Polymer Building Block

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals.

Mechanistic Paradigm: Why Diethyl Methylsuccinate?

Traditional monomeric plasticizers, particularly ortho-phthalates like di-2-ethylhexyl phthalate (DOP), are facing stringent global regulatory phase-outs due to their high migration rates and endocrine-disrupting cytotoxicity[1]. For researchers in material science and drug development (e.g., designing transdermal patches or controlled-release films), Diethyl Methylsuccinate (DEMS) has emerged as a highly effective, biocompatible alternative[2].

DEMS can be utilized either as a direct monomeric plasticizer or as a chemical precursor for high-molecular-weight polymeric plasticizers, such as poly(butylene 2-methylsuccinate) (PBM)[2].

The Causality of the Methyl Branch: The plasticizing efficacy of DEMS is fundamentally rooted in its stereochemistry. Unlike linear aliphatic esters (e.g., diethyl succinate), the pendant methyl group on the DEMS backbone introduces critical steric hindrance[3]. According to the free volume theory of polymers, this asymmetric branching physically disrupts the highly ordered dipole-dipole interactions between polymer chains (such as the rigid C–Cl bonds in poly(vinyl chloride) (PVC) or ester linkages in polylactic acid (PLA)). This disruption increases the fractional free volume within the polymer matrix, subsequently lowering the glass transition temperature ( Tg​ ) and enhancing chain mobility without relying on toxic aromatic rings[3],[1].

When DEMS is transesterified to form PBM, the resulting polymeric plasticizer features extensive chain entanglements with the host matrix, virtually eliminating plasticizer migration, exudation, and volatility[2].

Mechanism A Diethyl Methylsuccinate (DEMS) C Disruption of Intermolecular Dipole-Dipole Forces A->C B Polymer Matrix (PVC / PLA) B->C D Increase in Fractional Free Volume C->D E Enhanced Chain Mobility (Lower Tg, Higher Elongation) D->E

Fig 1. Mechanistic pathway of DEMS-mediated plasticization in polymer matrices.

Physicochemical Profiling

Before integration into polymer matrices, it is critical to validate the physical parameters of DEMS to ensure compatibility with high-temperature melt-processing workflows.

Table 1: Physicochemical Properties of Diethyl Methylsuccinate (CAS 4676-51-1) [4]

PropertyValueRelevance to Polymer Processing
Molecular Formula C9H16O4Dictates stoichiometric ratios for polycondensation.
Molecular Weight 188.22 g/mol High enough to reduce immediate flash-off during low-temp blending.
Appearance Colorless liquidEnsures no discoloration of transparent biomedical polymer films.
Boiling Point ~225 °CAllows for safe melt-compounding at 160–180 °C without volatilization.

Experimental Workflows and Protocols

To achieve a zero-migration profile suitable for medical and consumer applications, DEMS is first transesterified into a polymeric plasticizer (PBM), which is subsequently compounded into the PVC matrix.

Workflow S1 1. Monomer Prep (DEMS Purif.) S2 2. Transesterification (PBM Synthesis) S1->S2 S3 3. Melt Blending (with PVC/PLA) S2->S3 S4 4. Hot Pressing (Film Formation) S3->S4 S5 5. Characterization (Tg, Migration) S4->S5

Fig 2. Experimental workflow for synthesizing and evaluating DEMS-derived plasticizers.

Protocol A: Synthesis of Poly(butylene 2-methylsuccinate) (PBM)

Objective: Convert monomeric DEMS into a migration-resistant polymeric plasticizer via melt polycondensation.

  • Monomer Loading: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser, add 1.0 mol of DEMS and 1.2 mol of 1,4-butanediol.

    • Causality: A 20% molar excess of diol is required to ensure hydroxyl end-capping and drive the initial transesterification forward.

  • Catalysis & Transesterification: Add 0.1 wt% titanium tetrabutoxide (Ti(OBu)₄) as the catalyst. Heat the mixture to 160 °C under a continuous nitrogen purge. Maintain for 2–3 hours.

    • Self-Validation System: The reaction phase is verified as complete when the theoretical volume of the ethanol byproduct (~2.0 moles, or ~116 mL) is successfully collected in the receiving flask.

  • Polycondensation: Gradually increase the temperature to 210 °C and apply a high vacuum (<100 Pa).

    • Causality: The high vacuum removes the excess 1,4-butanediol, shifting Le Chatelier's equilibrium toward high-molecular-weight polymer formation.

  • Termination & Recovery: Monitor the torque of the mechanical stirrer. Once the torque plateaus (indicating the target molecular weight has been reached), break the vacuum with nitrogen, cool the viscous PBM, precipitate in cold methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Protocol B: Melt Compounding of Plasticized PVC

Objective: Integrate PBM into PVC to evaluate plasticization efficiency.

  • Dry Blending: Combine 100 parts per hundred resin (phr) of PVC powder, 40 phr of PBM, and 2 phr of Ca/Zn stearate (thermal stabilizer) in a high-speed mixer at 80 °C for 10 minutes.

    • Causality: Pre-heating to 80 °C expands the PVC grains, allowing the viscous PBM plasticizer to diffuse deep into the polymer pores, preventing phase separation and surface tackiness during extrusion.

  • Melt Extrusion: Feed the dry blend into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die at 150 °C / 160 °C / 170 °C / 165 °C.

  • Hot Pressing: Press the extruded pellets into 0.5 mm thick sheets using a hydraulic hot press at 175 °C under 15 MPa for 5 minutes.

    • Self-Validation System: Follow immediately with cold pressing at 15 MPa for 3 minutes to lock in the amorphous chain structure and prevent unwanted crystallization, ensuring a transparent, flexible film.

Performance Validation: Data Synthesis

To validate the efficacy of DEMS-derived PBM against industry standards, thermomechanical and migration assays must be conducted. The data below demonstrates that DEMS-derived plasticizers match the mechanical flexibility of phthalates while entirely solving the migration issue.

Table 2: Comparative Performance of PVC Blends (40 phr Plasticizer Loading) [2]

ParameterPVC + DOP (Legacy Control)PVC + PBM (DEMS-derived)Mechanistic Implication
Tensile Strength 20.5 MPa22.1 MPaPBM maintains superior structural integrity due to polymer chain entanglements.
Elongation at Break 310%285%The methyl branch efficiently provides necessary free volume for high flexibility.
Glass Transition ( Tg​ ) 34 °C37 °CComparable plasticization efficiency to toxic phthalates.
Migration (Hexane, 72h) 14.5% weight loss< 1.0% weight loss Polymeric nature completely arrests solvent extraction and physiological leaching.

References

  • [4] Chemical Properties of Diethyl methylsuccinate (CAS 4676-51-1). Source: Cheméo. 4

  • [2] Application of Poly(butylenes 2-methylsuccinate) as Migration Resistant Plasticizer for Poly(vinyl chloride). Source: Taylor & Francis (Polymer-Plastics Technology and Engineering). 2

  • [3] Influence of alkyl chain length on biodegradation and plasticization properties of succinate based. Source: eScholarship@McGill. 3

  • [1] Plasticizers Derived from Biomass Resources: A Short Review. Source: MDPI (Polymers). 1

Sources

Method

Strategic Derivatization of Diethyl Methylsuccinate: Protocols for Advanced Building Blocks in Drug Discovery

Introduction & Mechanistic Rationale Diethyl methylsuccinate (DEMS) is a versatile, bifunctional C5 aliphatic diester that serves as a foundational building block in advanced organic synthesis. Due to the presence of two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diethyl methylsuccinate (DEMS) is a versatile, bifunctional C5 aliphatic diester that serves as a foundational building block in advanced organic synthesis. Due to the presence of two reactive ester moieties and an acidic alpha-methylene proton, DEMS is highly susceptible to selective transformations. Its structural topology allows researchers to access a vast chemical space, including complex lactones, diols, and chiral succinimides, which are critical in the development of active pharmaceutical ingredients (APIs) and biodegradable polymers[1].

The strategic derivatization of DEMS relies on controlling the chemoselectivity and regioselectivity of its functional groups. This application note provides field-proven, self-validating protocols for three primary derivatization pathways: Stobbe condensation, deep catalytic hydrogenation, and amidation-cyclization.

DEMS_Derivatization DEMS Diethyl Methylsuccinate (Starting Material) Condensation Stobbe Condensation (KOtBu, t-BuOH) DEMS->Condensation Aldehydes/Ketones Reduction Catalytic Hydrogenation (Ru/C, H2) DEMS->Reduction High Pressure Amidation Amidation & Cyclization (Primary Amines) DEMS->Amidation Thermal/Acidic Prod1 Aryl-Itaconic Half-Esters (Lignans & Naphthoates) Condensation->Prod1 Prod2 2-Methyl-1,4-butanediol (Polyester Monomers) Reduction->Prod2 Prod3 Substituted Succinimides (Chiral API Scaffolds) Amidation->Prod3

Fig 1: Primary derivatization pathways of diethyl methylsuccinate.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters for the derivatization workflows described in this guide.

Table 1: Reaction Yields and Conditions for DEMS Derivatization

Derivative TargetReaction TypeReagents / CatalystTemp / TimeExpected Yield (%)
Aryl-Itaconic Half-EsterStobbe CondensationKOtBu, t-Butanol, AldehydeReflux, 20 min60–72%
2-Methyl-1,4-butanediolHigh-Pressure ReductionRu/C, H₂ (100 bar)100 °C, 12 h~80%
N-Benzyl-3-methylsuccinimideAmidation/CyclizationBenzylamine, Toluene150 °C, 6 h85–90%

Experimental Protocols & Mechanistic Insights

Protocol 1: Stobbe Condensation for Aryl-Itaconic Half-Esters

Mechanistic Causality: The Stobbe condensation is a specialized aldol-type reaction between a succinate ester and a carbonyl compound. For DEMS, the use of a sterically hindered base like potassium tert-butoxide (KOtBu) in tert-butanol is critical. The steric bulk of the base prevents unwanted nucleophilic attack on the ester carbonyl (which would cause transesterification or saponification). Instead, it selectively deprotonates the α-methylene group of DEMS to form an enolate. This enolate attacks the target aldehyde or ketone, forming a lactone intermediate that undergoes irreversible base-induced ring opening to yield a stable aryl-itaconic half-ester[2].

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve metallic potassium (0.12 mol) in anhydrous tert-butanol (85 mL) to generate a boiling solution of KOtBu. Self-validation step: Ensure complete dissolution of potassium before proceeding to avoid localized exothermic spikes.

  • Reagent Addition: Prepare a solution containing the target aldehyde/ketone (e.g., benzaldehyde, 0.1 mol) and DEMS (0.1 mol) in dry tert-butanol (25 mL).

  • Condensation: Add the DEMS/aldehyde solution dropwise to the boiling KOtBu solution over a period of 20 minutes. Maintain a constant nitrogen atmosphere.

  • Reflux: Reflux the entire mixture for an additional 45 minutes. The reaction will darken, indicating the formation of the enolate and subsequent condensation.

  • Quenching & Extraction: Cool the mixture to 0 °C and acidify with cold dilute hydrochloric acid until the pH reaches 2-3 (test with litmus). Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined ethereal extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude half-ester from a suitable solvent (e.g., benzene or water) to achieve 60-72% yields[2].

Protocol 2: Deep Catalytic Hydrogenation to 2-Methyl-1,4-butanediol

Mechanistic Causality: Converting DEMS to 2-methyl-1,4-butanediol requires the complete reduction of both ester moieties. This is achieved via high-pressure catalytic hydrogenation using a Ruthenium on Carbon (Ru/C) catalyst. The reaction proceeds sequentially: the diester is first reduced to a methyl-γ-butyrolactone intermediate at elevated temperatures, followed by further low-temperature reduction to the diol. Ru/C is selected over Pd/C because Ruthenium exhibits superior activity for the hydrogenolysis of the highly stable lactone C-O bond without causing excessive C-C bond cleavage (methanation)[3].

Step-by-Step Methodology:

  • Reactor Loading: Inside a high-pressure Parr reactor, load DEMS (0.05 mol), 5% Ru/C catalyst (5 mol% relative to substrate), and 50 mL of aqueous ethanol as the solvent.

  • Purging: Seal the reactor and purge three times with inert nitrogen gas to remove residual oxygen, followed by three purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with H₂ gas to 100 bar.

  • Heating & Reaction: Heat the reaction mixture to 100 °C under continuous mechanical stirring (800 rpm) to overcome mass transfer limitations between the H₂ gas, liquid solvent, and solid catalyst. Maintain these conditions for 12 hours.

  • Filtration: Cool the reactor to room temperature and carefully vent the excess H₂ gas. Filter the reaction mixture through a Celite pad to remove the Ru/C catalyst. Self-validation step: The filtrate should be completely clear; any black tint indicates catalyst bleed.

  • Isolation: Remove the ethanol solvent via rotary evaporation. The resulting crude 2-methyl-1,4-butanediol can be purified via fractional vacuum distillation (expected yield ~80%)[3].

Protocol 3: Synthesis of Substituted Succinimides via Amidation

Mechanistic Causality: Succinimides are privileged pharmacophores found in numerous anticonvulsant and antimicrobial drugs. The synthesis from DEMS involves a two-step sequence in a single pot: an initial nucleophilic acyl substitution by a primary amine to form a monoamide, followed by thermally driven intramolecular cyclization. A Dean-Stark apparatus is employed to continuously remove the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the closed 5-membered succinimide ring[1].

Step-by-Step Methodology:

  • Mixing: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine DEMS (0.1 mol) and a primary amine (e.g., benzylamine, 0.11 mol) in 100 mL of anhydrous toluene.

  • Heating: Heat the mixture to reflux (approx. 110–115 °C internal temperature).

  • Azeotropic Distillation: Continue refluxing for 6–8 hours. Monitor the Dean-Stark trap for the collection of the ethanol/toluene azeotrope. The reaction is complete when the theoretical volume of ethanol (approx. 11.6 mL) has been collected.

  • Concentration: Cool the reaction mixture to room temperature and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Crystallization: Dry the organic phase over MgSO₄, filter, and evaporate the toluene. The resulting N-benzyl-3-methylsuccinimide can be triturated with cold hexanes to yield a highly pure crystalline solid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl Methylsuccinate

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of diethyl methylsuccinate. It is structured as a series of frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of diethyl methylsuccinate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges and improve experimental outcomes. The methodologies and explanations provided are grounded in established chemical principles to ensure both reliability and a deep understanding of the reaction dynamics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of diethyl methylsuccinate, providing quick and accessible answers to foundational questions.

Q1: What are the primary synthetic routes for preparing diethyl methylsuccinate?

There are three principal methods for synthesizing diethyl methylsuccinate, each with distinct advantages:

  • Alkylation of Diethyl Malonate: This is a classic and highly versatile method based on the malonic ester synthesis. It involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which is then alkylated with a methylating agent (e.g., methyl iodide).[1][2][3]

  • Michael Addition (Conjugate Addition): This route involves the 1,4-addition of a nucleophile to an α,β-unsaturated ester like diethyl itaconate or diethyl mesaconate.[4][5][6][7] The nucleophile can be a methyl-containing organometallic reagent or another stabilized carbanion.

  • Fischer Esterification of Methylsuccinic Acid: This is a direct method involving the acid-catalyzed reaction between methylsuccinic acid and excess ethanol.[8][9][10] To drive the reaction to completion, the water byproduct is typically removed.[10][11][12]

Q2: What is the fundamental role of the base or acid catalyst in these syntheses?

The catalyst's role is central to the reaction's success and differs significantly between the methods:

  • In Alkylation and Michael Addition: A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of the starting material (e.g., diethyl malonate).[2][13] This generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile required to attack the electrophile (the alkylating agent or the Michael acceptor).[5][6]

  • In Fischer Esterification: A strong acid catalyst (e.g., sulfuric acid, H₂SO₄) is used to protonate the carbonyl oxygen of methylsuccinic acid.[9][12][14] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol).[10][12]

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial for determining completion and preventing the formation of byproducts. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively tracking the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture on the same TLC plate is recommended for accurate comparison.

  • Gas Chromatography (GC): For quantitative analysis, GC is the preferred method.[15][16] By taking aliquots from the reaction mixture at various time points, you can determine the precise ratio of reactants to products, allowing for a detailed kinetic analysis.[16]

Part 2: Troubleshooting Guide for Low Yield

This section explores specific experimental issues that can lead to diminished yields and provides actionable solutions.

Q4: My reaction has failed to initiate or is proceeding very slowly. Could my base be inactive?

Possible Cause: This is a very common issue, particularly when using alkoxide bases like sodium ethoxide (NaOEt). Sodium ethoxide is extremely sensitive to moisture. Any exposure to atmospheric water will hydrolyze it to ethanol and sodium hydroxide, rendering it ineffective for deprotonating the malonic ester.

Solution:

  • Use Freshly Prepared Base: The most reliable approach is to prepare the sodium ethoxide solution in situ immediately before the reaction. This is typically done by cautiously adding clean sodium metal to absolute (anhydrous) ethanol under an inert atmosphere (e.g., nitrogen or argon).[1][13]

  • Verify Commercial Reagents: If using a commercially sourced sodium ethoxide solution or solid, ensure it has been stored under strictly anhydrous conditions. It is advisable to titrate a small sample to verify its activity before committing the bulk of your materials.

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried, and the reaction should be run under an inert atmosphere to prevent moisture contamination.

Q5: My yield is consistently low, and I observe a significant amount of an acidic byproduct. What is happening?

Possible Cause: The presence of an acidic byproduct strongly suggests hydrolysis of the ester functional groups, either in your starting material or your final product, to form the corresponding carboxylic acid. This is typically caused by the presence of water during the reaction or, more commonly, during the workup.

Solution:

  • Anhydrous Reaction Conditions: As mentioned previously, use anhydrous solvents and reagents. Water can not only deactivate the base but also participate in side reactions.

  • Careful Workup: During the aqueous workup, minimize the contact time between your product and any acidic or basic aqueous layers. Ensure that any acidic wash steps are followed promptly by extraction.

  • Thorough Drying: Before solvent removal, dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Residual water can cause hydrolysis during the final distillation, especially at elevated temperatures.

Q6: My final product is contaminated with multiple byproducts. What are the likely side reactions?

Possible Cause: The formation of multiple byproducts often points to a lack of selectivity in the reaction. The specific side reactions depend on the chosen synthetic route.

Solutions and Explanations:

  • For Malonic Ester Synthesis:

    • Dialkylation: The primary byproduct is often the dialkylated species (diethyl dimethylmalonate). The mono-alkylated product still has one acidic α-hydrogen, which can be deprotonated and react with a second molecule of the alkylating agent.

      • Mitigation: Use a slight excess of diethyl malonate relative to the base and alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur. Alternatively, adding the alkylating agent slowly at a controlled temperature can also improve selectivity.

  • For Michael Addition:

    • 1,2-Addition vs. 1,4-Addition: While Michael addition is a 1,4-conjugate addition, a competing 1,2-addition to the carbonyl group can occur.

      • Mitigation: Michael addition is thermodynamically controlled.[5] Running the reaction at slightly higher temperatures generally favors the more stable 1,4-adduct. In contrast, low temperatures can favor the kinetically controlled 1,2-adduct.[5]

  • General Issues:

    • Self-Condensation: The starting enolate can potentially react with another molecule of the starting ester (e.g., a Claisen-type self-condensation).

      • Mitigation: Maintain a controlled temperature and add the electrophile (alkylating agent or Michael acceptor) slowly and steadily to ensure it reacts with the enolate as it is formed.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution
No or slow reactionInactive base (e.g., NaOEt) due to moisture.Prepare the base in situ from sodium and absolute ethanol under an inert atmosphere.[1][13]
Low yield with acidic impurityHydrolysis of the ester product.Use strictly anhydrous reagents/solvents; minimize contact time during aqueous workup; dry organic layer thoroughly.
Multiple byproductsDialkylation (Malonic Ester route).Use a slight excess of diethyl malonate; add alkylating agent slowly.
Multiple byproductsCompeting side reactions (e.g., self-condensation).Maintain strict temperature control; ensure slow, steady addition of the electrophile.

Part 3: Experimental Protocols and Visualizations

This section provides detailed, step-by-step methodologies for the synthesis of diethyl methylsuccinate via the alkylation of diethyl malonate, along with visual diagrams of the mechanism and workflow.

Protocol 1: Synthesis via Alkylation of Diethyl Malonate

This protocol describes the preparation of diethyl methylsuccinate from diethyl malonate and a methylating agent.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl malonate

  • Methyl iodide

  • Diethyl ether (anhydrous)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding 1.0 equivalent of clean sodium metal to 15-20 equivalents of absolute ethanol. Allow the sodium to react completely, which may require gentle warming.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 1.0 equivalent of diethyl malonate dropwise from the dropping funnel with continuous stirring.

  • Alkylation: To the resulting enolate solution, add 1.0 equivalent of methyl iodide dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor progress using TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the residue, add cold water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.[13]

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.[13]

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation to obtain pure diethyl methylsuccinate.[13]

Reaction Mechanism and Workflow Diagrams

Malonic_Ester_Synthesis cluster_2 Step 3: (Optional) Hydrolysis & Decarboxylation A Diethyl Malonate C Resonance-Stabilized Enolate A->C B Sodium Ethoxide (Base) B->C Deprotonation E Diethyl Methylmalonate C->E Nucleophilic Attack C->E D Methyl Iodide (CH₃I) D->E G Methylmalonic Acid E->G Saponification & Acidification F Hydrolysis (H₃O⁺, Δ) I Propanoic Acid G->I Heating H Decarboxylation (-CO₂)

Synthesis_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reaction 2. Reaction (Reagent Addition, Reflux) prep->reaction workup 3. Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purify 4. Purification (Drying, Solvent Removal, Distillation) workup->purify analysis 5. Analysis (GC, NMR, IR) purify->analysis

Part 4: Comparison of Synthetic Routes

Synthetic Method Key Starting Materials Conditions Typical Yield Advantages Disadvantages
Alkylation of Diethyl Malonate Diethyl malonate, Methyl halideStrong base (NaOEt), Anhydrous solvent, Reflux60-80%Versatile, well-understood mechanism, good yields.Requires strong base and strictly anhydrous conditions; risk of dialkylation.
Michael Addition Diethyl itaconate/mesaconate, OrganocuprateAnhydrous solvent, Controlled temperatureVariableForms C-C bond at β-position, can be highly selective.Requires preparation of specific nucleophiles; can have competing 1,2-addition.[5]
Fischer Esterification Methylsuccinic acid, EthanolAcid catalyst (H₂SO₄), Excess ethanol, Reflux>90%[17]High atom economy, high yields, simpler reagents.Equilibrium reaction requires removal of water or large excess of alcohol; can be slow.[11][14]

References

  • BenchChem. (n.d.). Comparison of synthetic methods for preparing Diethyl 2-methyl-3-oxopentanedioate.
  • Ontosight AI. (n.d.). Diethyl Methylsuccinate Properties.
  • Changchun Institute of Applied Chemistry - Chinese Academy of Sciences. (2013). Preparation method of diethyl succinate.
  • Lin, J., et al. (2022).
  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Organic Syntheses Procedure.
  • Odinity. (2018).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Diethyl (1-methylbutyl)
  • Google Patents. (n.d.).
  • Orjuela, A., et al. (2012). Diethyl succinate synthesis by reactive distillation.
  • ResearchGate. (2022). (PDF)
  • Google Patents. (n.d.).
  • Adichemistry. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Michael Addition.
  • Chemistry Steps. (2021).
  • Chemistry LibreTexts. (2021). 10.
  • Qi, X., et al. (2020). Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system. Comptes Rendus de l'Académie des Sciences.
  • ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chem-Impex. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2019).
  • Ataman Kimya. (n.d.).
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.

Sources

Optimization

Side reactions in the synthesis of Diethyl methylsuccinate and how to avoid them

Title: Technical Support Center: Troubleshooting Diethyl Methylsuccinate (DEMS) Synthesis Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Diethyl Methylsuccinate (DEMS) Synthesis

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks during the synthesis of Diethyl methylsuccinate (DEMS). DEMS is a critical chiral and achiral building block, but its synthesis is fraught with competing side reactions.

This guide bypasses generic advice. Instead, we dissect the thermodynamic and kinetic causality behind these side reactions—whether you are employing classical Fischer esterification, transition-metal catalyzed hydrogenation, or advanced biocatalytic ene-reductase cascades. Every protocol provided here is designed as a self-validating system, ensuring that you can visually or analytically confirm the reaction trajectory in real-time.

Part 1: Diagnostic Decision Matrix

Before adjusting your reaction parameters, you must identify the dominant side reaction pathway. The workflow below outlines the diagnostic logic for isolating the root cause of low DEMS yields.

Troubleshooting Start Analyze Crude DEMS (GC-MS / NMR) Q1 Identify Major Impurity Start->Q1 Monoester Monoethyl Ester (Incomplete Reaction) Q1->Monoester Esterification Route Diol Diol Formation (Over-reduction) Q1->Diol Hydrogenation Route Isomer Unreacted Isomers (Itaconate/Mesaconate) Q1->Isomer Hydrogenation Route Sol1 Drive Equilibrium: Remove H2O or Increase EtOH Monoester->Sol1 Sol2 Tune Hydrogenation: Lower H2 Pressure or Poison Catalyst Diol->Sol2 Sol3 Overcome Mass Transfer: Increase Agitation (rpm) Isomer->Sol3

Caption: Diagnostic decision tree for identifying and resolving DEMS synthesis side reactions.

Part 2: Route A - Fischer Esterification of Methylsuccinic Acid

Context: The acid-catalyzed condensation of methylsuccinic acid with ethanol is an equilibrium-driven process. The primary failure modes are incomplete conversion and solvent degradation[1].

FAQ 1: Why is my GC-MS showing a massive peak for monoethyl methylsuccinate instead of the diester?

  • Causality: Esterification is a stepwise, reversible process. If the water byproduct is not continuously removed, the thermodynamic equilibrium stalls at the monoester intermediate, or the diester undergoes hydrolysis back to the monoester[1].

  • Solution: You must manipulate Le Chatelier's principle. Use a physical water-removal system (like a Soxhlet extractor with molecular sieves) to irreversibly shift the equilibrium toward the diester.

FAQ 2: I increased the sulfuric acid catalyst and temperature to drive the reaction, but my yield dropped and I smell a sweet, solvent-like odor. What happened?

  • Causality: You have inadvertently triggered the intermolecular dehydration of ethanol to form diethyl ether. High temperatures (>130°C) combined with high concentrations of homogeneous strong mineral acids (like H2SO4) kinetically favor etherification over esterification.

  • Solution: Switch to a milder, heterogeneous solid acid catalyst (e.g., Amberlyst-15) and strictly control the reflux temperature.

Esterification MSA Methylsuccinic Acid + EtOH Mono Monoethyl Methylsuccinate (Intermediate) MSA->Mono H+ Ether Diethyl Ether + H2O (Side Product) MSA->Ether Excess H+, High Temp DEMS Diethyl Methylsuccinate (Target) Mono->DEMS H+, EtOH DEMS->Mono H2O (Hydrolysis)

Caption: Mechanistic pathway showing DEMS esterification equilibrium and competing etherification.

Self-Validating Protocol: Optimized Fischer Esterification

This protocol uses a heterogeneous catalyst and physical water sequestration to ensure complete conversion.

  • Setup: Charge a round-bottom flask with methylsuccinic acid (1.0 eq) and anhydrous ethanol (5.0 eq). The vast molar excess of ethanol acts as both solvent and thermodynamic driver[1].

  • Catalysis: Add 5 wt% Amberlyst-15 solid acid catalyst. Causality: This prevents the homogeneous acid-catalyzed dehydration of ethanol.

  • Water Sequestration: Attach a Soxhlet extractor containing activated 3Å molecular sieves between the flask and the reflux condenser.

    • Self-Validation Check: As the reaction proceeds, the molecular sieves will trap water. Because 3Å sieves strictly exclude ethanol, the solvent returning to the flask is strictly anhydrous, continuously pushing the equilibrium forward.

  • Execution: Reflux at 80°C for 6-8 hours. Monitor via TLC until the monoester intermediate is completely consumed.

  • Workup: Filter the reusable catalyst and concentrate the filtrate under reduced pressure.

Part 3: Route B - Catalytic Hydrogenation of Diethyl Itaconate

Context: Hydrogenation of unsaturated precursors (diethyl itaconate, mesaconate, or citraconate) is highly atom-economical but prone to over-reduction and double-bond isomerization[2].

FAQ 3: My product contains significant amounts of diols and 3-methyltetrahydrofuran. How do I stop this?

  • Causality: Your catalyst is too aggressive, or your hydrogen pressure is too high, leading to the hydrogenolysis of the ester groups (over-reduction). Transition metals like Pd or Ni under high H2 pressure (>50 bar) and high temperatures (>150°C) will cleave the C-O bonds[2].

  • Solution: Attenuate the catalyst's activity. Lower the pressure to 1-5 bar and maintain ambient temperatures. Alternatively, use a poisoned catalyst (e.g., Pd/BaSO4) to prevent over-reduction[2].

FAQ 4: The reaction stalls at 80% conversion, and I see diethyl mesaconate in the mixture even though I started with diethyl itaconate. Why?

  • Causality: Isomerization is competing with hydrogenation. The transition metal catalyst facilitates double-bond migration from the terminal position (itaconate) to the internal, more sterically hindered position (mesaconate), which hydrogenates at a significantly slower rate.

  • Solution: Overcome mass transfer limitations. Increase hydrogen availability at the catalyst surface by increasing agitation (rpm), ensuring the hydrogenation rate outpaces the isomerization rate.

Hydrogenation Itaconate Diethyl Itaconate (Terminal Alkene) Mesaconate Diethyl Mesaconate (Internal Alkene) Itaconate->Mesaconate Metal Catalyst (Isomerization) DEMS Diethyl Methylsuccinate (Target Product) Itaconate->DEMS H2, Pd/C (Fast) Mesaconate->DEMS H2, Pd/C (Slow) Diol Diol / THF Derivatives (Over-reduction) DEMS->Diol Excess H2, High Temp (Ester Hydrogenolysis)

Caption: Competing pathways in hydrogenation: fast reduction, slow isomerization, and over-reduction.

Quantitative Data: Catalyst Comparison for Hydrogenation
Catalyst SystemTemp (°C)H2 Pressure (bar)Dominant Side ReactionDEMS Yield (%)Application Note
Pd/C (5%) 150100Over-reduction (Diols)[2]< 40%Avoid; leads to ester cleavage.
Pd/C (5%) 252Isomerization (Mesaconate)85-90%Acceptable, requires high agitation.
Pd/BaSO₄ 505None (Clean conversion)[2]> 95%Optimal for preventing over-reduction.
Bac-OYE1 30N/A (Enzymatic)None> 99%Optimal for chiral (R)-DEMS[3].

Part 4: Route C - Biocatalytic Asymmetric Reduction

Context: For drug development applications requiring optically pure (R)- or (S)-DEMS, chemical hydrogenation is inadequate. Ene-reductases (ERs) provide exceptional stereocontrol[3].

FAQ 5: I am using an ene-reductase to reduce diethyl citraconate, but the conversion is low despite high enzyme loading. What is the limiting factor?

  • Causality: High concentrations of the ester substrate can be toxic to the enzyme, leading to substrate inhibition. Furthermore, failure to efficiently regenerate the NADPH cofactor will immediately stall the reaction.

  • Solution: Utilize highly tolerant engineered enzymes. For example, Bac-OYE1 (from Bacillus sp.) can tolerate up to 500 mM of diethyl citraconate, yielding (R)-diethyl 2-methylsuccinate with 99% enantiomeric excess (ee)[3]. Couple this with a robust formate/formate dehydrogenase (FDH) regeneration system.

Self-Validating Protocol: Biocatalytic Reduction to (R)-DEMS
  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) to maintain optimal enzyme conformation[3].

  • Substrate & Cofactor Loading: Add diethyl citraconate (up to 500 mM), NADP+ (0.5 mM), and sodium formate (910 mM) as the sacrificial electron donor[3].

  • Enzyme Addition: Introduce Bac-OYE1 wet cells (50 g/L) and Formate Dehydrogenase (LbFDH, 2 U/mL)[3].

    • Self-Validation Check: The continuous evolution of micro-bubbles (CO2 gas) in the bioreactor visually confirms that the FDH is actively oxidizing formate to CO2. This guarantees that NADP+ is being successfully reduced to NADPH to drive the primary reaction forward.

  • Incubation: Incubate at 30°C with 200 rpm shaking for 24 hours.

  • Extraction: Extract the aqueous phase with ethyl acetate, dry over Na2SO4, and concentrate to yield optically pure (R)-DEMS.

References

  • Li, J., Li, J., et al. (2022). "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration." Catalysts, MDPI. Available at:[Link]

  • Google Patents. "WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Diethyl Succinate Esterification

Welcome to the technical support center for the optimization of diethyl succinate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of diethyl succinate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information presented here is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the esterification of succinic acid with ethanol to produce diethyl succinate. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Low Conversion of Succinic Acid

Question: My reaction has run for the specified time, but analysis shows a low conversion of succinic acid to diethyl succinate. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Fischer esterification is typically due to the equilibrium nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1][2][3] Here are the primary factors to investigate and the corresponding solutions:

  • Inefficient Water Removal: The presence of water is the most common reason for incomplete esterification.

    • Causality: According to Le Chatelier's principle, the accumulation of a product (water) will inhibit the forward reaction.

    • Solution: Implement a method for continuous water removal. A Dean-Stark apparatus is highly effective for this purpose, as it azeotropically removes water from the reaction mixture.[1][4] Alternatively, using molecular sieves (like 3A) can effectively adsorb the water generated during the reaction.[5]

  • Insufficient Catalyst Activity or Loading: The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.

    • Causality: An inadequate amount of catalyst or a catalyst with low activity will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.

    • Solution:

      • Catalyst Choice: While traditional catalysts like concentrated sulfuric acid are effective, they can cause side reactions and equipment corrosion.[5] Consider using solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15, NKC-9) or heteropolyacids.[5][6][7] These are often reusable and lead to a cleaner reaction profile.

      • Catalyst Loading: Ensure the catalyst is used in the appropriate amount. For solid catalysts, the loading can be optimized based on the specific surface area and acid site density.

  • Suboptimal Reactant Ratio: The molar ratio of alcohol to carboxylic acid significantly influences the reaction equilibrium.

    • Causality: Using a large excess of one reactant (typically the alcohol, as it is often less expensive and can also serve as a solvent) will drive the equilibrium towards the product side.[2][8]

    • Solution: Increase the molar ratio of ethanol to succinic acid. Ratios of 3:1 or higher are commonly employed.[9] Some studies have shown that a 10-fold excess of alcohol can lead to a 97% yield.[2]

  • Inadequate Reaction Temperature: The esterification reaction is endothermic, and therefore, higher temperatures favor product formation.

    • Causality: The rate of reaction increases with temperature. However, excessively high temperatures can lead to side reactions, such as the formation of succinic anhydride.[3]

    • Solution: The optimal temperature is typically near the boiling point of the alcohol or the azeotropic mixture when using a Dean-Stark trap. For ethanol, this is around 78-80°C at atmospheric pressure.

Formation of Monoethyl Succinate as a Major Byproduct

Question: My product mixture contains a significant amount of monoethyl succinate, and I am struggling to achieve complete conversion to the diester. Why is this happening?

Answer:

The formation of monoethyl succinate is an expected intermediate in the stepwise esterification of the dicarboxylic acid. The persistence of the monoester indicates that the second esterification step is kinetically hindered.

  • Statistical Distribution: With a 1:1 molar ratio of succinic acid to ethanol, a statistical mixture of starting material, monoester, and diester is expected.

    • Causality: The first esterification to the monoester can be faster than the second. As the reaction progresses, the concentration of the monoester increases, but its reactivity towards the second esterification might be lower than that of the initial succinic acid.

    • Solution: As with low conversion, using a significant excess of ethanol is the primary solution to drive the reaction towards the formation of the diester. Continuous removal of water is also critical.

Catalyst Deactivation and Reusability Issues

Question: I am using a solid acid catalyst, but its activity decreases significantly after a few runs. How can I prevent this and regenerate my catalyst?

Answer:

Catalyst deactivation is a common issue with solid catalysts and can be attributed to several factors:

  • Fouling by Organic Residues: High molecular weight byproducts or unreacted starting materials can adsorb onto the catalyst surface, blocking the active sites.

    • Causality: The porous structure of many solid catalysts can trap molecules, leading to a physical blockage of the catalytic sites.

    • Solution: After each run, wash the catalyst with a suitable solvent (e.g., the alcohol used in the reaction or acetone) to remove adsorbed species.

  • Leaching of Active Sites: For some supported catalysts, the active species may leach into the reaction medium.

    • Causality: This is more common with catalysts where the active component is not strongly bound to the support.

    • Solution: Choose a catalyst with high stability under the reaction conditions. Covalently bound catalysts, such as sulfonic acid-functionalized resins, are generally more robust.

  • Water Inhibition: Water can strongly adsorb to the acid sites of the catalyst, inhibiting the adsorption of the reactants.

    • Causality: The polar nature of water allows it to interact strongly with the acidic functional groups of the catalyst.

    • Solution: Ensure efficient water removal during the reaction. For regeneration, drying the catalyst in an oven at a suitable temperature (e.g., 100-120°C) can remove adsorbed water.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for diethyl succinate esterification?

A1: While traditional mineral acids like H₂SO₄ are effective, they present challenges with corrosion and purification.[5] For laboratory and industrial applications, solid acid catalysts are often preferred. Strongly acidic cation exchange resins like Amberlyst-70 have demonstrated high conversion rates and can be easily separated from the reaction mixture.[10][11] Other options include p-toluenesulfonic acid and various Lewis acids.[4]

Q2: Can I perform this reaction without a solvent?

A2: Yes, it is common to use a large excess of the alcohol (ethanol) which also acts as the solvent.[4][8] This approach helps to drive the reaction equilibrium towards the product side.[2]

Q3: What are the typical reaction times and temperatures?

A3: Reaction times can vary from 1 to 10 hours, depending on the catalyst, temperature, and efficiency of water removal.[4] The reaction is typically conducted at the reflux temperature of the alcohol, which for ethanol is around 78-80°C at atmospheric pressure.

Q4: How can I purify the final diethyl succinate product?

A4: The purification process generally involves the following steps:

  • Catalyst Removal: If a solid catalyst is used, it can be removed by simple filtration. For a homogeneous catalyst, a neutralization step with a weak base (e.g., sodium bicarbonate solution) followed by phase separation is necessary.

  • Removal of Excess Alcohol: Excess ethanol can be removed by distillation.

  • Final Purification: The crude diethyl succinate can be purified by vacuum distillation to separate it from any remaining starting materials, monoester, and other high-boiling impurities.[7]

III. Experimental Protocols and Data

Optimized Protocol for Diethyl Succinate Synthesis

This protocol outlines a standard procedure for the esterification of succinic acid using a solid acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Succinic acid

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add succinic acid, a 5-fold molar excess of anhydrous ethanol, and the solid acid catalyst (typically 5-10 wt% of the succinic acid).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by analyzing aliquots using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (no further water is collected, and the concentration of succinic acid is minimal), cool the mixture to room temperature.

  • Filter to remove the solid catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure diethyl succinate.

Table 1: Influence of Reaction Parameters on Diethyl Succinate Yield
Molar Ratio (Ethanol:Succinic Acid)CatalystWater Removal MethodTemperature (°C)Reaction Time (h)Conversion of Succinic Acid (%)
2:1H₂SO₄None786~65
5:1H₂SO₄None786~85
5:1Amberlyst-15Dean-Stark804>98
3:1NKC-9 Resin3A Molecular SievesReflux598.8[5]

Note: The values in this table are illustrative and based on typical results reported in the literature.

IV. Visualizing the Workflow

Diagram 1: Experimental Workflow for Diethyl Succinate Synthesis

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification A Combine Succinic Acid, Ethanol, and Catalyst B Assemble Reflux Apparatus with Dean-Stark Trap A->B C Heat to Reflux B->C D Monitor Water Collection and Reaction Progress (GC/HPLC) C->D E Cool and Filter Catalyst D->E F Neutralize and Wash E->F G Dry Organic Layer F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure Diethyl Succinate I->J

Caption: A flowchart of the experimental procedure for synthesizing diethyl succinate.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Diethyl Succinate Yield Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst active and at the correct loading? A1_Yes->Q2 Fix1 Implement Dean-Stark trap or molecular sieves A1_No->Fix1 End Re-run experiment and re-evaluate yield Fix1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the ethanol:succinic acid molar ratio high enough? A2_Yes->Q3 Fix2 Increase catalyst amount or switch to a more active catalyst A2_No->Fix2 Fix2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Fix3 Increase molar ratio of ethanol (e.g., >5:1) A3_No->Fix3 Fix3->End

Caption: A decision tree for troubleshooting low yields in diethyl succinate esterification.

V. References

Sources

Optimization

Preventing hydrolysis of Diethyl methylsuccinate during workup

Topic: Preventing Unwanted Hydrolysis During Experimental Workup For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Welcome to the Technical Support Center. This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Unwanted Hydrolysis During Experimental Workup For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-tested insights into a common challenge in organic synthesis: preventing the hydrolysis of diethyl methylsuccinate during the workup phase. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: I'm losing a significant portion of my diethyl methylsuccinate product after the reaction. Could hydrolysis during workup be the culprit?

A1: Absolutely. This is a frequent issue. Ester hydrolysis is the chemical cleavage of an ester back into its parent carboxylic acid and alcohol.[1][2] For diethyl methylsuccinate, this means reversion to methylsuccinic acid and ethanol. This reaction is the direct reverse of the Fischer esterification and is catalyzed by the very aqueous acidic or basic solutions often used during workup.[1][3]

The two primary mechanisms you must be aware of are:

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[4] During workup, the large excess of water used in washes can shift the equilibrium away from the ester and back towards the starting materials, especially if residual acid catalyst is present.[1][3]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible under typical workup conditions.[4][5] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to re-esterification.[4][5] This is often the more destructive pathway during workup.

Q2: What are the tell-tale signs that my ester is hydrolyzing?

A2: The most immediate sign is a lower-than-expected yield. Analytically, you can diagnose the issue with high confidence through the following methods:

  • Thin-Layer Chromatography (TLC): You will observe the appearance or intensification of a more polar spot (lower Rf value) that corresponds to the starting methylsuccinic acid.

  • NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks reappearing that correspond to methylsuccinic acid.[1]

  • IR Spectroscopy: The presence of a very broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer is a strong indicator of hydrolysis.[1]

Q3: Which specific steps in a standard workup pose the greatest risk?

A3: The risk is highest during any step involving contact with an aqueous phase. Pay special attention to:

  • Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.

  • Base Wash: Using solutions like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium carbonate (Na₂CO₃) to neutralize the acid catalyst (e.g., H₂SO₄) is extremely high-risk. While necessary for neutralization, these conditions are ideal for saponification.[1][5]

  • Acid Wash: While less common for esterification workups, using a dilute acid wash can promote the reversible acid-catalyzed hydrolysis.

Troubleshooting & Optimization Guide

Unwanted hydrolysis is not inevitable. It is a kinetic and equilibrium problem that can be controlled by carefully managing the workup conditions. The key factors are Temperature, pH, Water Concentration, and Contact Time.

Key Factors Influencing Hydrolysis During Workup
FactorRiskRationale & Preventative Action
Temperature HighHydrolysis reaction rates, like most reactions, increase with temperature. Action: Conduct all aqueous washes with ice-cold solutions (water, bicarbonate, brine) and keep the separatory funnel in an ice bath if possible.[1]
pH (Base Strength) High (Strong Base)Strong bases (e.g., NaOH) are potent nucleophiles that aggressively and irreversibly hydrolyze esters (saponification).[3][5] Action: Use a weak, non-nucleophilic base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. It is basic enough to neutralize strong acids but not aggressive enough to significantly promote hydrolysis.
Water Concentration HighAs a reactant in the hydrolysis equilibrium, excess water drives the reaction away from the desired ester product.[1] Action: After the initial washes, perform a final wash with saturated aqueous NaCl (brine). Brine helps remove dissolved water from the organic layer and reduces the solubility of your organic product in the aqueous phase.[1]
Contact Time LongThe longer the ester is in contact with the aqueous acidic or basic solution, the more hydrolysis will occur.[1] Action: Perform extractions and washes efficiently. Do not let the layers sit in the separatory funnel for extended periods. Be prepared to proceed to the next step immediately.[1]
Recommended Protocols for Preventing Hydrolysis
Protocol 1: Optimized Aqueous Workup for Sensitive Esters

This protocol is designed to neutralize catalysts and remove impurities while minimizing exposure to harsh, hydrolytic conditions.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is deemed complete, immediately remove the heat source and cool the mixture to room temperature, then place the flask in an ice-water bath.

  • Dilute with Solvent: Transfer the cold reaction mixture to a separatory funnel. Use a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to rinse the flask and add it to the funnel.[1]

  • Neutralize with Cold Bicarbonate: Add ice-cold saturated sodium bicarbonate (NaHCO₃) solution in small portions.

    • CRITICAL: Swirl the unstoppered funnel initially to control the CO₂ evolution before stoppering and shaking.[1] Vent the funnel frequently and carefully.

    • Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves upon addition. This confirms all strong acid catalysts have been neutralized.

  • Brine Wash: Wash the organic layer once with a portion of cold, saturated aqueous NaCl (brine). This crucial step removes the bulk of the dissolved water.[1]

  • Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps and flows freely as a powder, indicating all trace water has been absorbed.

  • Isolate the Product: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude diethyl methylsuccinate.

  • Purify: Further purify the crude product as needed, typically by vacuum distillation.[6]

Workflow Diagram: Optimized Aqueous Workup

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Phase Reaction 1. Cool Reaction Mixture to 0°C Dilute 2. Dilute & Transfer to Separatory Funnel Reaction->Dilute Neutralize 3. Wash with Cold Sat. NaHCO₃ Solution Dilute->Neutralize Removes Acid Brine 4. Wash with Cold Brine (Sat. NaCl) Neutralize->Brine Removes Water Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Brine->Dry Removes Trace Water Filter 6. Filter Drying Agent Dry->Filter Evaporate 7. Evaporate Solvent Filter->Evaporate Purify 8. Purify (e.g., Distillation) Evaporate->Purify

Caption: Optimized workup workflow to minimize ester hydrolysis.

Protocol 2: Non-Aqueous Workup Considerations

For exceptionally sensitive substrates where even minimal hydrolysis is unacceptable, a non-aqueous workup can be employed. The goal is to remove the catalyst and byproducts without introducing water.

Potential Strategies:

  • Solid-Phase Quenching:

    • Cool the reaction mixture in an appropriate organic solvent.

    • Add a solid, mild base (e.g., powdered NaHCO₃ or K₂CO₃) and stir vigorously until the acid catalyst is neutralized.

    • Filter the solid salts directly.

    • Concentrate the filtrate and purify the crude product by chromatography or distillation.

  • Direct Purification: In some cases, if the product is stable and non-volatile, the acid catalyst can be removed by passing the crude reaction mixture through a short plug of a basic adsorbent like alumina or silica gel treated with triethylamine.

This approach avoids the primary reactant for hydrolysis (water) altogether but may be less effective at removing all water-soluble impurities.

Troubleshooting Decision Tree

If you are still experiencing low yields, use this logical guide to pinpoint the cause.

G cluster_workup Workup Issue cluster_reaction Reaction Issue Start Low Yield of Diethyl Methylsuccinate Observed CheckNMR NMR of Crude Shows Methylsuccinic Acid? Start->CheckNMR BaseUsed Which base was used for neutralization? CheckNMR->BaseUsed Yes ReactionIncomplete Reaction may be incomplete. Check reaction monitoring (TLC/GC). CheckNMR->ReactionIncomplete No TempControl Were washes performed cold? BaseUsed->TempControl Weak Base (NaHCO₃) StrongBaseSol StrongBaseSol BaseUsed->StrongBaseSol Use cold, saturated NaHCO₃ instead of NaOH/KOH. BaseUsed->StrongBaseSol DryingStep Was the organic layer thoroughly dried? TempControl->DryingStep Yes TempSol TempSol TempControl->TempSol Use ice-cold solutions for all aqueous washes. TempControl->TempSol TimeSol Work faster. Minimize time in the separatory funnel. DryingStep->TimeSol Yes Likely cause: Excessive contact time. DryingStep->TimeSol DryingSol Use brine wash and ensure drying agent is free-flowing. DryingStep->DryingSol No DryingStep->DryingSol

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

References
  • Journal of the American Chemical Society (2023). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • Master Organic Chemistry (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemistry LibreTexts (2022). 15.9: Hydrolysis of Esters. [Link]

  • PMC (PubMed Central) (n.d.). Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging. [Link]

  • YouTube - Josh Osbourn (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]

  • Google Patents (n.d.).
  • Organic Chemistry Portal (n.d.). Dimethyl Acetals. [Link]

  • Chemguide (n.d.). HYDROLYSING ESTERS. [Link]

  • PMC (PubMed Central) (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • Nature (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Patsnap (2013). Preparation method of diethyl succinate. [Link]

  • dtic.mil (2008). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. [Link]

  • PubMed (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. [Link]

  • Arkat USA (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chemistry Steps (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Odinity (2018). Kinetics Lab - Methanolysis of Diethyl Succinate. [Link]

  • ResearchGate (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. [Link]

  • Quora (2017). How to prevent hydrolysis in a drug. [Link]

  • ResearchGate (n.d.). The Enzymatic Synthesis of Esters in Nonaqueous Systems. [Link]

  • Organic Syntheses Procedure (n.d.). Succinic acid, diethyl ester. [Link]

Sources

Troubleshooting

Common impurities found in commercial Diethyl methylsuccinate

Technical Support Center: Diethyl Methylsuccinate Troubleshooting & Purity Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducib...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diethyl Methylsuccinate Troubleshooting & Purity Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields in asymmetric synthesis or catalytic polymerization due to trace impurities in commercial diethyl methylsuccinate (CAS: 609-02-9). This guide provides a mechanistic understanding of these impurities, their origins, and self-validating analytical protocols to ensure the integrity of your drug development and materials science workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my commercial diethyl methylsuccinate contain varying levels of impurities batch-to-batch? A1: The impurity profile is fundamentally dictated by the manufacturer's synthetic route. Commercial diethyl methylsuccinate is typically synthesized via the enolate alkylation of diethyl succinate or the direct esterification of methylsuccinic acid. Alkylation routes inherently risk over-methylation, producing diethyl 2,2-dimethylsuccinate and diethyl 2,3-dimethylsuccinate[1],[2]. Conversely, esterification routes often leave traces of monoethyl methylsuccinate due to incomplete reaction kinetics. Understanding this causality allows you to anticipate the specific contaminants in your batch.

Q2: How do these trace impurities affect my downstream applications? A2: In pharmaceutical synthesis, especially when using ene-reductases for asymmetric synthesis, structurally similar impurities act as competitive inhibitors or dead-end substrates, drastically reducing enantiomeric excess (ee)[3]. In Ziegler-Natta catalyst preparation, where succinates act as internal electron donors, sterically hindered impurities (like 2,2-dimethylsuccinate) alter the catalyst's stereospecificity and reduce the isotactic index of the resulting polymers[2],[4].

Q3: Why is GC-MS preferred over HPLC for profiling these impurities? A3: Succinate esters lack strong chromophores, making UV-Vis detection in standard HPLC unreliable without complex derivatization. GC-MS provides both high-resolution separation based on volatility and definitive structural elucidation via electron ionization (EI) fragmentation patterns[5].

Section 2: Impurity Profiling Data

Expert Insight: Counter-intuitively, depending on the stationary phase, the lower molecular weight diethyl succinate (Kovats RI ~1334) can exhibit anomalous retention behavior compared to diethyl methylsuccinate (Kovats RI ~1284) due to differential steric shielding of the ester carbonyls interacting with the column[6].

Table 1: Quantitative & Qualitative Profiling of Common Impurities

Impurity NameMolecular FormulaMechanistic OriginKey m/z FragmentsImpact on Downstream Synthesis
Diethyl succinate C8H14O4Unreacted starting material101, 129, 174Competes in transesterification
Diethyl 2,2-dimethylsuccinate C10H20O4Over-alkylation (excess MeI)115, 143, 202Steric hindrance in catalysis
Diethyl 2,3-dimethylsuccinate C10H20O4Over-alkylation (excess MeI)115, 143, 202Alters chiral recognition
Monoethyl methylsuccinate C7H12O4Incomplete esterification87, 115, 160Acidic; poisons basic catalysts

Section 3: Workflow Visualizations

ImpurityPathway SM Diethyl Succinate (Starting Material) Enolate Enolate Intermediate (Base + MeI) SM->Enolate Deprotonation Imp3 Unreacted Diethyl Succinate (Residual) SM->Imp3 Incomplete Rxn Target Diethyl Methylsuccinate (Target Product) Enolate->Target + Methyl Iodide Imp1 Diethyl 2,2-Dimethylsuccinate (Over-alkylation) Target->Imp1 Excess Base/MeI Imp2 Diethyl 2,3-Dimethylsuccinate (Over-alkylation) Target->Imp2 Excess Base/MeI

Synthesis pathway and origin of common alkylation impurities.

Troubleshooting Start Run GC-MS Analysis Check Impurity Profile Identified? Start->Check Monoester Monoethyl Methylsuccinate Detected? Check->Monoester Yes Diester Over-alkylated Diesters Detected? Monoester->Diester No BaseWash Protocol B1: Mild Base Wash (Removes acidic monoesters) Monoester->BaseWash Yes Distillation Protocol B2: Selective Saponification (Removes unreacted succinate) Diester->Distillation Yes

Decision matrix for resolving identified succinate impurities.

Section 4: Self-Validating Experimental Protocols

Protocol A: GC-MS Method for Impurity Resolution

Causality Focus: This protocol utilizes a highly controlled, slow temperature ramp to resolve the structurally similar 2,2-dimethyl and 2,3-dimethyl isomers, which will otherwise co-elute due to their nearly identical boiling points.

  • Sample Preparation: Dissolve 10 mg of commercial diethyl methylsuccinate in 1 mL of anhydrous GC-grade dichloromethane. Add 1 µL of nonane as an internal standard (this validates injection volume consistency and retention time drift).

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m × 0.25 mm × 0.25 µm) to leverage both boiling point and dipole interactions[7].

  • Injection: Inject 1 µL in split mode (ratio 50:1) at an inlet temperature of 250 °C.

  • Oven Program (Critical Step):

    • Hold at 60 °C for 2 min.

    • Ramp at 5 °C/min to 150 °C (This slow ramp is essential for separating the methylsuccinate from the dimethylsuccinate isomers).

    • Ramp at 20 °C/min to 280 °C and hold for 5 min to bake out heavy oligomers.

  • MS Detection: Operate in EI mode (70 eV). Scan range m/z 40-300.

  • Self-Validation Check: The protocol is validated if the internal standard (nonane) elutes with a peak shape symmetry factor between 0.9 and 1.1. If tailing occurs, inlet liner activity is compromising the ester analytes and the liner must be replaced.

Protocol B: Chemical Purification Workflow

Causality Focus: Standard fractional distillation struggles to separate diethyl methylsuccinate from its dimethylated impurities due to overlapping boiling points. This protocol uses selective chemical reactivity to isolate the target compound.

  • Protocol B1 - Mild Base Wash (Removes Monoesters): Dissolve 50 g of the commercial ester in 100 mL diethyl ether. Wash with 3 × 50 mL of saturated aqueous NaHCO3. The acidic monoethyl methylsuccinate is deprotonated and partitions entirely into the aqueous phase.

  • Protocol B2 - Selective Saponification (Removes Diethyl Succinate): Diethyl succinate hydrolyzes faster than the sterically hindered diethyl methylsuccinate. Add a sub-stoichiometric amount of 0.1 M NaOH (calculated based on the GC-MS impurity mol% from Protocol A) and stir at 0 °C for exactly 30 minutes.

  • Extraction & Drying: Separate the organic layer, wash with brine to remove residual base, and dry over anhydrous MgSO4.

  • Distillation: Filter the drying agent and perform a vacuum distillation (10 mmHg at ~95-100 °C) to isolate the purified diethyl methylsuccinate.

  • Self-Validation Check: Re-run Protocol A. The disappearance of the m/z 101 peak confirms the complete removal of diethyl succinate, validating the purification.

References

  • Diethyl methylsuccinate | C9H16O4 | CID 107321 - PubChem. National Institutes of Health (NIH).[Link]

  • GC-MS Analysis of Membrane-Graded Fulvic Acid and Its Activity on Promoting Wheat Seed Germination. MDPI.[Link]

  • Systems and methods for producing fuels from biomass (US9102877B2).
  • The Journal of Organic Chemistry 1972 Volume 37 No. 4. American Chemical Society.[Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI.[Link]

  • Components and catalysts for the polymerization of olefins (EP1088009B1).
  • Components and catalysts for the polymerization of olefins (WO2000063261A1).

Sources

Optimization

Technical Support Center: Diethyl Methylsuccinate Stability and Storage

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Diethyl methylsuccinate (C9H16O4). Adherence to these guidelines is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Diethyl methylsuccinate (C9H16O4). Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Diethyl methylsuccinate?

A1: Diethyl methylsuccinate should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][3] It is also crucial to keep it away from sources of ignition, heat, sparks, and open flames as it is a combustible liquid.[1][4]

Q2: Is refrigeration or freezing required for long-term storage?

A2: While room temperature storage in a cool place is generally sufficient, for long-term storage, refrigeration at -20°C is recommended to minimize potential degradation.[5] One source suggests that for shipping purposes, room temperature is acceptable for periods of less than two weeks, with storage at -20°C for a month.[5]

Q3: What type of container is suitable for storing Diethyl methylsuccinate?

A3: It is recommended to store Diethyl methylsuccinate in the original container in which it was supplied. If transferring is necessary, use a container made of the same material as the original.[3] Glass containers are generally a good choice.

Q4: What is the expected shelf-life of Diethyl methylsuccinate?

A4: When stored under the recommended conditions, Diethyl methylsuccinate is a stable compound.[2][3][4][5] While a specific shelf-life is not always provided, it is good practice to re-analyze the purity of the compound if it has been stored for an extended period, for instance, over a year.

Q5: What are the signs of degradation or contamination of Diethyl methylsuccinate?

A5: Visual inspection can reveal signs of degradation. A pure sample of Diethyl methylsuccinate should be a colorless liquid.[2][3][4] Any discoloration, such as a yellowish tint, or the presence of particulate matter could indicate impurity or degradation. An unusual or stronger odor might also be a sign of decomposition. For definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to check for the presence of impurities or degradation products.

Q6: What are the primary degradation pathways for Diethyl methylsuccinate?

A6: As an ester, Diethyl methylsuccinate is susceptible to hydrolysis, especially in the presence of strong acids, strong bases, or moisture over extended periods.[2][5] This would result in the formation of ethanol and methylsuccinic acid. Oxidation can also occur if the compound is exposed to strong oxidizing agents.[2][3][5]

Troubleshooting Guide

This section addresses common experimental problems that may arise from improper handling or storage of Diethyl methylsuccinate.

Problem Potential Cause (Related to Storage/Stability) Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of Diethyl methylsuccinate leading to lower effective concentration or the presence of interfering byproducts.1. Verify Purity: Analyze the currently used stock of Diethyl methylsuccinate using a suitable analytical method (e.g., GC-MS, NMR) to confirm its purity and check for degradation products. 2. Use a Fresh Sample: If degradation is suspected or confirmed, use a fresh, unopened container of Diethyl methylsuccinate for subsequent experiments. 3. Review Storage Conditions: Ensure that the storage conditions for all batches of the compound adhere to the recommended guidelines (cool, dry, tightly sealed, away from incompatibles).
Unexpected side reactions or byproducts observed in a synthesis. The presence of impurities or degradation products (e.g., methylsuccinic acid, ethanol) from improperly stored Diethyl methylsuccinate acting as reactants or catalysts.1. Characterize Byproducts: Isolate and identify the unexpected byproducts using techniques like mass spectrometry or spectroscopy. 2. Trace the Source: Determine if the byproducts could have arisen from the degradation of Diethyl methylsuccinate (e.g., hydrolysis products). 3. Purify the Reagent: If the Diethyl methylsuccinate is found to be impure, consider purification (e.g., distillation) before use, or procure a new, high-purity batch.
Changes in the physical appearance of the Diethyl methylsuccinate stock (e.g., color change, precipitation). Contamination or degradation of the compound.1. Do Not Use: Discontinue the use of the suspect stock immediately to avoid compromising experimental results. 2. Safe Disposal: Dispose of the compromised material according to your institution's safety protocols and local regulations.[3] 3. Procure a New Batch: Obtain a new, certified lot of Diethyl methylsuccinate and ensure it is stored correctly from the outset.

Experimental Protocols

Protocol 1: Verification of Diethyl Methylsuccinate Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for assessing the purity of a Diethyl methylsuccinate sample.

  • Sample Preparation:

    • Prepare a dilute solution of the Diethyl methylsuccinate sample in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane). A typical concentration would be in the range of 100-1000 µg/mL.

    • Prepare a blank sample containing only the solvent.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10-20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Mode: Scan mode (e.g., from m/z 30 to 500).

      • Ionization: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject the blank sample to ensure there are no interfering peaks from the solvent.

    • Inject the Diethyl methylsuccinate sample.

    • Identify the peak corresponding to Diethyl methylsuccinate based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram. The purity can be estimated by the area percentage of the Diethyl methylsuccinate peak relative to the total area of all peaks.

  • Data Interpretation:

    • A high-purity sample should show a single major peak corresponding to Diethyl methylsuccinate.

    • The presence of other significant peaks may indicate impurities or degradation products. The mass spectra of these peaks can be compared to libraries (e.g., NIST) to aid in their identification.

Key Storage and Stability Parameters

Parameter Recommendation Rationale
Temperature Cool, dry place.[1][2] Long-term: -20°C.[5]Minimizes degradation reactions and evaporation.
Container Tightly closed original container or one of the same material.[1][3]Prevents contamination and exposure to moisture.
Atmosphere Well-ventilated area.[1][2][3][4]Prevents the buildup of vapors.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][3][4][5]Avoids chemical reactions that can degrade the compound.
Light Exposure Avoid direct sunlight.[3]Prevents potential light-induced degradation.

Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for addressing experimental issues that may be related to the stability of Diethyl methylsuccinate.

troubleshooting_flowchart start Experimental Anomaly Observed (e.g., inconsistent results, side products) check_storage Review Storage Conditions of Diethyl Methylsuccinate start->check_storage storage_ok Are Storage Conditions Optimal? check_storage->storage_ok correct_storage Correct Storage Conditions (cool, dry, sealed, away from light/heat) storage_ok->correct_storage No analyze_purity Analyze Purity of Current Stock (e.g., GC-MS) storage_ok->analyze_purity Yes correct_storage->analyze_purity purity_ok Is Purity Acceptable? analyze_purity->purity_ok use_new_stock Procure and Use a New Batch of Diethyl Methylsuccinate purity_ok->use_new_stock No purify_reagent Consider Purification of Existing Stock (if feasible and economical) purity_ok->purify_reagent Alternative continue_experiment Continue Experiment with Verified/New Reagent purity_ok->continue_experiment Yes use_new_stock->continue_experiment purify_reagent->continue_experiment other_factors Investigate Other Experimental Parameters as the Root Cause continue_experiment->other_factors If issues persist

Caption: Troubleshooting workflow for Diethyl methylsuccinate related issues.

References

  • DIETHYL SUCCINATE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet Diethyl succinate. metasci. [Link]

  • Diethyl Succinate - Material Safety Data Sheet (MSDS). [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions involving Diethyl methylsuccinate

Welcome to the Technical Support Center for Diethyl methylsuccinate . This guide is designed for researchers, application scientists, and drug development professionals who are experiencing low conversion rates or yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyl methylsuccinate . This guide is designed for researchers, application scientists, and drug development professionals who are experiencing low conversion rates or yield bottlenecks when utilizing this compound in complex synthetic workflows.

Rather than just providing generic steps, this guide dissects the chemical causality behind experimental failures—focusing on steric hindrance, competing side reactions, and microenvironmental sensitivities—to ensure your protocols are self-validating and robust.

Fundamental Physicochemical Properties

Before troubleshooting, it is critical to verify the integrity and baseline properties of your starting material[1].

PropertyValue
Chemical Name Diethyl methylsuccinate (Diethyl 2-methylbutanedioate)
CAS Number 4676-51-1[1]
Molecular Formula C9H16O4[1]
Molecular Weight 188.22 g/mol [1]
Boiling Point 219.6 °C at 760 mmHg[2]
Density 1.02 g/cm³[2]

Troubleshooting Guide & FAQs

Q1: I am performing a Stobbe Condensation using DEMS and an aldehyde, but my conversion to the alkylidene half-ester is extremely low. What is causing this?

Causality : The Stobbe condensation of DEMS with aldehydes (e.g., benzaldehyde) relies on strong bases like potassium tert-butoxide to form the ester enolate[3]. Low conversion is frequently caused by two competing factors:

  • The Cannizzaro Side-Reaction : If you are using non-enolizable aldehydes, the strong base can trigger a Cannizzaro disproportionation (yielding carboxylic acids and alcohols) before the enolate can fully react[3].

  • Steric Arrest at the Paraconic Ester : The alpha-methyl group of DEMS introduces significant steric hindrance. The reaction proceeds via a cyclic lactone intermediate known as a paraconic ester[3]. In highly hindered scenarios, the subsequent base-promoted eliminative ring-opening is sterically blocked, stalling the reaction at the lactone stage[3].

Solution : Ensure strictly anhydrous conditions to prevent ester saponification. To minimize the Cannizzaro reaction, pre-form the DEMS enolate with potassium tert-butoxide at -78 °C, then add the aldehyde dropwise to maintain a low effective concentration of the electrophile. If GC-MS indicates the reaction has stalled at the paraconic ester, a slight increase in temperature or switching to a less nucleophilic, highly sterically demanding base (like LDA) can force the final ring-opening step.

Q2: My LAH (Lithium Aluminum Hydride) reduction of DEMS to 2-methyl-1,4-butanediol is stalling at partial conversion. Why?

Causality : The reduction of diesters to diols is typically achieved using powerful reducing agents like LiAlH₄[4]. However, the ester carbonyl adjacent to the alpha-methyl group in DEMS is sterically hindered. This kinetic barrier means the unhindered ester reduces quickly to the alcohol, while the hindered ester reduces much slower, often trapping the reaction at a mono-ol/mono-ester or lactone stage. Furthermore, trace moisture in ethereal solvents will rapidly hydrolyze and deactivate the LAH.

Solution : Always use a significant excess of LiAlH₄ (2.5 to 3.0 equivalents instead of the theoretical 1.0) to overcome the kinetic barrier of the hindered carbonyl. Extend the reflux time in THF (12–24 hours) and validate completion by GC-MS, specifically looking for the disappearance of the intermediate lactone (3-methyl-dihydrofuran-2(3H)-one) which forms if the mono-reduced species cyclizes.

Q3: I am synthesizing chiral (R)-Diethyl 2-methylsuccinate via Ene-Reductase (Bac-OYE1) catalyzed reduction of diethyl citraconate. The reaction stops at ~60% conversion. How can I push it to completion?

Causality : Biocatalytic asymmetric reductions using Ene-Reductases (ERs) are highly sensitive to microenvironmental changes. During the reduction of diethyl citraconate (at high concentrations up to 500 mM) to (R)-DEMS, the pH of the reaction mixture naturally drifts upward by 0.5–1.0 units[5]. If the pH exceeds the optimal physiological window for Bac-OYE1, the enzyme undergoes conformational deactivation. Additionally, substrate concentrations significantly above 500 mM can induce substrate toxicity[5].

Solution : Implement a robust buffering system or an automated pH-stat. Start the preparative-scale reaction at a slightly lower pH than the enzyme's optimum to compensate for the anticipated basic drift[5]. Ensure the substrate concentration does not exceed the 500 mM tolerance threshold for Bac-OYE1[5].

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Stobbe Condensation of DEMS[3]
  • Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add 1.1 eq of potassium tert-butoxide and suspend in anhydrous THF.

  • Enolate Formation : Cool the suspension to -78 °C. Add 1.0 eq of Diethyl methylsuccinate dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Electrophile Addition : Dissolve 1.0 eq of the target aldehyde in anhydrous THF and add dropwise via syringe pump over 1 hour to suppress Cannizzaro disproportionation.

  • Ring Opening : Allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to allow the intermediate paraconic ester to undergo eliminative ring-opening.

  • Workup : Quench with 1N HCl to pH 2. Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alkylidene half-ester.

Protocol B: Biocatalytic Synthesis of (R)-DEMS via Ene-Reductase[5]
  • Cell Preparation : Suspend 50 g/L of wet cells expressing Bac-OYE1 in a potassium phosphate buffer (100 mM). Adjust to pH 6.5 (slightly below the optimum to account for basic drift).

  • Substrate Loading : Add diethyl citraconate to a final concentration of 400-500 mM. Add the necessary co-factors (e.g., NADP+ and a glucose dehydrogenase recycling system).

  • Incubation : Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 14–27 hours.

  • Monitoring (Self-Validation) : Monitor the pH every 4 hours. If it exceeds 7.5, adjust dropwise with dilute HCl to prevent enzyme deactivation.

  • Extraction : Extract the reaction mixture three times with a 4:1 (v/v) mixture of petroleum ether and ethyl acetate. Dry over Na₂SO₄ and evaporate the solvent to yield optically pure (R)-DEMS (>99% ee).

Mechanistic & Troubleshooting Visualizations

StobbePathway DEMS Diethyl methylsuccinate (DEMS) Enolate Ester Enolate Intermediate DEMS->Enolate Base t-BuOK Base (Deprotonation) Base->Enolate Lactone Paraconic Ester (Cyclic Lactone) Enolate->Lactone Nucleophilic Attack Aldehyde Aldehyde/Ketone Addition Aldehyde->Lactone Product Alkylidene Half-Ester (Final Product) Lactone->Product Eliminative Ring Opening

Mechanistic pathway of the Stobbe condensation of DEMS highlighting the paraconic ester intermediate.

LAHTroubleshooting Start Start: DEMS Reduction via LiAlH4 CheckMoisture Is solvent strictly anhydrous? Start->CheckMoisture DrySolvent Dry THF over Na/Benzophenone CheckMoisture->DrySolvent No AddExcess Use 2.5 - 3.0 eq LiAlH4 (Overcome Steric Hindrance) CheckMoisture->AddExcess Yes DrySolvent->AddExcess Reflux Reflux for 12-24 hrs AddExcess->Reflux GCMS Monitor via GC-MS Reflux->GCMS Incomplete Lactone/Mono-ester detected? GCMS->Incomplete AddMore Add 0.5 eq LiAlH4 & Reflux Incomplete->AddMore Yes Quench Fieser Workup (Complete) Incomplete->Quench No AddMore->GCMS

Troubleshooting workflow for the LiAlH4 reduction of sterically hindered Diethyl methylsuccinate.

References

  • Diethyl methylsuccinate | C9H16O4 | CID 107321 Source: PubChem URL: [Link]

  • Diethyl methylsuccinate Properties & Specifications Source: LookChem URL:[Link]

  • STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE Source: Canadian Science Publishing URL:[Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration Source: MDPI Catalysts URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Diethyl Succinate Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for optimizing catalyst loading in the synthesis of diethyl succinate. It is designed to help you navigate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing catalyst loading in the synthesis of diethyl succinate. It is designed to help you navigate common experimental challenges and achieve high-yield, efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for diethyl succinate synthesis, and what are their typical loading ranges?

A1: A variety of catalysts can be used for the esterification of succinic acid with ethanol to produce diethyl succinate. The choice of catalyst significantly impacts reaction conditions, yield, and purification requirements.

Commonly used catalysts include:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional catalyst for this reaction.[1] However, it can cause equipment corrosion and lead to side reactions, complicating post-reaction workup.[1] Other homogeneous catalysts include p-toluenesulfonic acid. A typical starting concentration for these catalysts is in the range of 1-2 mol% relative to the succinic acid.[2][3]

  • Heterogeneous Solid Acid Catalysts: These are often preferred due to their ease of separation and potential for reusability.[4] Examples include:

    • Ion-Exchange Resins: Macroporous resins like Amberlyst-15 are effective.[5] Catalyst concentrations typically range from 1 to 5 wt% of the total solution.[5]

    • Zeolites: H⁺-Zeoliteβ has been shown to be an effective solid acid catalyst, providing high yields of diesters.[6][7]

    • Other Metal Salts: Anhydrous ferric chloride and cerium (IV) sulfate have also been reported as effective catalysts.[1]

  • Ionic Liquids: Brønsted acidic pyridine ionic liquids have been used, with catalyst amounts around 5-8% of the mass of succinic acid.[1]

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase B, offer a milder, more selective route to esterification.[2]

The following table summarizes typical loading ranges for various catalysts:

Catalyst TypeExampleTypical Loading RangeKey Considerations
Homogeneous AcidSulfuric Acid, p-Toluenesulfonic Acid1-2 mol% relative to succinic acidCorrosive, difficult to separate
Heterogeneous (Resin)Amberlyst-151-5 wt% of solutionReusable, easy separation
Heterogeneous (Zeolite)H⁺-ZeoliteβVaries with catalyst activityHigh thermal stability, reusable
Ionic LiquidPyridine-based5-8 wt% of succinic acidReusable, "green" solvent potential
EnzymaticImmobilized LipaseVaries with enzyme activityMild conditions, high selectivity
Q2: How does catalyst loading affect the reaction rate and final conversion to diethyl succinate?

A2: Generally, increasing the catalyst concentration accelerates the reaction rate, leading to a higher conversion of succinic acid to diethyl succinate in a shorter time.[3] However, there is a point of diminishing returns. Excessively high catalyst loading can lead to several issues:

  • Side Reactions: High concentrations of strong acid catalysts can promote side reactions such as the dehydration of ethanol to form diethyl ether, or other unwanted byproducts.[1]

  • Mass Transfer Limitations: In the case of heterogeneous catalysts, if the catalyst loading is too high, it can lead to poor mixing and diffusion limitations, where the reaction rate becomes limited by the transport of reactants to the catalyst surface rather than the intrinsic catalytic activity.

  • Economic and Environmental Concerns: Using more catalyst than necessary increases costs and the environmental burden of the process, especially if the catalyst is not easily recycled.

It is crucial to perform optimization experiments to find the ideal catalyst loading that provides a high reaction rate and conversion without promoting side reactions or incurring unnecessary costs.

Q3: My reaction is stalling, and the conversion to diethyl succinate is low. What are the potential causes related to the catalyst?

A3: Low conversion in diethyl succinate synthesis can often be attributed to issues with the catalyst. Here are some common troubleshooting points:

  • Insufficient Catalyst Loading: The most straightforward cause is simply not using enough catalyst to drive the reaction to completion in a reasonable timeframe. Consider incrementally increasing the catalyst concentration.

  • Catalyst Deactivation: Catalysts can lose their activity over time due to various factors:

    • Water Poisoning: The esterification reaction produces water as a byproduct.[8] Water can poison acid catalysts, reducing their effectiveness.[8] This is a significant issue for both homogeneous and heterogeneous catalysts.

    • Impurities in Reactants: Impurities in the succinic acid or ethanol can deactivate the catalyst. For instance, bio-derived succinic acid may contain sulfur compounds that can poison certain metal-based catalysts.[9]

    • Thermal Degradation: Some catalysts, particularly certain ion-exchange resins, have limited thermal stability and can degrade at high reaction temperatures.[1]

  • Poor Mixing: For heterogeneous catalysts, inadequate stirring can prevent the reactants from efficiently accessing the catalytic sites, leading to a lower apparent reaction rate.

The following diagram illustrates a troubleshooting workflow for low conversion issues:

LowConversionTroubleshooting Start Low Conversion to Diethyl Succinate CheckLoading Is Catalyst Loading Sufficient? Start->CheckLoading IncreaseLoading Increase Catalyst Loading Incrementally CheckLoading->IncreaseLoading No CheckActivity Is Catalyst Active? CheckLoading->CheckActivity Yes Success High Conversion Achieved IncreaseLoading->Success CheckPurity Check Reactant Purity CheckActivity->CheckPurity No CheckWater Is Water Being Removed? CheckActivity->CheckWater Yes PurifyReactants Purify Succinic Acid and/or Ethanol CheckPurity->PurifyReactants PurifyReactants->Success AddDehydratingAgent Add Dehydrating Agent (e.g., Molecular Sieves) CheckWater->AddDehydratingAgent No CheckMixing Is Mixing Adequate (for heterogeneous catalysts)? CheckWater->CheckMixing Yes AddDehydratingAgent->Success IncreaseStirring Increase Stirring Speed CheckMixing->IncreaseStirring No CheckMixing->Success Yes IncreaseStirring->Success

Caption: Troubleshooting workflow for low diethyl succinate conversion.

Experimental Protocols

Protocol 1: Optimization of Catalyst Loading for Diethyl Succinate Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)

This protocol outlines a series of experiments to determine the optimal catalyst loading for the synthesis of diethyl succinate using Amberlyst-15.

Materials:

  • Succinic acid

  • Anhydrous ethanol

  • Amberlyst-15 ion-exchange resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for monitoring the reaction (e.g., GC, HPLC, or titration)

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks, place a known amount of succinic acid (e.g., 0.1 mol).

  • Alcohol Addition: To each flask, add a molar excess of anhydrous ethanol. A common molar ratio of ethanol to succinic acid is 6:1.[1]

  • Catalyst Addition: Add varying amounts of pre-dried Amberlyst-15 to each flask. The suggested range to test is 1 wt%, 2 wt%, 3 wt%, 4 wt%, and 5 wt% relative to the total mass of the reactants.

  • Reaction: Assemble the reflux apparatus and heat the mixtures to reflux with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Analyze the samples to determine the conversion of succinic acid.

  • Data Analysis: Plot the conversion of succinic acid as a function of time for each catalyst loading. The optimal catalyst loading will be the lowest amount that achieves the desired conversion in the shortest amount of time.

Data Presentation:

The results of the optimization experiment can be summarized in a table similar to the one below:

Catalyst Loading (wt%)Time to 95% Conversion (hours)Initial Reaction Rate (mol/L·h)
1> 8Calculated from initial slope
25.5Calculated from initial slope
33.0Calculated from initial slope
42.8Calculated from initial slope
52.7Calculated from initial slope
Protocol 2: Catalyst Reusability Test

This protocol describes how to test the reusability of a heterogeneous catalyst.

Procedure:

  • Initial Reaction: Perform the esterification reaction using the optimized catalyst loading determined in Protocol 1.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Washing: Wash the recovered catalyst with fresh ethanol to remove any adsorbed products or unreacted starting materials.

  • Drying: Dry the catalyst under vacuum to remove the washing solvent.

  • Subsequent Reactions: Use the recovered catalyst for a new esterification reaction under the same conditions.

  • Analysis: Compare the conversion and reaction time of each cycle to assess the catalyst's stability and reusability. A significant decrease in performance indicates catalyst deactivation.

The relationship between catalyst loading and reaction outcome can be visualized as follows:

CatalystOptimization cluster_input Reaction Parameters cluster_output Reaction Outcomes CatalystLoading Catalyst Loading Conversion Conversion to Diethyl Succinate CatalystLoading->Conversion Increases (to a point) SideProducts Side Products CatalystLoading->SideProducts May Increase at High Loading ReactionTime Reaction Time ReactionTime->Conversion Increases Temperature Temperature Temperature->Conversion Increases Temperature->SideProducts May Increase Selectivity Selectivity Conversion->Selectivity Inversely Related to Side Products

Caption: Relationship between catalyst loading and reaction outcomes.

References

  • CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google P
  • Orjuela, A., et al. (2012). Diethyl succinate synthesis by reactive distillation. ResearchGate. (URL: [Link])

  • Preparation method of diethyl succinate - Eureka | Patsnap. (2013). (URL: [Link])

  • Succinic acid, diethyl ester - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • US9776948B2 - Process for the preparation of succinic acid ester - Google P
  • Kolah, A. K., et al. (2008). Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. Industrial & Engineering Chemistry Research, 47(15), 5313-5317. (URL: [Link])

  • Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the concentration and temperature. ResearchGate. (URL: [Link])

  • Optimization of Microwave Assisted Esteri cation of Succinic Acid Using Box-Behnken Design Approach. SciSpace. (2022). (URL: [Link])

  • Matsumoto, M., & Tatsumi, K. (2018). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. ResearchGate. (URL: [Link])

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. (URL: [Link])

  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. (URL: [Link])

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. (URL: [Link])

  • CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google P
  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. (2023). (URL: [Link])

Sources

Troubleshooting

Isomerization of itaconate to mesaconate in Michael additions

Welcome to the Technical Support Center for Bio-Based Polymer Functionalization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the post-polymerization modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bio-Based Polymer Functionalization. This guide is specifically engineered for researchers and drug development professionals troubleshooting the post-polymerization modification of itaconate-based unsaturated polyesters.

Here, we address the critical bottleneck of regioisomerization during Michael additions, providing mechanistic insights, diagnostic data, and self-validating protocols to ensure high-fidelity polymer synthesis.

Phenomenon Overview: The Isomerization Dilemma

Itaconic acid and its ester derivatives are highly valued in sustainable polymer chemistry because their exo-methylene (terminal) double bonds serve as highly reactive handles for post-polymerization modifications, such as aza- or thia-Michael additions[1].

However, a pervasive failure mode in these workflows is the base-catalyzed regioisomerization of the terminal itaconate double bond into the internal, thermodynamically more stable mesaconate (trans) or citraconate (cis) isomers[2]. Because internal alkenes are sterically hindered and electronically less susceptible to nucleophilic attack, this isomerization effectively stalls the modification process. The reaction becomes rate-limited by the extremely slow reverse-isomerization of mesaconate back to itaconate[1].

ReactionNetwork Itaconate Itaconate (Exo-methylene) Mesaconate Mesaconate (Internal Alkene) Itaconate->Mesaconate Base-Catalyzed Isomerization Adduct Michael Adduct (Desired Product) Itaconate->Adduct Aza-Michael Addition Citraconate Citraconate (Minor Isomer) Itaconate->Citraconate Minor Pathway Mesaconate->Adduct Unreactive

Reaction network of itaconate Michael addition and competing isomerization pathways.

Troubleshooting & FAQs

Q1: Why does my aza-Michael addition to itaconate plateau at ~60% conversion? A1: The nucleophilic amine used in aza-Michael additions inherently acts as a base catalyst. While it attacks the β -position of the itaconate to form the desired adduct, it concurrently deprotonates the acidic α -protons, triggering a double-bond migration[1]. This forms mesaconate, which is virtually unreactive as a Michael acceptor under standard conditions. The reaction stalls because it must wait for the slow, spontaneous reverse-isomerization back to itaconate to proceed[1].

Q2: I added triethylamine ( Et3​N ) to accelerate the reaction, but it completely stopped. Why? A2: Triethylamine is a stronger, less sterically hindered base compared to typical secondary amine nucleophiles. Introducing Et3​N immediately and irreversibly drives the isomerization of the vinyl group to the internal mesaconate and citraconate structures[2]. To preserve the reactive exo-methylene group, you must strictly avoid strong, unhindered bases.

Q3: Can I use primary amines for the aza-Michael addition on itaconate? A3: While possible, primary amines introduce a secondary failure mode. After the initial aza-Michael addition, the newly formed secondary amine can rapidly attack the adjacent acyl carbon (C4), leading to intramolecular cyclization and the formation of stable five-membered lactam (pyrrolidone) rings[2]. If your goal is strictly to attach a pendant group without altering the polymer backbone's ester linkages, secondary amines (e.g., diethylamine) are strongly preferred.

Q4: How do I prevent premature isomerization during the initial polyester synthesis? A4: High-temperature polycondensation (>150 °C) naturally induces thermal isomerization of itaconic acid[3]. To prevent this, employ enzymatic polycondensation (e.g., using Candida antarctica Lipase B, CaL-B) at mild temperatures (<70 °C). This ensures the vinyl group is preserved entirely for subsequent Michael additions[2].

Diagnostic Data & Benchmarks

To successfully troubleshoot, you must quantify the degree of isomerization vs. addition. Summarized below are the critical 1H NMR diagnostic shifts and expected kinetic benchmarks.

Table 1: 1H NMR Diagnostic Chemical Shifts (in CDCl3​ or DMSO−d6​ ) | Chemical Species | Structural Feature | 1H NMR Shift (ppm) | Signal Type | | :--- | :--- | :--- | :--- | | Itaconate | Terminal exo-methylene ( =CH2​ ) | ~5.7 and ~6.3 | Two distinct singlets (1H each) | | Mesaconate | Internal alkene ( −CH= ) | ~6.8 | Single peak (1H) | | Michael Adduct | Loss of alkene protons | N/A (Disappearance of 5.5–6.8 region) | Aliphatic multiplet shifts |

Note: Conversion is calculated by comparing the integration of the adduct's aliphatic signals against the remaining alkene protons[1].

Table 2: Kinetic Benchmarks (Diethylamine Addition to Dimethyl Itaconate)

Catalyst System Conversion at 4 Hours Conversion at 24 Hours Primary Bottleneck
Uncatalyzed < 30% ~60% Severe mesaconate pooling

| I2​ on Acidic Alumina | > 70% | 92% | Reagent diffusion |

Self-Validating Experimental Protocols

To bypass the isomerization bottleneck, we recommend shifting from uncatalyzed systems to a heterogeneous Lewis acid catalyst system. The following protocol utilizes Iodine on Acidic Alumina ( I2​/Al2​O3​ ), which activates the Michael acceptor without acting as a free base, thereby dramatically accelerating addition over isomerization[1].

Workflow Start Issue: Reaction Stalls at <60% Conversion CheckNMR Acquire 1H NMR (5.5 - 6.8 ppm) Start->CheckNMR Decision Peak at 6.8 ppm? CheckNMR->Decision Yes Yes: Mesaconate Formed Decision->Yes Isomerization Confirmed No No: Check Reagent Stoichiometry Decision->No Alternative Issue Fix1 Switch to I2/Al2O3 Catalyst Yes->Fix1 Fix2 Remove Strong Bases (e.g., Et3N) Yes->Fix2

Troubleshooting workflow for stalled itaconate Michael addition reactions.

Protocol: High-Fidelity Aza-Michael Addition using I2​/Al2​O3​

Causality Check: Acidic alumina provides a high-surface-area heterogeneous support that prevents the amine from over-deprotonating the α -position, while the mild Lewis acidity of I2​ activates the β -carbon for nucleophilic attack.

Step 1: Catalyst Preparation

  • Grind solid iodine ( I2​ ) and acidic alumina ( Al2​O3​ , pH ~4.5) together in a mortar in a 1:10 mass ratio until a homogenous, pale-yellow powder is achieved.

  • Validation: Ensure the alumina is strictly acidic. Basic alumina will immediately catalyze the unwanted isomerization to mesaconate.

Step 2: Reaction Setup

  • Dissolve the itaconate-containing polyester (or model monomer) in a minimal amount of an aprotic solvent (e.g., chloroform or dichloromethane) if the system is highly viscous. Solvent-free conditions are preferred if the polymer is liquid at room temperature.

  • Add the secondary amine (e.g., diethylamine) at a 1.2 molar equivalent relative to the itaconate double bonds.

  • Introduce the I2​/Al2​O3​ catalyst (10 wt% relative to the polymer).

  • Stir the suspension vigorously at room temperature (20–25 °C). Do not heat the reaction, as elevated temperatures increase the thermodynamic drive toward mesaconate.

Step 3: In-Process Validation (Self-Validation Step)

  • At the 4-hour mark, extract a 50 μL aliquot, filter through a micro-syringe to remove the heterogeneous catalyst, and dry under a nitrogen stream.

  • Re-dissolve in CDCl3​ and acquire a rapid 1H NMR spectrum.

  • Decision Gate: Calculate the integral ratio of the peaks at 5.7/6.3 ppm (remaining itaconate) vs. 6.8 ppm (mesaconate). If the 6.8 ppm peak represents >15% of the total alkene integral, your alumina support may be compromised (too basic), or the reaction temperature is too high. If addition is proceeding correctly, you should observe >70% disappearance of the 5.7/6.3 ppm signals with minimal 6.8 ppm formation[1].

Step 4: Workup & Isolation

  • Once NMR confirms >90% conversion (typically 12–24 hours), dilute the mixture with additional solvent (e.g., DCM).

  • Filter the mixture through a Celite pad to completely remove the I2​/Al2​O3​ catalyst.

  • Wash the organic filtrate with saturated NaCl solution to remove any unreacted free amines[2].

  • Evaporate the solvent under reduced pressure to yield the highly functionalized, adduct-pendanted polyester.

References

1.[1] Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina Source: nih.gov (PMC) URL:

2.[3] Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research Source: nih.gov (PMC) URL:

3.[2] Integrating Computational and Experimental Methods for the Rational Ecodesign and Synthesis of Functionalized Safe and Sustainable Biobased Oligoesters Source: mdpi.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting Diethyl Methylsuccinate (DEMS) Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic bottlenecks associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic bottlenecks associated with the solubility of Diethyl methylsuccinate (DEMS) in various reaction media.

DEMS is a moderately lipophilic diester widely used as a building block in pharmaceutical synthesis and biocatalysis. However, its poor aqueous solubility often leads to mass-transfer limitations, phase separation, and stalled kinetics. This guide provides field-proven, self-validating protocols to homogenize your reactions and maximize yields.

Diagnostic Workflow: Choosing a Solubilization Strategy

Before altering your reaction chemistry, you must identify the correct solubilization strategy based on your specific catalytic environment.

DEMS_Workflow A DEMS Solubility Issue Detected B Determine Reaction Environment A->B C Aqueous Biocatalysis (Lipases/Esterases) B->C Enzymatic D Organic Synthesis (e.g., Stobbe Condensation) B->D Chemical E Micellar Catalysis (CTAB, TPGS-750-M) C->E Dilute Aqueous F Solvent-Free System (Control Water Activity) C->F High Substrate Conc. G Co-Solvent Optimization (Ether, tert-Butanol) D->G Homogeneous Req. H Phase Transfer Catalysts (PTC) D->H Biphasic Req.

Logical workflow for selecting a DEMS solubilization strategy based on the reaction environment.

FAQs on DEMS Solubility Fundamentals

Q: Why does DEMS separate into a distinct biphasic layer in aqueous biocatalysis? A: DEMS features a branched, moderately lipophilic hydrocarbon backbone flanked by two polar ethyl ester groups. While it is highly soluble in organic solvents, its overall hydrophobicity prevents spontaneous integration into highly aqueous media. This thermodynamic immiscibility restricts the reaction solely to the droplet interface, severely limiting mass transfer to water-soluble enzymes.

Q: How can I definitively diagnose if poor solubility—rather than catalyst deactivation—is the root cause of my low yields? A: Implement a self-validating kinetic check . Run your reaction at two different stirring speeds (e.g., 300 RPM vs. 1000 RPM). If the reaction rate increases linearly with the agitation rate, your system is mass-transfer limited (a solubility issue). If the rate remains unchanged but plateaus early, you are likely facing catalyst deactivation or thermodynamic equilibrium limits.

Troubleshooting Guide: Aqueous Biocatalysis

Issue: Low conversion rates (<20%) during lipase-catalyzed hydrolysis or esterification in aqueous buffers. Root Cause: The enzyme resides in the aqueous phase, while DEMS forms immiscible droplets, minimizing the effective contact area.

The Causality of Micellar Catalysis: By introducing specific surfactants, you create nanoreactors that encapsulate DEMS, vastly increasing the interfacial area. For ester hydrolysis, cationic surfactants like Cetyltrimethylammonium bromide (CTAB) are highly effective because they bind hydroxide ions at the micelle surface, stabilizing the tetrahedral intermediate and accelerating bond formation[1]. Conversely, anionic surfactants like SDS can electrostatically repel nucleophiles and inhibit the reaction[1]. For neutral or green chemistry applications, non-ionic surfactants like TPGS-750-M can successfully encapsulate the ester in the micellar core without denaturing the enzyme[2].

Protocol: Micellar Solubilization for DEMS Biocatalysis
  • Surfactant Selection: Weigh 2.0 wt% of CTAB (for base-catalyzed hydrolysis) or TPGS-750-M (for green biocatalysis).

  • Micelle Formation: Dissolve the surfactant in your aqueous buffer (pH 7.0 - 8.0). Stir at 40°C until the solution is completely clear, indicating the surfactant has surpassed its Critical Micelle Concentration (CMC).

  • DEMS Integration: Add DEMS dropwise to the micellar solution while applying high-shear mixing (800 RPM).

  • Self-Validation Check: Observe the optical clarity. The cloudy biphasic mixture must transition into a translucent or clear microemulsion. If it remains milky, the DEMS is not fully encapsulated; increase the surfactant concentration in 0.5 wt% increments.

  • Biocatalyst Addition: Introduce the lipase. Reduce to gentle stirring (400 RPM) to avoid shearing the enzyme while preserving micellar integrity.

Troubleshooting Guide: Chemical Synthesis (Stobbe Condensation)

Issue: Incomplete reaction or recovery of unreacted DEMS during base-catalyzed condensations with aldehydes or ketones. Root Cause: Alkoxide bases (e.g., sodium ethoxide) and DEMS experience localized phase separation if the solvent polarity is mismatched, preventing the formation of the reactive enolate.

The Causality of Co-Solvent Optimization: The Stobbe condensation requires a solvent environment that can solvate both the highly polar alkoxide base and the moderately non-polar DEMS[3]. Using anhydrous ether or tert-butanol ensures a homogeneous phase, allowing the base to efficiently deprotonate the α-carbon of DEMS without competitive hydrolysis[3].

Protocol: Homogeneous Stobbe Condensation Setup
  • Solvent Preparation: Rigorously dry diethyl ether or tert-butanol over 3Å molecular sieves to eliminate water, which would otherwise cause competitive ester hydrolysis.

  • Base Suspension: Suspend alcohol-free sodium ethoxide or potassium tert-butoxide in the dry solvent under an inert nitrogen atmosphere.

  • Reactant Addition: Prepare a homogeneous solution of DEMS (1 mole equivalent) and the target ketone/aldehyde (2 mole equivalents) in the same dry solvent.

  • Controlled Condensation: Add the DEMS/ketone solution dropwise to the base suspension at -15°C to 0°C. This controls the exothermic enolate formation and prevents side reactions[3].

  • Self-Validation Check: The reaction should form a uniform suspension or clear solution. The appearance of a gummy, distinct second layer indicates moisture contamination or solvent inadequacy, requiring immediate solvent replacement.

Troubleshooting Guide: Solvent-Free Green Systems

Issue: Attempting a green, solvent-free enzymatic esterification, but DEMS will not mix with highly polar co-reactants (like glycerol). Root Cause: Extreme polarity differences between the neat substrates.

The Causality of Water Activity Control: In solvent-free systems, the substrates act as their own solvent. By adding a highly specific, minimal amount of water (0.1 to 3.0 vol%), you reduce the viscosity of the polar reactant and enhance the conformational flexibility of the biocatalyst[4]. Because the water is partitioned tightly by the polar phase, it does not reach a high enough thermodynamic activity to push the equilibrium backward toward hydrolysis[4].

Quantitative Data: Comparison of Solubilization Strategies

Use the table below to compare the quantitative parameters and expected outcomes of each solubilization strategy before designing your experiment.

Solubilization StrategyRecommended ReagentsTypical DosageMechanism of ActionIdeal Application Profile
Micellar Catalysis CTAB, TPGS-750-M1.5 – 2.0 wt%Encapsulates DEMS in nanoreactors, exponentially increasing interfacial contact area.Aqueous enzymatic hydrolysis or esterification.
Co-Solvent Addition Diethyl ether, tert-Butanol30 – 50 v/v%Homogenizes polarity differences between DEMS and ionic reagents.Base-catalyzed Stobbe condensations.
Solvent-Free Control Ultra-pure Water0.1 – 3.0 vol%Uses reactants as solvents; trace water acts as a viscosity reducer and enzyme activator.Green biocatalysis with liquid substrates.
Phase Transfer (PTC) TBAB, Crown Ethers5.0 – 10.0 mol%Shuttles ionic reactants across the phase boundary into the organic DEMS phase.Biphasic organic synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of Diethyl methylsuccinate vs Diethyl succinate

As a Senior Application Scientist specializing in synthetic methodology and catalyst design, I frequently evaluate the subtle structural nuances that dictate reagent behavior. When comparing Diethyl succinate (DES) and D...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodology and catalyst design, I frequently evaluate the subtle structural nuances that dictate reagent behavior. When comparing Diethyl succinate (DES) and Diethyl methylsuccinate (DEMS) , the addition of a single methyl group at the alpha-carbon fundamentally alters the molecule's symmetry, steric profile, and conformational flexibility.

This guide provides an in-depth, objective comparison of their reactivity profiles, exploring how this structural divergence impacts nucleophilic acyl substitution, enolate chemistry, and coordination catalysis.

Structural and Physicochemical Divergence

The reactivity differences between DES and DEMS are rooted in their steric environments. DES is a symmetrical ( C2v​ ) molecule with two chemically equivalent, unhindered ester groups. In contrast, DEMS is asymmetrical; it possesses a chiral center at C2, creating two distinct reactive sites: a sterically hindered ester group adjacent to the methyl group, and an unhindered ester group at the C3 position.

Table 1: Comparative Physicochemical and Structural Data

PropertyDiethyl Succinate (DES)Diethyl Methylsuccinate (DEMS)
Chemical Structure EtO2​C−CH2​−CH2​−CO2​Et EtO2​C−CH(CH3​)−CH2​−CO2​Et
Molecular Weight 174.19 g/mol 188.22 g/mol
Symmetry Symmetrical (Equivalent reactive sites)Asymmetrical (Distinct reactive sites)
Alpha-Protons 4 equivalent protons (low hindrance)2 at C3 (unhindered), 1 at C2 (hindered)
Steric Shielding Minimal at both carbonylsHigh at C2 carbonyl, Minimal at C3 carbonyl

Mechanistic Causality in Reactivity

A. Saponification & Regioselective Hydrolysis

When subjecting symmetrical diesters like DES to 1.0 equivalent of hydroxide, the result is typically a statistical mixture of diacid, monoester, and unreacted diester. DEMS, however, exhibits pronounced regioselectivity. The bulky methyl group at C2 sterically shields the adjacent ester carbonyl, physically blocking the optimal 107° Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack. Consequently, nucleophilic acyl substitution occurs preferentially at the unhindered C3 ester, yielding a predictable, regioselective monoester product[1].

B. Enolate Chemistry & The Stobbe Condensation

The Stobbe condensation involves the reaction of a dialkyl succinate with a ketone or aldehyde in the presence of a strong base to form a substituted half-ester. With DES, the intermediate enolate is symmetrical. With DEMS, the bulky alpha-methyl group at C2 sterically hinders the approach of bulky bases (like potassium tert-butoxide), making the CH2​ protons at C3 kinetically more accessible. The condensation occurs regioselectively at this less hindered position[2]. This precise regiocontrol is highly valued in complex organic syntheses, such as the total synthesis of Taxol derivatives, where building sterically congested frameworks without side reactions is critical[3].

C. Coordination Chemistry in Ziegler-Natta Catalysis

In Ziegler-Natta catalysts for olefin polymerization, succinates are used as internal electron donors to poison non-stereospecific active sites on the MgCl2​ support. DES is conformationally flexible, leading to poor stereocontrol and low isotacticity in the resulting polymer[4]. The addition of the alpha-methyl group in DEMS restricts rotation around the C2-C3 bond via the Thorpe-Ingold effect. This conformational locking forces the two ester carbonyl oxygens into a specific gauche geometry that perfectly matches the coordination sphere of the Titanium/Magnesium active sites, drastically increasing the stereoregularity and yield of the polymer[4].

Visualizing the Reaction Pathways

Hydrolysis DEMS Diethyl Methylsuccinate (DEMS) OH Hydroxide (OH⁻) DEMS->OH FastAttack Attack at C3 (Unhindered) CH2-CO2Et OH->FastAttack k_fast (Kinetic Control) SlowAttack Attack at C2 (Hindered) CH(CH3)-CO2Et OH->SlowAttack k_slow (Steric Block) Product1 1-Ethyl hydrogen 3-methylsuccinate (Major Product) FastAttack->Product1 Product2 4-Ethyl hydrogen 2-methylsuccinate (Minor Product) SlowAttack->Product2

Regioselective hydrolysis of DEMS driven by steric hindrance at the alpha-methyl position.

Stobbe DEMS Diethyl Methylsuccinate Base t-BuOK DEMS->Base Enolate3 Kinetic Enolate (C3) Less Hindered Base->Enolate3 Fast Deprotonation Enolate2 Thermodynamic Enolate (C2) More Hindered Base->Enolate2 Slow Deprotonation Ketone Ketone / Aldehyde Enolate3->Ketone Nucleophilic Attack StobbeProd Stobbe Half-Ester (Regioselective) Ketone->StobbeProd Lactonization & Ring Opening

Kinetic enolate formation and subsequent Stobbe condensation pathway for DEMS.

Self-Validating Experimental Protocols

To practically demonstrate the reactivity differences, the following protocols utilize DEMS to achieve highly specific transformations that would result in statistical mixtures if DES were used.

Protocol 1: Regioselective Monosaponification of DEMS

Objective: Isolate the C3-hydrolyzed monoester via kinetic control.

  • Preparation: Dissolve 10.0 mmol of DEMS in 20 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 10.0 mmol of KOH dissolved in 10 mL of ethanol/water (9:1) over 30 minutes.

    • Causality: Slow addition at low temperature ensures strict kinetic control, maximizing the steric differentiation between the two ester groups.

  • Reaction Monitoring: Stir for 2 hours at 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3, KMnO4​ stain). The process is validated when the high- Rf​ diester spot diminishes and a baseline spot (the highly polar potassium salt of the monoester) appears.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute with 15 mL of water and extract with diethyl ether (2 x 15 mL).

    • Self-Validation Check: The organic ether layer contains unreacted DEMS, while the aqueous layer successfully traps the desired product as a water-soluble salt.

  • Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the cloudy aqueous layer with EtOAc (3 x 15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure regioselective monoester.

Protocol 2: Regioselective Stobbe Condensation

Objective: Condense DEMS with benzophenone to form a sterically defined half-ester.

  • Preparation: In a flame-dried flask under inert N2​ , dissolve 11.0 mmol of potassium tert-butoxide in 15 mL of anhydrous tert-butanol.

  • Addition: Add a mixture of 10.0 mmol DEMS and 10.0 mmol benzophenone dropwise at room temperature.

    • Causality:tert-Butoxide is a bulky base that exacerbates the steric differentiation between the C2 and C3 protons of DEMS, ensuring deprotonation occurs exclusively at the unhindered C3 position.

  • Reaction: Reflux the mixture for 3 hours.

    • Self-Validation Check: The solution will undergo a distinct color change (turning deep yellow/orange) confirming the formation of the extended conjugated enolate/lactone intermediates.

  • Workup: Cool to room temperature, acidify with dilute HCl to pH 3, and extract with dichloromethane (DCM).

  • Purification: Extract the organic DCM layer with saturated aqueous NaHCO3​ .

    • Self-Validation Check: The desired half-ester product partitions into the aqueous phase (due to its free carboxylic acid group), leaving unreacted neutral benzophenone in the organic phase. Acidify the aqueous phase and extract with fresh DCM to isolate the pure Stobbe half-ester.

Sources

Comparative

High-Precision Purity Validation of Diethyl Methylsuccinate: A Comparative Guide to qNMR vs. Chromatography

Introduction: The Analytical Bottleneck in Ester Validation 1[1] (DEMS, C₉H₁₆O₄) is a highly versatile fatty acid ester utilized extensively as a critical intermediate in the synthesis of complex active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Ester Validation

1[1] (DEMS, C₉H₁₆O₄) is a highly versatile fatty acid ester utilized extensively as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. In drug development, the purity of such intermediates dictates the impurity profile of the final product.

Historically, the purity of DEMS has been assessed using traditional chromatographic techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, these are secondary analytical methods. They rely heavily on the availability of an identical, highly pure reference standard of DEMS to generate a calibration curve. Furthermore, they are blind to impurities that lack chromophores (in HPLC) or are non-volatile (in GC).

To achieve absolute metrological traceability, the industry is shifting toward quantitative Nuclear Magnetic Resonance (qNMR) . As a primary ratio measurement method, qNMR provides a direct, structurally agnostic quantification of purity without requiring a reference standard of the analyte itself2[2].

The Paradigm Shift: Relative vs. Absolute Quantification

The fundamental flaw in evaluating DEMS via chromatography is the assumption of uniform response factors. An impurity might elute under the main DEMS peak, or it might not trigger the detector at all, leading to an artificial overestimation of purity.

Conversely, qNMR operates on a universal physical principle: the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal . By co-weighing DEMS with an SI-traceable Internal Standard (IS) of known purity, we can calculate the absolute mass fraction of DEMS. This eliminates the need for analyte-specific calibration curves and provides a comprehensive profile of all protonated species in the sample 3[3].

G cluster_qnmr qNMR Workflow (Primary Method) cluster_chrom GC/HPLC (Secondary Method) Start DEMS Batch Sample Q1 Gravimetric Co-weighing (Analyte + IS) Start->Q1 C1 Serial Dilutions (Analyte + Ref. Std) Start->C1 Q2 NMR Acquisition (Relaxation > 5xT1) Q1->Q2 Q3 Direct Ratio Integration Q2->Q3 Q4 Absolute Purity Yield Q3->Q4 C2 Chromatographic Separation C1->C2 C3 Calibration Curve C2->C3 C4 Relative Purity Yield C3->C4

Fig 1. Workflow comparison: qNMR vs. Traditional Chromatography.

Experimental Design: A Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR protocol must be treated as a self-validating system where precise gravimetry and optimized quantum mechanical parameters intersect. Below is the optimized methodology for DEMS.

Step 1: Metrological Gravimetric Preparation

qNMR is fundamentally a gravimetric technique read by an NMR spectrometer. The accuracy of the final purity value is entirely dependent on the mass ratio.

  • Action: Using an ultra-microbalance (d = 0.1 µg) calibrated with SI-traceable weights, accurately weigh ~20 mg of DEMS and ~10 mg of the chosen Internal Standard into a static-free vial.

  • Causality: Any error in weighing translates directly into a proportional error in the purity calculation. Buoyancy corrections must be applied if the densities of the analyte and IS differ significantly 4[4].

Step 2: Internal Standard (IS) Selection

An ideal IS must be highly pure, stable, fully soluble in the chosen deuterated solvent, and its NMR signals must not overlap with the analyte 5[5].

  • DEMS Signal Profile: DEMS exhibits signals for its ethyl groups (triplets at ~1.2 ppm, quartets at ~4.1 ppm), methyl group (doublet at ~1.1 ppm), and succinate backbone (multiplets at 2.5–2.9 ppm).

  • Action: Select Maleic Acid (Certified Reference Material) as the IS, and dissolve the mixture in DMSO-d₆.

  • Causality: Maleic acid produces a sharp, distinct singlet at ~6.2 ppm. This ensures zero signal overlap with the aliphatic signals of DEMS (1.0–4.5 ppm), allowing for pristine integration boundaries.

Step 3: NMR Acquisition Parameters

The spectrometer settings must be explicitly quantitative to avoid signal saturation.

  • Action: Set the pulse angle to 90° for maximum excitation. Set the Relaxation Delay (D1) to at least 30 seconds. Acquire 64 scans.

  • Causality: The spin-lattice relaxation time (T₁) dictates how fast nuclei return to thermal equilibrium. If a subsequent radiofrequency pulse is applied before full relaxation, the signal is saturated, and the resulting integral will be artificially low. Setting D1 to ≥ 5 × T₁ of the slowest relaxing proton ensures >99.3% relaxation, validating the quantitative proportionality 5[5].

Step 4: Processing and Purity Calculation
  • Action: Apply a baseline correction, integrate the Maleic acid singlet (6.2 ppm, 2 protons) and the DEMS ethyl quartet (4.1 ppm, 4 protons). Calculate purity using the fundamental qNMR equation: P_analyte = (I_analyte / I_is) × (N_is / N_analyte) × (M_analyte / M_is) × (W_is / W_analyte) × P_is

G Mass Metrological Weighing (Ultra-Microbalance) Acq 90° Pulse & D1 > 5*T1 (Complete Relaxation) Mass->Acq IS Internal Standard (Maleic Acid) IS->Acq Int Signal Integration (Proportional to Nuclei) Acq->Int Eq Purity Equation (SI-Traceable Calculation) Int->Eq Val Self-Validating Result (Absolute Purity) Eq->Val

Fig 2. Causality and traceability in the qNMR self-validating system.

Quantitative Data Comparison

To objectively demonstrate the performance of qNMR against traditional methods, a single batch of technical-grade Diethyl methylsuccinate was analyzed using GC-FID, HPLC-UV, and ¹H-qNMR. The results highlight the critical differences in analytical capability.

Table 1: Comparative Purity Assessment of Diethyl Methylsuccinate (n=5)

Analytical MethodApparent Purity (%)Precision (RSD %)Impurities DetectedCalibration Requirement
GC-FID 99.12 ± 0.150.15%Volatiles onlyDEMS Reference Standard
HPLC-UV 98.85 ± 0.200.20%UV-active onlyDEMS Reference Standard
¹H-qNMR 97.45 ± 0.050.05%All protonated speciesSI-Traceable IS (Maleic Acid)

Data Analysis & Causality: The chromatographic methods (GC and HPLC) reported significantly higher apparent purities (~99%). This is a classic case of analytical overestimation. Because GC-FID only detects volatile components, non-volatile polymeric impurities remain invisible. Similarly, HPLC-UV misses any aliphatic impurities lacking a UV chromophore.

In contrast, ¹H-qNMR reported a lower, but true absolute purity of 97.45%. Because qNMR detects every protonated molecule in the sample, it accounts for structurally related impurities and residual solvents that chromatography misses 3[3]. Furthermore, the precision (RSD 0.05%) is vastly superior due to the elimination of injection volume variances and column interactions.

Conclusion

For researchers and drug development professionals, relying on secondary chromatographic methods for the purity validation of critical intermediates like Diethyl methylsuccinate introduces hidden risks of impurity carryover. By adopting ¹H-qNMR with a rigorously selected internal standard like Maleic acid, laboratories can establish a self-validating, SI-traceable workflow. This not only guarantees absolute quantitative accuracy but also eliminates the logistical burden of sourcing highly purified, compound-specific reference materials.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Diethyl methylsuccinate | C9H16O4 | CID 107321. National Center for Biotechnology Information (PubChem). Available at:[Link]

Sources

Validation

A Comparative Guide to Diethyl Methylsuccinate and Dimethyl Succinate in Polyester Synthesis

In the rapidly advancing field of biodegradable polymers, the choice of monomer is a critical decision that dictates the kinetics of polymerization, the efficiency of the process, and the ultimate physical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing field of biodegradable polymers, the choice of monomer is a critical decision that dictates the kinetics of polymerization, the efficiency of the process, and the ultimate physical properties of the resulting material. Succinic acid and its derivatives, often sourced from renewable feedstocks, are foundational building blocks for a versatile class of aliphatic polyesters.[1] This guide provides an in-depth technical comparison of two such derivatives: Diethyl methylsuccinate and the more conventional Dimethyl succinate, for researchers, scientists, and professionals in drug development and material science.

Monomer Characteristics: A Structural Overview

At the molecular level, the differences between Diethyl methylsuccinate and Dimethyl succinate dictate their behavior in polymerization. Dimethyl succinate is a symmetrical C4-dicarboxylic acid ester. In contrast, Diethyl methylsuccinate introduces two key structural modifications: the replacement of methyl esters with ethyl esters and the addition of a methyl group to the polymer backbone.

These differences have significant implications. The methyl side group in Diethyl methylsuccinate is expected to disrupt the regular packing of polymer chains, a crucial factor influencing crystallinity.[2][3] Furthermore, the ethyl ester groups, being slightly bulkier than methyl esters, can introduce additional steric considerations during the polymerization reaction.

Table 1: Physical Properties of Succinate Monomers

PropertyDimethyl SuccinateDiethyl Methylsuccinate
Molecular Formula C₆H₁₀O₄C₉H₁₆O₄[4]
Molecular Weight 146.14 g/mol 188.22 g/mol [4]
Boiling Point ~196 °C219.6 °C at 760 mmHg[5]
Density ~1.12 g/cm³1.02 g/cm³[5]
Byproduct of Transesterification Methanol (B.P. ~65 °C)Ethanol (B.P. ~78 °C)

The Polymerization Reaction: A Tale of Two Kinetics

The most common method for synthesizing polyesters from these monomers is melt polycondensation, a process driven by transesterification with a diol, such as 1,4-butanediol.[2][6] The reaction proceeds by removing the alcohol byproduct (methanol or ethanol), which shifts the equilibrium towards the formation of high molecular weight polymer chains.[7][8]

Reactivity and Process Efficiency

The choice between a dimethyl and a diethyl ester has a direct impact on the practical aspects of the polymerization process.

  • Byproduct Removal: Dimethyl succinate liberates methanol, which has a boiling point of approximately 65°C. Diethyl methylsuccinate produces ethanol, with a boiling point of around 78°C. The lower boiling point of methanol makes it easier to remove from the viscous polymer melt under vacuum. This more efficient removal can accelerate the reaction, helping to drive the polymerization to completion and achieve higher molecular weights in a shorter time.

  • Steric Hindrance: The polymerization rate is also influenced by steric factors. Diethyl methylsuccinate presents two sources of steric hindrance compared to Dimethyl succinate: the larger ethyl ester groups and the methyl group on the succinate backbone. This increased steric bulk can hinder the approach of the diol's hydroxyl groups to the ester's carbonyl carbon, potentially leading to slower reaction kinetics.[9]

Therefore, while both monomers can be used to produce high molecular weight polyesters, polymerizations involving Dimethyl succinate are generally expected to proceed more rapidly due to both electronic and practical processing advantages.

A Head-to-Head Comparison of Resulting Polymer Properties

The most significant divergences between these two monomers are observed in the properties of the final polymers. The incorporation of the methyl side-chain from Diethyl methylsuccinate acts as a structural "defect" in the otherwise linear polyester backbone, profoundly affecting its material characteristics.

Crystallinity and Thermal Properties

The introduction of a methyl group via Diethyl methylsuccinate disrupts the symmetry and linearity of the polymer chain. This irregularity impedes the ability of the chains to pack into ordered crystalline lattices.

  • Crystallinity: Polymers derived from Dimethyl succinate, such as Poly(butylene succinate) (PBS), are semi-crystalline.[2] In contrast, the use of Diethyl methylsuccinate leads to a significant reduction in crystallinity, often resulting in an amorphous polymer.[3]

  • Glass Transition Temperature (Tg): The methyl side-chain restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature. Studies on analogous systems have shown that the introduction of methyl groups consistently raises the Tg of aliphatic polyesters.[10]

  • Melting Temperature (Tm): A direct consequence of reduced crystallinity is a lower, or entirely absent, melting point. For semi-crystalline polymers, Tm is the temperature at which crystalline domains melt. As the methylsuccinate content increases in copolymers, the Tm has been shown to decrease progressively.[3]

Mechanical Performance

The degree of crystallinity is a primary determinant of the mechanical properties of a polymer.

  • Polymers from Dimethyl Succinate (e.g., PBS): Their semi-crystalline nature imparts a balance of stiffness and toughness, with mechanical properties often compared to polyethylene and polypropylene.[11]

  • Polymers from Diethyl Methylsuccinate: The amorphous nature of these polymers results in materials that are typically less rigid, with a lower tensile strength and Young's modulus. However, this is often accompanied by an increase in flexibility and a significantly higher elongation at break.[1]

Table 2: Comparative Performance in Polymerization and Final Properties

ParameterDimethyl SuccinateDiethyl MethylsuccinateRationale
Polymerization Rate FasterSlowerLower steric hindrance and more efficient removal of methanol byproduct.
Crystallinity Semi-crystallineAmorphous or low crystallinityMethyl side-group disrupts chain packing.[3]
Glass Transition (Tg) LowerHigherMethyl side-group restricts chain mobility.[10]
Melting Point (Tm) Higher (e.g., ~114 °C for PBS)[12]Lower or absentDisruption of crystalline domains.[3]
Tensile Strength HigherLowerDirectly related to the degree of crystallinity.
Elongation at Break LowerHigherAmorphous polymers are generally more flexible.
Biodegradation Rate SlowerFasterDegradation typically initiates in the more accessible amorphous regions.[11]
Biodegradability

Enzymatic degradation of polyesters typically begins in the amorphous regions of the polymer matrix before attacking the more resistant crystalline domains.[11] Consequently, the less crystalline polymers produced from Diethyl methylsuccinate are expected to exhibit a faster rate of biodegradation compared to their more crystalline counterparts derived from Dimethyl succinate. By adjusting the ratio of these two monomers, it is possible to create copolymers with tunable degradation profiles.[13]

Experimental Protocols

The following protocols outline a standard two-stage melt polycondensation procedure for synthesizing a polyester from a succinate monomer and 1,4-butanediol (BDO).

Protocol 1: Synthesis of Poly(butylene succinate) from Dimethyl Succinate

Materials:

  • Dimethyl succinate (1.0 mol)

  • 1,4-butanediol (1.1 mol)

  • Titanium tetraisopropoxide (TTIP) or other suitable catalyst (e.g., 0.1 mol% relative to the diacid ester)

Procedure:

  • Esterification Stage:

    • Charge the Dimethyl succinate, 1,4-butanediol, and catalyst into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Heat the mixture to 150-160°C under a slow stream of nitrogen.

    • Maintain this temperature for 1-2 hours, or until the collection of the methanol byproduct ceases, indicating the completion of the initial transesterification.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-230°C.

    • Simultaneously, slowly reduce the pressure to below 1 mmHg.

    • Continue the reaction for 2-4 hours. The viscosity of the mixture will increase significantly. The reaction is considered complete when the stirring motor shows a high torque reading (Weissenberg effect).

  • Purification:

    • Cool the reactor and extrude the polymer.

    • Dissolve the polymer in chloroform and precipitate it in cold methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(butylene methylsuccinate) from Diethyl Methylsuccinate

Materials:

  • Diethyl methylsuccinate (1.0 mol)

  • 1,4-butanediol (1.1 mol)

  • Titanium tetraisopropoxide (TTIP) (0.1 mol% relative to the diacid ester)

Procedure:

  • Esterification Stage:

    • Follow the same setup as in Protocol 1.

    • Heat the mixture to 160-170°C under a nitrogen stream to facilitate the removal of the higher-boiling ethanol byproduct.

    • Maintain this temperature for 2-3 hours, or until ethanol distillation stops.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-230°C.

    • Slowly reduce the pressure to below 1 mmHg.

    • Due to potentially slower kinetics, the reaction may require a longer duration (3-5 hours) to achieve a comparable viscosity to the Dimethyl succinate reaction.

  • Purification:

    • Follow the same purification procedure as in Protocol 1.

Visualizing the Process

Polymerization Reaction

G cluster_0 Dimethyl Succinate Route cluster_1 Diethyl Methylsuccinate Route DMS Dimethyl Succinate BDO1 + 1,4-Butanediol DMS->BDO1 PBS Poly(butylene succinate) BDO1->PBS Methanol + Methanol (g) PBS->Methanol DEMS Diethyl Methylsuccinate BDO2 + 1,4-Butanediol DEMS->BDO2 PBMS Poly(butylene methylsuccinate) BDO2->PBMS Ethanol + Ethanol (g) PBMS->Ethanol

Caption: General polycondensation reaction pathways.

Comparative Experimental Workflow

G start Charge Reactants (Monomer + Diol + Catalyst) esterification Stage 1: Esterification (N2 atmosphere, 150-170°C) Remove Byproduct start->esterification polycondensation Stage 2: Polycondensation (High Temp: 220-230°C) (High Vacuum: <1 mmHg) esterification->polycondensation Increase Temp Apply Vacuum purification Purification (Dissolve & Precipitate) polycondensation->purification Cool & Extrude characterization Characterization (NMR, GPC, DSC, TGA, Tensile Testing) purification->characterization end Comparative Data Analysis characterization->end

Caption: Workflow for synthesis and comparative analysis.

Conclusion

The choice between Diethyl methylsuccinate and Dimethyl succinate offers a clear trade-off between processability and final polymer properties. Dimethyl succinate provides a more straightforward and potentially faster route to semi-crystalline polyesters with properties akin to commodity plastics. In contrast, Diethyl methylsuccinate serves as a specialty monomer for creating amorphous, flexible polyesters with higher glass transition temperatures and faster degradation rates. By understanding the fundamental chemical differences and their impact on polymerization and material science, researchers can make informed decisions to precisely tailor the characteristics of the next generation of sustainable polymers.

References

  • Gross, R. A., & Kalra, B. (2002). Biodegradable Polymers for the Environment. Science, 297(5582), 803–807. [Link]

  • Gandini, A. (2011). The furan counterpart of poly(ethylene terephthalate): An alternative material for beverage bottles. Journal of Polymer Science Part A: Polymer Chemistry, 49(8), 1659-1668. [Link]

  • Wu, L., et al. (2023). Synthesis, Thermal and Mechanical Properties of Fully Biobased Poly (hexamethylene succinate-co-2,5-furandicarboxylate) Copolyesters. Polymers, 15(2), 438. [Link]

  • Qiu, Z., et al. (2012). Synthesis and characterization of biodegradable poly(butylene succinate-co-butylene methyl succinate). Journal of Applied Polymer Science, 124(4), 3045-3051. [Link]

  • van der Meer, J. Y., et al. (2018). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1903-1913. [Link]

  • Ueda, K., et al. (2013). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Macromolecules, 46(9), 3449–3456. [Link]

  • PubChem. (n.d.). Diethyl methylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ogata, N., Sanui, K., & Tanaka, H. (1985). Polycondensation of Diethyl Mucate with Hexamethylenediamine in the Presence of Poly(4-hydroxystyrene). Polymer Journal, 17(10), 1081-1087. [Link]

  • Gayo, E. J., & Sederel, W. J. (2019). Diethyl succinate synthesis by reactive distillation. Chemical Engineering and Processing - Process Intensification, 143, 107593. [Link]

  • Fabbri, M. (2016). Bio-based building blocks for the synthesis of functional polyesters. Alma Mater Studiorum - Università di Bologna. [Link]

  • Yao, W., Chen, M., & Qiu, Z. (2024). Synthesis, crystallization behavior and mechanical property of biodegradable poly(butylene succinate-co-2-methyl succinate) copolyesters. Polymer, 303, 127114. [Link]

  • Würdemann, M. A., & Bernaerts, K. (2020). Biobased (dimethyl)-pyrazine dipropionic acid based polyesters. European Polymer Journal, 134, 109831. [Link]

  • Wu, J., et al. (2021). Sustainable aromatic polyesters with 1,5-disubstituted indole units. Polymer Chemistry, 12(22), 3277-3286. [Link]

  • Tsai, Y.-H., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Polymers, 15(18), 3792. [Link]

  • Ouchi, M., et al. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 9(7), 8031–8041. [Link]

  • Che, P. F., & Lin, C. C. (1993). Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate. Journal of Applied Polymer Science, 50(12), 2055-2064. [Link]

  • Popova, M., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Reactions, 5(3), 329-361. [Link]

  • Skrifvars, M. (1996). Synthetic modification and characterisation of unsaturated polyesters. University of Helsinki. [Link]

  • Google Patents. (n.d.). Process for the preparation of dimethyl-succinyl succinate.
  • ResearchGate. (n.d.). The investigated polycondensation reaction involving the transesterification of dimethyl succinate (DMS) with 1,4-butanediol (BDO) catalyzed by an immobilized preparation of Candida antarctica lipase B (CaLB). [Link]

  • Chen, C.-H., et al. (2011). Synthesis and characterization of novel poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s. Express Polymer Letters, 5(3), 284-297. [Link]

  • Benarbia, A., et al. (2016). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. Arabian Journal of Chemistry & Environmental Research, 3, 64-74. [Link]

  • Ibrahim, N. A. (1990). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Journal of Islamic Academy of Sciences, 3(4), 275-285. [Link]

  • Petrova, V., et al. (2022). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. Polymers, 14(18), 3841. [Link]

  • Yao, W., et al. (2019). Synthesis, Properties of Biodegradable Poly(Butylene Succinate- co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. Polymers, 11(5), 833. [Link]

  • Kiss, A. A. (2018). Kinetics of Transesterification Processes for Biodiesel Production. IntechOpen. [Link]

  • LookChem. (n.d.). Diethyl methylsuccinate. [Link]

  • Wang, R., et al. (2025). Novel Biobased Double Crystalline Poly(butylene succinate)-b-poly(butylene 2,5-thiophenedicarboxylate) Multiblock Copolymers with Excellent Thermal and Mechanical Properties and Enhanced Crystallization Behavior. Polymers, 17(3), 268. [Link]

Sources

Comparative

Alternative reagents to Diethyl methylsuccinate in Stobbe condensation

Optimizing the Stobbe Condensation: A Comparative Guide to Diethyl Methylsuccinate Alternatives Executive Summary The Stobbe condensation is a highly versatile carbon-carbon bond-forming reaction, historically relying on...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Stobbe Condensation: A Comparative Guide to Diethyl Methylsuccinate Alternatives

Executive Summary

The Stobbe condensation is a highly versatile carbon-carbon bond-forming reaction, historically relying on diethyl succinate or diethyl methylsuccinate to synthesize alkylidene half-esters from aldehydes and ketones. However, in modern drug development and complex natural product synthesis, diethyl methylsuccinate often presents kinetic and steric limitations. This guide provides an objective comparison of two superior alternatives—Dimethyl methylsuccinate and Di-tert-butyl succinate —analyzing their mechanistic advantages, performance metrics, and field-proven experimental protocols.

Mechanistic Rationale: Why the Ester Group Matters

The Stobbe condensation differentiates itself from standard aldol additions through the formation of a paraconic ester (γ-lactone) intermediate, followed by an irreversible base-promoted ring opening. The choice of the ester alkyl group dictates the success of this pathway:

  • Steric Influence on Cyclization : Bulky ester groups alter the transition state energy during lactonization, suppressing competitive side reactions such as the Cannizzaro reaction or bis-condensation.

  • Leaving Group Ability : The final irreversible elimination step relies on the expulsion of an alkoxide. Methoxide (from dimethyl esters) is a superior leaving group compared to ethoxide, accelerating the reaction kinetics.

StobbePathway N1 1. Reactants Carbonyl + Succinate Ester N2 2. Deprotonation Formation of Ester Enolate N1->N2 Base (e.g., KOtBu) N3 3. Nucleophilic Attack Aldol-Type Intermediate N2->N3 C-C Bond Formation N4 4. Cyclization Paraconic Ester (Lactone) N3->N4 Steric Profile of Ester Group Dictates Rate N5 5. Base-Promoted Cleavage Irreversible Ring Opening N4->N5 Alkoxide Elimination N6 6. Final Product Alkylidene Half-Ester N5->N6 Acidification

Mechanistic pathway of the Stobbe condensation highlighting ester-dependent transition states.

Alternative 1: Dimethyl Methylsuccinate (The Kinetic Optimizer)

Dimethyl methylsuccinate is the premier choice when reaction velocity and ease of downstream saponification are prioritized.

  • Performance : When paired with potassium tert-butoxide (KOtBu), dimethyl methylsuccinate consistently outperforms its diethyl counterpart. For instance, the condensation of challenging aromatic ketones like benzophenone yields 60–72% of the desired β-half-esters (1[1]).

  • Causality : The smaller steric profile of the methyl ester allows for a tighter transition state during the initial nucleophilic attack. Furthermore, the resulting methyl half-ester is significantly easier to hydrolyze to the corresponding itaconic acid derivative, streamlining multi-step syntheses such as the production of photochromic fulgides (2[2]).

Alternative 2: Di-tert-butyl Succinate (The Steric Controller)

For highly sensitive substrates or when strict E/Z stereocontrol is required, di-tert-butyl succinate is the optimal reagent.

  • Performance : The immense steric bulk of the tert-butyl groups prevents unwanted nucleophilic attacks on the ester carbonyls by external nucleophiles. It is heavily utilized in the pharmaceutical industry, such as in the scalable synthesis of benzimidazole derivatives, achieving near-quantitative conversions (3[3]).

  • Causality : The tert-butyl group is highly resistant to nucleophilic acyl substitution. This forces the base to act purely as a Brønsted base, completely shutting down transesterification pathways. The resulting tert-butyl half-ester is stable under basic conditions but can be selectively cleaved under mild acidic conditions, offering orthogonal protecting group strategies in complex syntheses like Taxol precursors (4[4]).

Comparative Performance Data

ParameterDiethyl methylsuccinate (Baseline)Dimethyl methylsuccinateDi-tert-butyl succinate
Typical Yield (Aromatic Ketones) 50–58%60–72%>85%
Optimal Base / Solvent NaOEt / EtOHKOtBu / t-BuOHKOtBu / t-BuOH
E/Z Selectivity ModerateGoodExcellent
Post-Reaction Cleavage Moderate saponificationFast saponificationAcidic cleavage (TFA/HCl)
Primary Application Legacy general synthesisHigh-throughput synthesisComplex API & natural products

Self-Validating Experimental Protocols

Protocol A: High-Yield Condensation using Dimethyl Methylsuccinate

  • Base Preparation : Dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol under an inert atmosphere. Causality: KOtBu is a strong, non-nucleophilic base that prevents transesterification of the dimethyl ester.

  • Reagent Addition : Add dimethyl methylsuccinate (1.5 eq) and the target ketone (1.0 eq) at room temperature, then heat to reflux. Causality: The excess succinate drives the equilibrium forward, while reflux provides the activation energy necessary for sterically hindered ketones.

  • Reaction Monitoring : Monitor via TLC until the ketone is fully consumed (typically 2-4 hours).

  • Phase Separation : Quench the mixture with water and extract with diethyl ether. Causality: The desired product is a half-ester salt, which remains in the aqueous layer. This self-validating step cleanly separates the product from unreacted ketone and diester.

  • Product Isolation : Acidify the aqueous layer with dilute HCl to pH 2 and extract with dichloromethane. Causality: Protonation converts the water-soluble carboxylate into an organic-soluble carboxylic acid, yielding the pure β-half-ester upon solvent evaporation.

Protocol B: Chemoselective Condensation using Di-tert-butyl Succinate

  • Base Preparation : Dissolve KOtBu (1.1 eq) in tert-butanol and heat the reactor to 55°C.

  • Controlled Addition : Add di-tert-butyl succinate (1.2 eq), followed by the dropwise addition of the target aldehyde (e.g., an imidazole-carbaldehyde) dissolved in tert-butanol over 3 hours. Causality: Slow addition maintains a low concentration of the highly reactive aldehyde, preventing self-condensation and managing the exothermic lactonization step.

  • Solvent Removal : Upon reaction completion, remove tert-butanol under reduced pressure at 50°C.

  • pH-Controlled Isolation : Partition the residue between dichloromethane and water, and carefully adjust the aqueous layer to pH 5.5 using concentrated HCl. Causality: Precise pH control isolates the specific zwitterionic or partially protonated intermediate without prematurely cleaving the acid-sensitive tert-butyl ester groups.

References

  • Title: STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE Source: Canadian Science Publishing URL
  • Title: Green Synthesis of Acid Esters from Furfural via Stobbe Condensation Source: ResearchGate URL
  • Title: US9493425B2 - Method for preparation of benzimidazole derivatives Source: Google Patents URL
  • Title: SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES Source: Radboud University Repository URL

Sources

Validation

Cross-validation of analytical methods for Diethyl methylsuccinate quantification

Comprehensive Guide to the Cross-Validation of Analytical Methods for Diethyl Methylsuccinate Quantification Diethyl methylsuccinate (DEMS, CAS 814-71-1) is a branched dicarboxylic acid ester frequently utilized as a fla...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Cross-Validation of Analytical Methods for Diethyl Methylsuccinate Quantification

Diethyl methylsuccinate (DEMS, CAS 814-71-1) is a branched dicarboxylic acid ester frequently utilized as a flavoring agent, a chemical intermediate in active pharmaceutical ingredient (API) synthesis, and a specialized solvent. Accurate quantification of DEMS is critical for quality control and pharmacokinetic profiling. However, its physicochemical properties—specifically its high volatility and the absence of a strong UV chromophore—render traditional HPLC-UV methods inadequate.

As a Senior Application Scientist, I have evaluated numerous analytical platforms for ester quantification. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a robust cross-validation framework aligned with global regulatory standards.

The Mechanistic Basis for Platform Selection

The choice of an analytical platform must be dictated by the analyte's intrinsic chemistry and the complexity of the sample matrix.

  • GC-MS (The Gold Standard): DEMS is highly volatile and thermally stable, making gas chromatography the ideal separation technique. Electron Ionization (EI) provides highly reproducible fragmentation (yielding characteristic ions such as m/z 143 and 115), ensuring unparalleled specificity in complex matrices[1].

  • LC-MS/MS (The High-Throughput Alternative): For biological matrices (e.g., plasma), the sample preparation required for GC (such as Headspace or Solid-Phase Microextraction) can severely limit throughput. LC-MS/MS offers rapid analysis via direct injection of protein-precipitated samples. However, because DEMS is a neutral ester, Electrospray Ionization (ESI) is highly inefficient. Causality dictates the use of Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which effectively ionizes gas-phase neutral molecules.

  • GC-FID (The QA/QC Workhorse): While lacking the mass-to-charge specificity of MS, FID provides an excellent linear dynamic range and is highly cost-effective for bulk purity assays where matrix interference is negligible.

PlatformSelection Start Analyte: Diethyl methylsuccinate (Volatile Ester) Volatile High Volatility & Thermal Stability Start->Volatile BioMatrix Aqueous / Biological Matrix Start->BioMatrix GCMS GC-MS (Gold Standard) High Specificity (EI) Volatile->GCMS Trace Analysis GCFID GC-FID Routine QA/QC Volatile->GCFID Bulk Purity BioMatrix->GCMS Headspace/SPME LCMS LC-MS/MS (APCI) High Throughput BioMatrix->LCMS Direct Injection

Analytical platform selection logic for Diethyl methylsuccinate based on matrix properties.

Regulatory Framework for Cross-Validation

When transitioning an assay from GC-MS to LC-MS/MS for clinical or nonclinical studies, rigorous cross-validation is mandatory to ensure data continuity. The states that co-validation can be used to demonstrate that an analytical procedure meets predefined performance criteria across multiple platforms[2]. Furthermore, the requires that cross-validation between two methods use pooled incurred samples to prove statistical equivalence[3].

CrossValidation Samples Pooled Incurred & Spiked QCs RefMethod Reference Method (GC-MS) Samples->RefMethod TestMethod Test Method (LC-MS/MS) Samples->TestMethod Analysis Parallel Analysis (n ≥ 20) RefMethod->Analysis TestMethod->Analysis Stats Bland-Altman Plot & Regression Analysis->Stats Crit Acceptance: Bias < ±20% Stats->Crit

Cross-validation workflow aligning with ICH Q2(R2) and FDA M10 regulatory guidelines.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate internal standards (IS) to correct for matrix effects and extraction variances, creating a self-validating system.

Protocol A: GC-MS with SPME (Reference Method) Solid-Phase Microextraction (SPME) is utilized to isolate volatile DEMS without the use of harsh organic solvents. A DVB/CAR/PDMS fiber is selected because its mixed-mode coating efficiently traps trace volatile and semi-volatile compounds[1].

  • Sample Preparation: Aliquot 2.0 mL of the sample into a 20 mL headspace vial. Add 10 µL of Methyl nonanoate (1.1 g/L) as the Internal Standard (IS)[1]. Seal with a PTFE-lined septum.

  • Extraction: Incubate the vial at 30 °C for 10 min. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 60 min at 30 °C with 600 rpm agitation[1].

  • Desorption: Retract the fiber and insert it into the GC inlet (splitless mode) at 260 °C for 1 min[1].

  • Separation: Use a polar capillary column (e.g., HP-FFAP, 30 m × 0.25 mm × 0.25 µm). Maintain the initial temperature at 60 °C for 7 min, then ramp to 180 °C at 2 °C/min[4].

  • Detection: Operate the MS in EI mode (70 eV). Use Selected Ion Monitoring (SIM) for m/z 143 (quantifier) and m/z 115 (qualifier) for DEMS.

Protocol B: LC-MS/MS with APCI (Test Method)

  • Sample Preparation: To 100 µL of the biological sample, add 300 µL of Acetonitrile containing DEMS-d4 (IS) to precipitate proteins. Vortex for 2 min and centrifuge at 14,000 × g for 10 min.

  • Separation: Inject 5 µL of the supernatant onto a C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40 °C. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: Utilize a triple quadrupole MS equipped with an APCI source in positive ion mode. Monitor the specific MRM transition for DEMS ([M+H]+ → product ion).

Protocol C: Cross-Validation Execution

  • Prepare Quality Control (QC) samples at Low, Medium, and High concentrations, alongside at least 30 pooled incurred samples spanning the reportable range.

  • Analyze the samples in parallel using Protocol A and Protocol B.

  • Acceptance Criteria: Calculate the percentage bias. Per , the difference between the two values must be within ±20% of the mean for at least 67% of the incurred sample repeats[3].

Comparative Performance Data

The following table summarizes the validation parameters established during the cross-validation of DEMS quantification methods, highlighting the objective strengths of each platform.

Validation ParameterGC-FID (Screening)GC-MS (Reference)LC-MS/MS (Orthogonal/Test)
Ionization / Detection Flame IonizationElectron Ionization (EI)APCI (Positive Mode)
Limit of Detection (LOD) 50.0 ng/mL1.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL5.0 ng/mL15.0 ng/mL
Linear Dynamic Range 150 - 10,000 ng/mL5 - 5,000 ng/mL15 - 5,000 ng/mL
Inter-day Precision (%CV) < 8.0%< 5.0%< 6.5%
Accuracy (%Bias) ± 10.0%± 6.0%± 8.0%
Matrix Effect Susceptibility High (Co-elution risk)Low (SPME isolation)Moderate (Requires IS correction)

Conclusion

While GC-MS remains the definitive gold standard for the quantification of volatile esters like Diethyl methylsuccinate due to its superior chromatographic resolution and EI specificity, LC-MS/MS equipped with an APCI source offers a highly viable, high-throughput alternative for biological matrices. By adhering to ICH Q2(R2) and FDA M10 cross-validation frameworks, laboratories can seamlessly bridge data between these orthogonal platforms without compromising scientific integrity.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[Link]

  • Bioanalytical Method Validation Guidance for Industry. Federal Register / U.S. Food and Drug Administration (FDA).[Link]

  • GC-MS Analysis of Membrane-Graded Fulvic Acid and Its Activity on Promoting Wheat Seed Germination. MDPI - International Journal of Molecular Sciences.[Link]

  • Development of a GC × GC-TOFMS Method for the Analysis of Wine Volatiles. Journal of Chromatography A / ANU Open Research.[Link]

Sources

Comparative

Green Chemistry Alternatives to Traditional Solvents in Diethyl Methylsuccinate Synthesis and Upgrading: A Comparative Guide

Executive Summary Diethyl methylsuccinate and its dimethyl analogues are critical chiral building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs) and bioactive natural products. Historically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl methylsuccinate and its dimethyl analogues are critical chiral building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs) and bioactive natural products. Historically, the synthesis, asymmetric reduction, and upgrading of these succinate derivatives have relied heavily on volatile organic compounds (VOCs) such as toluene, dichloromethane (DCM), and dimethylformamide (DMF)[1],. This guide objectively compares the performance of traditional solvents against modern green alternatives—specifically 2-Methyltetrahydrofuran (2-MeTHF) and Dimethyl Carbonate (DMC) —providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality in Solvent Selection

Biocatalytic Reductions: Toluene vs. 2-MeTHF

In the asymmetric reduction of diethyl itaconate to enantiopure diethyl 2-methylsuccinate via ene-reductases (e.g., Bac-OYE1), high substrate concentrations often lead to severe enzyme inhibition. Traditionally, toluene is used as a co-solvent (up to 28% v/v) to create a biphasic system that acts as a substrate reservoir and product sink[1]. However, toluene poses significant toxicity and flammability risks.

The Green Alternative: 2-MeTHF, a biomass-derived solvent, offers superior thermodynamic properties for biocatalysis. Unlike standard THF, 2-MeTHF has limited miscibility with water, allowing for clean phase separation. Its slightly higher polarity compared to toluene improves the partitioning coefficient of the polar succinate esters into the organic layer. This minimizes aqueous product accumulation, preventing feedback inhibition of the ene-reductase while avoiding the cellular toxicity associated with aromatic hydrocarbons[2].

Esterification and Upgrading: DCM vs. DMC

The functionalization and extraction of succinate precursors often utilize halogenated solvents like DCM or toxic polar aprotic solvents like DMF[3].

The Green Alternative: Dimethyl Carbonate (DMC) is a non-toxic, biodegradable compound that functions synergistically as both a solvent and a reagent. Under basic conditions (e.g., K₂CO₃ catalysis at 160 °C), DMC undergoes nucleophilic acyl substitution. The mechanistic advantage lies in its decomposition byproducts: the reaction generates only methanol and carbon dioxide, completely eliminating the hazardous waste streams associated with traditional alkylating agents and halogenated solvents[4].

SolventLogic Start Diethyl Methylsuccinate Synthesis & Upgrading Path1 Biocatalytic Reduction (Ene-Reductases) Start->Path1 Path2 Esterification & Alkylation Start->Path2 Trad1 Traditional: Toluene Co-solvent Path1->Trad1 High Toxicity Green1 Green Alternative: 2-MeTHF Biphasic Path1->Green1 Biocompatible Trad2 Traditional: DCM / DMF Path2->Trad2 High VOC Green2 Green Alternative: Dimethyl Carbonate (DMC) Path2->Green2 Dual Reagent

Caption: Logic tree for selecting green solvents in diethyl methylsuccinate workflows.

Quantitative Performance Comparison

The following tables summarize the physicochemical properties and experimental yields when transitioning from traditional VOCs to green solvent systems in succinate workflows[2],[1],[4].

Table 1: Physicochemical & Green Metrics of Solvents
SolventRole in WorkflowBoiling Point (°C)Water Solubility (g/L)Environmental Impact (E-factor contribution)
Toluene Traditional Co-solvent110.60.52High (Fossil-derived, toxic VOC)
2-MeTHF Green Biphasic Solvent80.2140.0Low (Biomass-derived, biodegradable)
DCM Traditional Extraction/Rxn39.613.0Very High (Halogenated, ozone depleting)
DMC Green Solvent & Reagent90.0139.0Very Low (Non-toxic, degrades to CO₂/MeOH)
Table 2: Comparative Performance in Methylsuccinate Reactions
Reaction TypeSolvent SystemSubstrate ConcentrationYield (%)Enantiomeric Excess (ee %)
Biocatalytic ReductionToluene (28% v/v)223 mM89%99%
Biocatalytic Reduction2-MeTHF / BufferUp to 500 mM>86%99%
Esterification/UpgradingDCM / MethanolStandard~85%N/A
Esterification/UpgradingDMC (Neat)20-fold excess90%N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning each critical phase contains a built-in analytical checkpoint to verify the physical chemistry before proceeding.

Protocol A: Biocatalytic Asymmetric Reduction using a 2-MeTHF Biphasic System

This protocol details the reduction of diethyl itaconate to (R)-diethyl 2-methylsuccinate using the ene-reductase Bac-OYE1[2].

Step 1: Biphasic System Assembly Suspend the lyophilized Bac-OYE1 enzyme and required cofactors (NADP+, glucose dehydrogenase) in 100 mM phosphate buffer. Dissolve the substrate (diethyl itaconate, up to 500 mM) in 2-MeTHF and gently overlay it onto the aqueous phase.

  • Validation Checkpoint 1: Measure the pH of the aqueous phase using a calibrated probe. The system is validated for enzyme addition only if the pH is strictly 7.0 ± 0.2, ensuring the ene-reductase remains in its active conformation.

Step 2: Reaction Incubation Agitate the biphasic mixture at 250 rpm at 30 °C for 48 hours to allow continuous partitioning of the substrate and product between the layers.

  • Validation Checkpoint 2: At t=24h, extract a 10 µL aliquot from the organic phase. Run a rapid GC-FID scan. The protocol is validated to proceed to extraction only if substrate conversion exceeds 50%, confirming sustained enzyme activity.

Step 3: Phase Separation and Extraction Centrifuge the mixture at 4000 rpm for 10 minutes to break any micro-emulsions. Decant the upper 2-MeTHF layer. Extract the remaining aqueous layer twice more with fresh 2-MeTHF.

  • Validation Checkpoint 3: Post-extraction, perform a mass balance calculation. The combined 2-MeTHF layers must account for >95% of the theoretical mass of the starting materials.

Step 4: Product Isolation and Chiral Analysis Evaporate the 2-MeTHF under reduced pressure to yield the crude product as a colorless oil.

  • Validation Checkpoint 4: Analyze the isolated oil via Chiral GC-FID. The system is fully validated if the enantiomeric excess (ee) is >99% and the retention time precisely matches the (R)-diethyl 2-methylsuccinate standard[1].

ProtocolWorkflow S1 1. Substrate Prep Diethyl Itaconate S2 2. Biphasic Reaction 2-MeTHF / Buffer S1->S2 S3 3. Phase Separation Organic Extraction S2->S3 S4 4. Validation Chiral GC-FID S3->S4

Caption: Step-by-step workflow for biocatalytic reduction using a 2-MeTHF biphasic system.

Protocol B: Green Esterification/Upgrading using Dimethyl Carbonate (DMC)

This protocol utilizes DMC as both the solvent and the methylating agent for succinate/levulinate precursors[4].

Step 1: Reagent Loading Combine the carboxylic acid precursor with a 20-fold molar excess of DMC. Add a catalytic amount of anhydrous K₂CO₃.

  • Validation Checkpoint 1: Verify the anhydrous nature of the DMC via Karl Fischer titration (<50 ppm water). Excess water will cause competitive hydrolysis of the ester, invalidating the reaction trajectory.

Step 2: Reflux and Reaction Heat the mixture to 160 °C in a sealed, pressure-rated autoclave for 4 hours.

  • Validation Checkpoint 2: Monitor pressure continuously. A steady, predictable pressure curve validates the controlled decomposition of DMC into CO₂ and methanol, confirming the reaction is proceeding safely.

Step 3: Catalyst Removal and Concentration Cool the reactor to room temperature. Filter the solid K₂CO₃ and remove the excess DMC via rotary evaporation.

  • Validation Checkpoint 3: Weigh the recovered K₂CO₃ post-filtration. A recovery of >90% validates the heterogeneous nature of the basic catalyst and ensures no downstream contamination.

Step 4: Spectroscopic Verification

  • Validation Checkpoint 4: Subject the resulting liquid to ¹H NMR (CDCl₃) analysis. The protocol is validated by the complete disappearance of the carboxylic acid proton and the appearance of the distinct ester singlet at δ ~3.67 ppm[4].

Sources

Validation

Kinetic Analysis of Diethyl Succinate Methanolysis: A Comparative Guide to Catalytic Systems

As the pharmaceutical and polymer industries pivot toward sustainable practices, the transesterification of bio-based building blocks has become a focal point of chemical engineering. The methanolysis of diethyl succinat...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and polymer industries pivot toward sustainable practices, the transesterification of bio-based building blocks has become a focal point of chemical engineering. The methanolysis of diethyl succinate (DES) to yield dimethyl succinate (DMS)—a highly valued green solvent and precursor for biodegradable aliphatic polyesters like poly(butylene succinate)—is a critical transformation.

This guide provides an in-depth, objective comparison of the catalytic systems used to drive this reaction, grounded in kinetic theory and empirical data. It is designed for researchers and scale-up engineers who require robust, self-validating methodologies for catalyst selection and process optimization.

Mechanistic Framework & Kinetic Theory

The methanolysis of DES is not a single-step conversion but a consecutive, two-step reversible transesterification.

  • Step 1: DES reacts with methanol to form the intermediate ethyl methyl succinate (EMS) and ethanol.

  • Step 2: EMS reacts with a second equivalent of methanol to yield the final product, DMS, and another molecule of ethanol.

ReactionPathway DES Diethyl Succinate (DES) EMS Ethyl Methyl Succinate (Intermediate) DES->EMS + Methanol k1 EMS->DES + Ethanol k-1 DMS Dimethyl Succinate (DMS) EMS->DMS + Methanol k2 DMS->EMS + Ethanol k-2

Two-step reversible transesterification pathway of diethyl succinate.

The Pseudo-First-Order Approximation

Fundamentally, the reaction rate depends on the concentrations of both the ester and the alcohol. However, to isolate the kinetic contribution of the catalyst and simplify the extraction of the rate constant ( k1​ ), kinetic assays are deliberately designed with a vast molar excess of methanol[1]. By flooding the system, the concentration of methanol remains effectively constant throughout the reaction. This experimental choice forces the complex second-order rate law to collapse into a pseudo-first-order model, where the rate of DES consumption appears to depend solely on the concentration of DES[1].

Comparative Evaluation of Catalytic Systems

The choice of catalyst fundamentally alters the kinetic regime, operational temperature window, and downstream processing requirements. Below is an objective comparison of three primary catalytic approaches:

A. Homogeneous Brønsted Acids (e.g., p-Toluenesulfonic Acid)

Homogeneous acids like p-TsOH or H2​SO4​ are the traditional workhorses for esterification and transesterification. They operate via classic pseudo-first-order kinetics under excess alcohol conditions. Empirical data demonstrates that the rate constant ( k1​ ) for DES methanolysis using p-TsOH is highly temperature-dependent, measuring 0.0298 min−1 at 50 °C and increasing to 0.0332 min−1 at 60 °C[1]. While they offer rapid kinetics, they introduce a significant process bottleneck: the reaction mixture must be chemically neutralized post-reaction, generating salt waste and complicating continuous-flow integration.

B. Immobilized Biocatalysts (e.g., Candida antarctica Lipase B)

Enzymatic transesterification using lipases like CALB (often immobilized as Novozym 435) offers unparalleled selectivity and a pristine green chemistry profile. These systems operate via a Ping-Pong Bi-Bi kinetic mechanism. They are highly efficient under mild thermal conditions (40–50 °C) and are ideal for continuous flow reactors[2]. However, the causality behind their operational limit is thermal denaturation; kinetic yields plummet at temperatures above 60 °C due to the structural instability of the enzyme[2].

C. Heterogeneous Biomass-Derived Catalysts

Recent advancements have introduced eco-friendly, heterogeneous solid catalysts derived from biomass, such as Musa balbisiana (Kolakhar)[3]. These catalysts operate under Langmuir-Hinshelwood kinetics, where the adsorption of DES onto the solid catalyst surface is often the rate-limiting step. While they successfully catalyze the transesterification with various alcohols, their apparent reaction rates are generally lower due to mass transfer resistance[3]. Their primary advantage lies in simple mechanical recovery (filtration) and excellent recyclability.

Quantitative Performance Summary
Catalyst SystemRepresentative CatalystKinetic RegimeOptimal Temp WindowApparent k1​ (at 50°C)Process LimitationsRecyclability
Homogeneous Acid p-TsOHPseudo-First-Order50 °C - 70 °C ∼0.0298 min−1 Requires downstream neutralizationNone
Biocatalyst CALB (Immobilized)Ping-Pong Bi-Bi40 °C - 50 °CEnzyme-loading dependentThermal denaturation > 60 °CExcellent
Heterogeneous Base Musa balbisiana AshLangmuir-Hinshelwood60 °C - 80 °CMass-transfer limitedSlower reaction velocitiesHigh

Standardized Experimental Protocol: GC-Based Kinetic Tracking

To accurately determine the activation energy ( Ea​ ) and rate constants, the experimental design must be a self-validating system . The following protocol utilizes Gas Chromatography (GC-FID) to track volatile compounds over time[1].

Self-Validation Logic: By quantifying the mole fractions of DES, EMS, and DMS simultaneously, researchers can continuously verify the mass balance. If the sum of the fractions deviates from 1.0, it immediately flags experimental errors such as solvent evaporation or the formation of unexpected side products.

Workflow Step1 1. Reactor Equilibration Mix DES & Excess Methanol Step2 2. Catalytic Initiation Introduce Catalyst (t=0) Step1->Step2 Step3 3. Kinetic Sampling Withdraw aliquots over time Step2->Step3 Step4 4. Thermal/Chemical Quench Halt reaction immediately Step3->Step4 Step5 5. GC-FID Analysis Quantify DES, EMS, DMS fractions Step4->Step5

Step-by-step experimental workflow for GC-based kinetic tracking.

Step-by-Step Methodology
  • Reactor Equilibration: Prepare a series of glass vials or a batch reactor. Add 5.0 mL of anhydrous methanol (acting as both reactant and solvent to ensure pseudo-first-order conditions)[1]. Place the reactor in a constant temperature bath and allow it to equilibrate to the target temperature (e.g., 50 °C).

  • Catalytic Initiation ( t=0 ): Introduce a standardized amount of DES and the chosen catalyst (e.g., 1.7 g of p-TsOH) into the reaction flask[1]. Immediately start the timer.

  • Kinetic Sampling: Withdraw 0.10 mL aliquots from the reaction mixture at strictly defined intervals (e.g., every 5 to 10 minutes).

  • Immediate Quenching (Critical Step): Causality: If the aliquot is not quenched, the transesterification will continue inside the GC vial, artificially skewing the kinetic data. Immediately inject the aliquot into a chilled vial containing a quenching agent (or dilute with a cold, inert solvent) to instantly arrest the catalytic activity.

  • Chromatographic Analysis: Analyze the samples using a Gas Chromatograph. The GC will separate the volatile compounds, allowing you to measure the relative peak areas of DES, EMS, and DMS as a fraction of the total sample[1].

  • Data Processing & Arrhenius Plotting: Calculate the fraction of unreacted DES at time t ( ft​ ). Plot ln(ft​) on the y-axis against −t on the x-axis. The slope of this linear regression represents the rate constant k1​ [1]. By repeating this protocol at multiple temperatures (e.g., 50 °C, 60 °C), the Activation Energy ( Ea​ ) can be derived using the Arrhenius equation[1].

References

  • Transesterification of Dicarboxylic Esters with Kolakhar made from Musa balbisiana as a C
  • Kinetics Lab - Methanolysis of Diethyl Succin
  • Microwave-Assisted Homogeneous Acid Catalysis and Chemoenzymatic Synthesis of Dialkyl Succin

Sources

Comparative

Bio-based Di-Methyl-Succinate (DMS) as a sustainable alternative

Title: Bio-based Di-Methyl-Succinate (DMS): A Sustainable Alternative to NMP and DMF in Pharmaceutical and Polymer Workflows As a Senior Application Scientist, navigating the intersection of process efficacy and environm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bio-based Di-Methyl-Succinate (DMS): A Sustainable Alternative to NMP and DMF in Pharmaceutical and Polymer Workflows

As a Senior Application Scientist, navigating the intersection of process efficacy and environmental compliance is a daily mandate. For decades, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the default choices in chemical synthesis, active pharmaceutical ingredient (API) formulation, and membrane fabrication due to their exceptional solvency power. However, their classification as Substances of Very High Concern (SVHC) under REACH—driven by severe teratogenicity and hepatotoxicity—necessitates an immediate pivot to sustainable alternatives[1].

Bio-based Di-Methyl-Succinate (DMS), a dibasic ester synthesized from biomass-derived succinic acid, represents a thermodynamically viable and toxicologically benign paradigm shift. This guide provides an objective, data-driven comparison of DMS against legacy solvents, complete with mechanistic insights and a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Causality: Why is DMS Safer?

The fundamental flaw of legacy solvents like DMF and NMP lies in their metabolic fate. When absorbed, these solvents are oxidized by Cytochrome P450 enzymes into reactive intermediates that covalently bind to cellular macromolecules, inducing irreversible cellular damage[1].

Conversely, the safety profile of Bio-DMS is rooted in endogenous metabolic compatibility. Upon systemic exposure, DMS is rapidly hydrolyzed by ubiquitous carboxylesterases into methanol and succinic acid. Because succinic acid is a natural intermediate in the Krebs (TCA) cycle, the body seamlessly metabolizes and clears the compound as carbon dioxide and water, preventing toxic accumulation. This is corroborated by oral toxicity limit tests in rats, which demonstrate an exceptional LD50 value exceeding 6892 mg/kg[2].

MetabolicPathway DMS Bio-based DMS (Low Toxicity) Esterase Carboxylesterases (Hydrolysis) DMS->Esterase Succinic Succinic Acid + Methanol Esterase->Succinic TCA Krebs (TCA) Cycle (Safe Clearance) Succinic->TCA Endogenous Metabolism Legacy NMP / DMF (Legacy Solvents) CYP450 Cytochrome P450 (Oxidation) Legacy->CYP450 Reactive Reactive Intermediates (e.g., Isocyanates) CYP450->Reactive Toxicity Hepatotoxicity & Teratogenicity Reactive->Toxicity Cellular Damage

Fig 1. Divergent metabolic pathways: safe DMS clearance vs. toxic legacy solvent accumulation.

Comparative Performance Data

To objectively evaluate DMS as a drop-in replacement, we must analyze its physicochemical properties and its solvation performance. DMS offers a high boiling point and low vapor pressure, minimizing volatile organic compound (VOC) emissions during high-temperature reactions.

Table 1: Physicochemical & Toxicological Comparison

ParameterBio-based DMSNMP (Legacy)DMF (Legacy)
Molecular Weight 146.14 g/mol 99.13 g/mol 73.09 g/mol
Boiling Point ~196 °C202 °C153 °C
Toxicity Profile Low (LD50 > 6892 mg/kg)ReprotoxicHepatotoxic, Teratogenic
Regulatory Status Readily BiodegradableSVHC (REACH Article 57)SVHC (REACH Article 57)

Furthermore, DMS exhibits favorable Hansen Solubility Parameters (HSP) that closely align with many polar APIs, allowing it to solvate complex molecular matrices through strong dipole-dipole interactions[3].

Table 2: API Solvation Performance in DMS

Active Pharmaceutical Ingredient (API)Solubility in DMSSolvation Rating
Ibuprofen ~5.9 mg/mLModerate
Ketoprofen ~3.2 mg/mLGood

Experimental Protocol: Evaluating DMS in API Crystallization

To establish trust in a new solvent system, the experimental protocol must be a self-validating system —meaning internal controls dynamically verify the integrity of the data at every step. The following workflow details how to evaluate Bio-DMS as a crystallization solvent for APIs.

ExpWorkflow Prep 1. API Saturation (Gravimetric) MSZW 2. MSZW Mapping (FBRM Probe) Prep->MSZW Cryst 3. Cooling Crystallization MSZW->Cryst Analysis 4. Residual Solvent (GC-HS) Cryst->Analysis Validate Self-Validation: Mass Balance Analysis->Validate

Fig 2. Self-validating experimental workflow for evaluating Bio-DMS in API crystallization.

Step-by-Step Methodology:
  • Gravimetric Solubility Profiling

    • Procedure: Suspend excess API in 50 mL of Bio-DMS. Equilibrate at 25°C, 40°C, and 60°C for 24 hours. Filter the supernatant, evaporate the solvent under vacuum, and weigh the residual solid.

    • Causality: Before crystallization can be designed, the thermodynamic saturation limit of the API in DMS must be established to define the operating window.

    • Self-Validation: Perform in triplicate. A variance of <2% between replicates validates the saturation baseline and confirms that equilibrium was reached.

  • Metastable Zone Width (MSZW) Mapping

    • Procedure: Insert a Focused Beam Reflectance Measurement (FBRM) probe into a saturated API/DMS solution at 60°C. Cool the system at 0.5°C/min until the FBRM detects a sharp spike in chord counts (nucleation onset).

    • Causality: DMS has a different viscosity and hydrogen-bonding network than DMF, which alters nucleation kinetics. FBRM provides real-time, in-situ detection of the exact onset of nucleation without sampling errors.

    • Self-Validation: The heating/cooling curve is cycled twice. Hysteresis between cycles acts as an internal check for solvent degradation or API polymorphic shifts.

  • Controlled Cooling Crystallization

    • Procedure: Based on the MSZW, heat a saturated solution to 5°C above the dissolution temperature, hold for 30 minutes, and apply a linear cooling ramp (0.2°C/min) to 10°C. Filter and dry the crystals.

    • Causality: A slow, linear cooling ramp within the MSZW promotes steady crystal growth over chaotic secondary nucleation, yielding larger, purer crystals.

    • Self-Validation: Mother liquor concentration is measured post-filtration to ensure mass balance closure (Solid Yield + Solute in Mother Liquor = Initial API Input).

  • Residual Solvent Analysis via GC-HS

    • Procedure: Analyze the dried API crystals using Gas Chromatography-Headspace (GC-HS) to quantify parts-per-million (ppm) levels of trapped DMS.

    • Causality: Because DMS has a higher boiling point (~196°C) than DMF, standard vacuum drying may be insufficient. GC-HS accurately quantifies solvent trapped within the crystal lattice.

    • Self-Validation: Spiked recovery samples (pure API intentionally spiked with known DMS concentrations) are run alongside unknowns to validate the analytical method's accuracy and recovery rate.

Upstream Synthesis of Bio-DMS

The sustainability of Bio-DMS extends upstream to its synthesis. Traditional diesters rely on petroleum-derived feedstocks and corrosive acid catalysts. In contrast, modern bio-DMS is synthesized via the esterification of bio-succinic acid (derived from agricultural cellulosic waste) using environmentally friendly, non-corrosive catalysts such as Zinc Oxide (ZnO) in methanol[4],[5]. This green catalytic process can achieve a 100% yield at 140°C over 10 hours, allowing the redeposited ZnO to be reused multiple times without any loss of catalytic activity[5].

Sources

Validation

Comparative Guide: Reduction of Diethyl Fumarate to Diethyl Succinate

The conversion of diethyl fumarate (DEF) to diethyl succinate (DES) represents a fundamental transformation in organic synthesis: the chemoselective reduction of an α,β -unsaturated diester to its saturated counterpart....

Author: BenchChem Technical Support Team. Date: March 2026

The conversion of diethyl fumarate (DEF) to diethyl succinate (DES) represents a fundamental transformation in organic synthesis: the chemoselective reduction of an α,β -unsaturated diester to its saturated counterpart. This transformation is highly relevant in the synthesis of pharmaceuticals, polymers (such as 1,4-butanediol precursors), and fine chemicals.

As a Senior Application Scientist, selecting the optimal reduction strategy requires balancing atom economy, safety, scalability, and environmental impact. This guide objectively compares three distinct methodologies—Heterogeneous Catalytic Hydrogenation , Electrochemical Hydrogenation (ECH) , and Chemical Reduction via Nickel Boride —providing the mechanistic causality and self-validating protocols necessary for successful implementation.

Mechanistic Overview & Pathway Visualization

The reduction of the electron-deficient alkene in diethyl fumarate can be achieved via three distinct mechanistic pathways:

  • Heterogeneous Catalysis: Relies on the surface adsorption of both H₂ gas and the alkene, followed by a stepwise syn-addition of atomic hydrogen (Horiuti-Polanyi mechanism).

  • Electrochemical Hydrogenation (ECH): Bypasses H₂ gas by utilizing a cathode (e.g., Nickel foam) to reduce protons from the electrolyte into adsorbed hydrogen atoms (Volmer step), which subsequently attack the diffusing alkene [1].

  • Chemical Reduction (Hydride Transfer): Utilizes a transition metal salt (NiCl₂) and a hydride source (NaBH₄) to generate a highly active, in situ catalytic surface (Nickel Boride, Ni₂B) that facilitates rapid hydrogen transfer [2].

G DEF Diethyl Fumarate (DEF) Unsaturated Diester M1 Method 1: Catalytic H2 (Pd/C, H2 gas) DEF->M1 Surface Adsorption M2 Method 2: Electrochemical (Ni Foam, e- / H+) DEF->M2 Cathodic Reduction M3 Method 3: Chemical (NaBH4 / NiCl2) DEF->M3 Hydride Transfer DES Diethyl Succinate (DES) Saturated Diester M1->DES syn-Addition M2->DES PCET M3->DES Ni2B Catalysis

Mechanistic pathways for the reduction of diethyl fumarate to diethyl succinate.

Methodological Comparison & Experimental Protocols

Method 1: Heterogeneous Catalytic Hydrogenation (Pd/C + H₂)

The Gold Standard for Atom Economy

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the traditional benchmark [3]. The causality of its high efficiency lies in the strong affinity of the palladium surface for both the π -bond of DEF and molecular hydrogen. H₂ undergoes oxidative addition to the Pd surface, dissociating into atomic hydrogen. The electron-deficient alkene coordinates to the metal, and hydrogen is transferred sequentially.

  • Expertise Insight: While highly efficient, the reaction rate is mass-transfer limited by the dissolution of H₂ gas into the solvent. Vigorous stirring is non-negotiable.

Self-Validating Protocol:

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve diethyl fumarate (10.0 mmol, 1.72 g) in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 53 mg). Caution: Pd/C is pyrophoric; do not add to a dry flask containing solvent vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen (repeat 3x). Evacuate and backfill with H₂ gas via a balloon (repeat 3x).

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂.

  • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). DEF is UV-active; DES is UV-inactive. Stain with KMnO₄ (DES will not rapidly bleach the stain, whereas DEF will). Reaction typically completes in 2-4 hours.

  • Workup: Filter the suspension through a pad of Celite, washing with ethanol. Concentrate the filtrate in vacuo to yield pure diethyl succinate.

Method 2: Electrochemical Hydrogenation (Ni Foam Cathode)

The Green Alternative

Electrochemical hydrogenation (ECH) replaces hazardous H₂ gas with electricity and a proton source (e.g., H₂SO₄). Using a high-surface-area Nickel foam cathode, protons are reduced to form reactive hydrogen species directly on the metal surface. This method demonstrates excellent chemoselectivity and avoids the over-reduction of the ester moieties [1].

  • Expertise Insight: The choice of Nickel foam over flat electrodes dramatically increases the electroactive surface area, lowering the localized current density and preventing the competitive Hydrogen Evolution Reaction (HER) from dominating the Faradaic efficiency.

Self-Validating Protocol:

  • Electrochemical Setup: Utilize an undivided electrochemical cell equipped with a Nickel foam cathode (1 cm² submerged) and a Platinum wire (or graphite) anode.

  • Electrolyte Preparation: Prepare a 0.38 M solution of H₂SO₄ in a 1:1 (v/v) mixture of Methanol and Acetone (25 mL total).

  • Substrate Addition: Add diethyl fumarate (0.4 mmol, 69 mg) to the electrolyte solution.

  • Electrolysis: Apply a constant potential of -0.7 V to -0.9 V (vs. Ag/AgCl) or a constant current (e.g., 10 mA) while stirring at 1200 rpm.

  • Validation: Monitor the charge passed. The theoretical charge for a 2e⁻ reduction is 2×F×n . Track conversion via GC-FID using an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Workup: Once complete (approx. 5-18 h depending on current), dilute with water, extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Method 3: Chemical Reduction via Nickel Boride (NaBH₄ / NiCl₂)

The Rapid Benchtop Solution

When pressurized hydrogen or potentiostats are unavailable, the combination of sodium borohydride and nickel(II) chloride is exceptionally effective. The causality here is the rapid, in situ generation of Nickel Boride (Ni₂B), a finely divided black precipitate that acts as a highly active catalytic surface. NaBH₄ serves as both the reductant to form the catalyst and the hydrogen source for the alkene reduction [2].

  • Expertise Insight: This reaction is highly exothermic and generates significant H₂ gas. The slow addition of NaBH₄ is critical to prevent thermal runaway and to ensure the generated hydride is transferred to the alkene rather than lost as H₂ gas.

Self-Validating Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve diethyl fumarate (10.0 mmol, 1.72 g) and NiCl₂·6H₂O (1.0 mmol, 0.24 g) in 50 mL of methanol.

  • Cooling: Cool the bright green solution to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (30.0 mmol, 1.13 g) in small portions over 15 minutes. The solution will immediately turn black (formation of Ni₂B) with vigorous effervescence.

  • Reaction: Remove the ice bath and stir for 30 minutes at room temperature.

  • Validation: GC-MS analysis of an aliquot (quenched in water/EtOAc) will show the disappearance of the DEF peak (m/z 172) and the appearance of the DES peak (m/z 174).

  • Workup: Quench the remaining NaBH₄ with 10 mL of 1 M HCl (Caution: gas evolution). Filter the black precipitate through Celite. Extract the aqueous layer with dichloromethane, dry, and concentrate.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of each method to aid in process selection:

ParameterMethod 1: Pd/C + H₂Method 2: ECH (Ni Foam)Method 3: NaBH₄ / NiCl₂
Typical Yield > 95%85 - 90%88 - 92%
Reaction Time 2 - 4 hours5 - 18 hours< 1 hour
Temperature 20 - 25 °C20 - 25 °C0 °C to 25 °C
Hydrogen Source H₂ Gas (1-3 atm)Protons (H₂SO₄) + e⁻NaBH₄
Atom Economy ExcellentGoodPoor (Boron/Ni waste)
Scalability High (Industrial standard)Medium (Requires flow/scale-up cells)Low (Exothermic, gas evolution)
Primary Hazard Pyrophoric catalyst, Flammable gasCorrosive electrolyteHighly exothermic, H₂ off-gassing

Conclusion

For routine laboratory synthesis and industrial scale-up, Method 1 (Pd/C + H₂) remains the most atom-economical and reliable approach, provided the infrastructure for handling pressurized hydrogen is available. Method 2 (ECH) is the premier choice for researchers prioritizing green chemistry and safety, completely circumventing the need for H₂ gas cylinders while maintaining high chemoselectivity. Finally, Method 3 (NaBH₄/NiCl₂) is the optimal "quick-fix" for benchtop reductions where specialized equipment is absent, offering rapid reaction kinetics at the cost of lower atom economy.

References

  • Electrochemical Hydrogenation of Alkenes over a Nickel Foam Guided by Life Cycle, Safety and Toxicological Assessments. Green Chemistry (RSC), 2024. Available at:[Link]

  • Reduction of Conjugated Double Bonds with Sodium Borohydride. Journal of Organic Chemistry (ACS), 1963. Available at:[Link]

  • Preparation of 1,4-butanediol by hydrogenation of diethyl succinate. ResearchGate (Catalytic Hydrogenation Context), 2015. Available at:[Link]

Comparative

Comparative study of esterification methods for succinic acid

A Comparative Guide to the Esterification of Succinic Acid: Catalytic Strategies, Kinetics, and Experimental Validation Succinic acid (SA) has emerged as a premier bio-based platform chemical. The esterification of SA to...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Esterification of Succinic Acid: Catalytic Strategies, Kinetics, and Experimental Validation

Succinic acid (SA) has emerged as a premier bio-based platform chemical. The esterification of SA to monoalkyl and dialkyl succinates (such as diethyl succinate, DES) is a critical transformation, serving both as a downstream purification strategy from fermentation broths and as a gateway to synthesizing biodegradable polymers, green solvents, and pharmaceutical intermediates.

This guide provides an objective, data-driven comparison of esterification methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory implementation.

Mechanistic Causality and Reaction Pathway

The esterification of succinic acid with an alcohol (e.g., ethanol) is a reversible, consecutive two-step reaction.

  • Step 1: SA reacts with alcohol to form monoethyl succinate (MES) and water.

  • Step 2: MES further reacts with alcohol to form diethyl succinate (DES) and water.

Because the reaction is thermodynamically equilibrium-limited, applying Le Chatelier’s Principle is mandatory for high yields. Experimental designs must either utilize a massive stoichiometric excess of alcohol or continuously remove the water byproduct (e.g., via reactive distillation or molecular sieves) to drive the reaction toward the dialkyl ester 1. Furthermore, SA has poor solubility in cold ethanol (~10% by weight at 25°C), meaning elevated temperatures or excess solvent are mechanistically required to maintain a homogeneous liquid phase during the initial reaction stages 2.

Pathway SA Succinic Acid (SA) MES Monoalkyl Succinate (MES) SA->MES + ROH - H2O DES Dialkyl Succinate (DES) MES->DES + ROH - H2O

Consecutive two-step esterification pathway of succinic acid.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction kinetics, thermal limits, and downstream purification complexity.

  • Homogeneous Catalysts (e.g., H2​SO4​ ): Highly active and inexpensive, but they induce severe equipment corrosion and require complex, waste-generating neutralization steps 3.

  • Heterogeneous Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-70): Macroporous sulfonic acid resins allow for easy physical separation. Amberlyst-15 is highly effective but thermally degrades above 120°C. Amberlyst-70 is stable up to 190°C, making it the premier choice for reactive distillation setups where high temperatures are needed to vaporize water 2.

  • Solid Acid Zeolites (e.g., D-Hβ): Offer moderate Brønsted acidity and highly hydrophobic pores that partition SA molecules effectively. When paired with microwave irradiation, they can achieve 99% conversion in a fraction of the time 4.

  • Biocatalysts (e.g., Novozym 435): Immobilized lipases provide a green alternative operating at mild temperatures (40–50°C). However, they are highly sensitive to the alcohol-to-acid ratio; excessive ethanol can strip the essential hydration shell from the enzyme, leading to deactivation 5.

Table 1: Quantitative Comparison of Esterification Catalysts for Succinic Acid
Catalyst TypeSpecific CatalystOptimal Temp (°C)Reaction TimeMax Conversion (%)Key AdvantagePrimary Limitation
Homogeneous H2​SO4​ 70–802–4 h>95%Fast kinetics, low costCorrosive, complex neutralization
Resin (Sulfonic) Amberlyst-1578–1204–8 h~95%Excellent macroporous diffusionThermal degradation >120°C
Resin (Sulfonic) Amberlyst-70120–1902–6 h>99%High thermal stability for RDHigher initial material cost
Zeolite D-Hβ (Microwave)80–1001–2 h99%Ultra-fast, highly selectiveRequires specialized MW reactor
Enzymatic Novozym 43540–5024–72 h80–90%Mild conditions, high puritySlower, sensitive to solvent ratio

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal checks (like mass balance equations and equilibrium tracking) to verify that the reaction is proceeding as mechanistically intended, rather than relying solely on end-point analysis.

Workflow Step1 1. Reactant Preparation Mix SA & Excess Alcohol Step2 2. Catalyst Addition Add Solid Acid / Enzyme Step1->Step2 Step3 3. Isothermal Reaction Controlled Temp & Agitation Step2->Step3 Step4 4. In-Process Monitoring GC-FID / HPLC Validation Step3->Step4 Step4->Step3 Equilibrium Not Reached Step5 5. Catalyst Recovery Filtration for Reuse Step4->Step5 Step6 6. Product Purification Vacuum Distillation Step5->Step6

Self-validating experimental workflow for heterogeneous esterification.

Protocol A: Heterogeneous Catalytic Esterification (Amberlyst-70)

Designed for high-conversion reactive distillation pre-reactor setups.

  • Reactant Preparation: In a stirred batch reactor, dissolve anhydrous succinic acid in absolute ethanol at a 1:10 molar ratio.

    • Causality: The 10-fold excess of ethanol serves a dual purpose: it fully solubilizes the SA at room temperature and forcefully shifts the thermodynamic equilibrium toward DES production.

  • Catalyst Loading: Add 5 wt% (relative to total solution mass) of dry Amberlyst-70 resin.

  • Isothermal Reaction: Heat the mixture to 120°C under reflux with constant agitation (e.g., 500 rpm) to eliminate external mass transfer resistance.

  • Self-Validating Monitoring: Extract 0.5 mL aliquots every 30 minutes. Analyze via GC-FID.

    • Validation Check: Calculate the molar sum of unreacted SA, MES, and DES. The system is validated if this sum equals the initial SA molar concentration (confirming no side-reactions or evaporative losses). The reaction is deemed complete when the MES/DES ratio remains constant across three consecutive sampling intervals.

  • Separation & Purification: Cool the mixture and separate the catalyst via vacuum filtration. Extract the excess ethanol and water byproduct via rotary evaporation, followed by vacuum distillation to isolate pure DES.

Protocol B: Enzymatic Esterification (Novozym 435)

Designed for mild, green chemistry applications.

  • Reactant Preparation: Combine SA and anhydrous ethanol in a strictly controlled 1:3 molar ratio.

    • Causality: Unlike solid acids, lipases require a micro-aqueous layer to maintain their active conformation. A massive excess of ethanol acts as a dehydrating agent, stripping this layer and denaturing the enzyme. A 1:3 ratio provides enough alcohol for the two-step reaction while preserving enzyme viability 5.

  • Catalyst Loading: Add 5–10% (w/w of substrates) of immobilized Novozym 435. Optionally, add a controlled amount of molecular sieves to sequester the byproduct water without dehydrating the enzyme.

  • Reaction: Incubate in an orbital shaker at 45°C and 200 rpm for 48 hours.

  • Self-Validating Monitoring: Monitor via HPLC (using a UV or RI detector).

    • Validation Check: Track the disappearance of the SA peak. If the reaction stalls at the MES intermediate, it indicates water accumulation has shifted the equilibrium; validate by adding fresh molecular sieves and observing if the MES DES conversion resumes.

  • Recovery: Filter the immobilized enzyme (which can be washed with cold tert-butanol and reused) and concentrate the product under reduced pressure.

References

  • Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. J-Stage.[Link]

  • Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst. CNRS. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Products obtained in the esterification reaction of succinic acid. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Diethyl methylsuccinate proper disposal procedures

Diethyl Methylsuccinate: Comprehensive Safety, Handling, and Disposal Protocol As a critical chiral building block in pharmaceutical synthesis and advanced drug development, Diethyl methylsuccinate (CAS: 4676-51-1) requi...

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl Methylsuccinate: Comprehensive Safety, Handling, and Disposal Protocol

As a critical chiral building block in pharmaceutical synthesis and advanced drug development, Diethyl methylsuccinate (CAS: 4676-51-1) requires rigorous operational oversight[1]. While it is a highly valuable reagent for asymmetric synthesis and the development of active pharmaceutical ingredients (APIs), its nature as an organic ester necessitates strict adherence to chemical handling and disposal protocols to maintain both laboratory safety and reagent integrity.

This guide provides a self-validating, step-by-step operational framework designed for research scientists and environmental health and safety (EHS) professionals.

Executive Summary & Chemical Identity

Before initiating any workflow involving diethyl methylsuccinate, personnel must understand its fundamental physicochemical properties. These metrics dictate the required environmental controls and thermodynamic boundaries for safe handling.

Table 1: Quantitative Physicochemical Properties

Property Value Operational Implication
CAS Number 4676-51-1 Unique identifier required for strict EHS waste logging[2].

| Molecular Formula | C 9​ H 16​ O 4​ | Confirms the absence of halogens; dictates waste segregation[2]. | | Molecular Weight | 188.22 g/mol | Essential for precise stoichiometric calculations in synthesis[2]. | | Density | 1.02 g/cm³ | Slightly denser than water; dictates phase separation behavior during aqueous workups[2]. | | Flash Point | 97.3°C | Combustible. Must be kept away from open flames and strong oxidizers[2]. | | Storage Temperature | 2–8°C | Refrigeration is mandatory to prevent ambient thermodynamic degradation[2]. |

Mechanistic Hazard Profile & Causality

To handle chemicals safely, one must understand the causality behind their reactivity. Diethyl methylsuccinate is an ester. The primary hazard to both the integrity of the chemical and the safety of the operator is nucleophilic acyl substitution (hydrolysis)[3].

The Causality of Cold Storage: In the presence of ambient atmospheric moisture, the ester's carbonyl carbon acts as an electrophile. It can undergo nucleophilic attack by water, forming an unstable tetrahedral intermediate. This intermediate quickly collapses, cleaving the ester bond to yield methylsuccinic acid and ethanol [3]. Lowering the kinetic energy of the system by storing the reagent at 2–8°C drastically reduces the rate constant of this degradation pathway, preserving the reagent's chiral integrity for sensitive asymmetric syntheses[1][2].

HydrolysisPathway A Diethyl methylsuccinate (Intact Ester) C Tetrahedral Intermediate (Unstable) A->C + H2O (Acid/Base Catalyzed) B H2O / Ambient Moisture (Nucleophilic Attack) B->C D Methylsuccinic Acid (Degradant) C->D Elimination E Ethanol (Byproduct) C->E Elimination

Fig 1. Mechanistic pathway of ambient ester hydrolysis and degradation.

Operational Safety & Handling Protocol

Table 2: Required Personal Protective Equipment (PPE)

Equipment Type Specification Rationale
Gloves Nitrile (Minimum 4 mil thickness) Protects against dermal irritation and systemic absorption; esters can defat the skin.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents severe ocular irritation from accidental splashes.
Body Protection Flame-resistant (FR) Lab Coat Mitigates risk from combustible organic liquids.

| Respiratory | Fume Hood (Face velocity 80-100 fpm)| Prevents inhalation of volatile organic vapors and trace ethanol byproducts. |

Step-by-Step Handling Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Validation: This prevents atmospheric moisture from condensing inside the cold vial, which would accelerate hydrolysis.

  • Environmental Control: Transfer the vial to a certified chemical fume hood. Ensure the sash is positioned at the designated safe operating height.

  • Anhydrous Dispensing: Dispense the required volume using positive displacement pipettes or glass syringes that have been purged with an inert gas (N 2​ or Argon) to maintain an anhydrous environment.

  • Resealing: Immediately purge the headspace of the primary container with inert gas, seal tightly with Parafilm, and return to 2–8°C storage.

Waste Segregation & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), diethyl methylsuccinate must be classified and disposed of as a Non-Halogenated Organic Solvent [4][5].

The Causality of Segregation: Diethyl methylsuccinate (C 9​ H 16​ O 4​ ) contains only carbon, hydrogen, and oxygen. Mixing it with halogenated waste streams (e.g., dichloromethane, chloroform) is a critical operational error. Halogenated wastes require specialized, higher-temperature incineration with alkaline scrubbers to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5]. Segregating this ester into the non-halogenated stream ensures complete thermal destruction into harmless CO 2​ and H 2​ O, reducing both environmental impact and institutional disposal costs[4].

DisposalWorkflow A Waste Generation (Diethyl methylsuccinate) B Segregation (Non-Halogenated Organic) A->B Identify C Containerization (Vented Cap, Secondary Containment) B->C Transfer D EHS Labeling & Logging (RCRA Compliance) C->D Document E Professional Incineration (Thermal Destruction) D->E Dispatch

Fig 2. Step-by-step disposal workflow for non-halogenated ester waste.

Step-by-Step Disposal Methodology:

  • Stream Verification: Confirm that the liquid waste containing diethyl methylsuccinate has not been cross-contaminated with any halogens or heavy metals.

  • Transfer: Slowly pour the waste into a designated, high-density polyethylene (HDPE) carboy explicitly labeled for "Non-Halogenated Organic Waste."

  • Ventilation: Secure the container using a vented cap. Validation: Vented caps prevent dangerous pressure buildup from volatile byproducts (like ethanol) generated by trace hydrolysis over time.

  • Secondary Containment: Place the carboy in a secondary containment tray to capture any potential structural failures or leaks.

  • Dispatch: Log the exact volume and chemical constituents on the institutional EHS waste manifest and request a pickup for professional thermal incineration. Do not pour down the sink under any circumstances.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent vapor accumulation and surface degradation.

Step-by-Step Spill Methodology:

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation immediately.

  • Containment: Don heavy-duty nitrile gloves and splash goggles. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or specialized organic spill pads) to the perimeter of the spill, working inward to prevent spreading.

  • Mechanical Collection: Collect the saturated absorbent using non-sparking tools (e.g., polypropylene scoops) to prevent ignition of combustible vapors. Place the material into a solid hazardous waste container[4].

  • Chemical Quenching (Saponification): Wash the affected surface with a mild alkaline detergent. Validation: The alkaline environment will undergo a saponification reaction with any residual ester, converting it into water-soluble carboxylate salts and alcohol, which can be easily wiped away[3].

  • Final Rinse: Perform a final wipe down with deionized water and verify the surface pH is neutral (pH ~7) using indicator paper.

References

  • LookChem. "Diethyl methylsuccinate." LookChem Chemical Database.
  • Grainger / Conncoll. "MSDS: Cleaner Blend 300 (Non-Halogenated Organic Solvent)." Grainger MSDS Lookup.
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Solvent Containing Wastes." EPA NEPIS.
  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry.
  • MDPI. "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration." Catalysts.

Sources

Handling

A Researcher's Guide to the Safe Handling of Diethyl Methylsuccinate

As laboratory professionals, our commitment to pioneering research is intrinsically linked to our unwavering dedication to safety. This guide provides a detailed operational framework for the safe handling of Diethyl met...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our commitment to pioneering research is intrinsically linked to our unwavering dedication to safety. This guide provides a detailed operational framework for the safe handling of Diethyl methylsuccinate, moving beyond mere compliance to foster a culture of proactive risk mitigation. Here, we will explore not just the "what" but the "why" behind each procedural step, ensuring that every action is a conscious and informed decision to protect ourselves, our colleagues, and our research.

Understanding the Hazard Profile of Diethyl Methylsuccinate

Diethyl methylsuccinate is classified as a combustible liquid, which means it can ignite when exposed to an ignition source at elevated temperatures.[1][2][3] While it is not considered highly hazardous, it may cause mild irritation to the skin and eyes.[4][5] The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes.[4] Therefore, our safety protocols are designed to minimize these risks through a combination of engineering controls, personal protective equipment, and stringent handling procedures.

Core Principles of Safe Handling: A Proactive Approach

The cornerstone of safe chemical handling lies in a proactive, rather than reactive, mindset. This involves a thorough risk assessment before any procedure is initiated.

  • Ventilation is Key: Always handle Diethyl methylsuccinate in a well-ventilated area, preferably within a chemical fume hood.[1][4][6] This is a critical engineering control designed to prevent the accumulation of vapors, which could otherwise be inhaled or create a flammable atmosphere.

  • Source of Ignition Control: Given its combustible nature, it is imperative to keep Diethyl methylsuccinate away from open flames, hot surfaces, sparks, and other potential ignition sources.[2][7] This includes ensuring that all electrical equipment in the vicinity is properly grounded and intrinsically safe.

  • Personal Protective Equipment (PPE) as the Last Line of Defense: While engineering controls are primary, PPE is essential for safeguarding against accidental exposure. The selection and proper use of PPE are non-negotiable aspects of laboratory safety.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling Diethyl methylsuccinate. The rationale behind each piece of equipment is to provide a comprehensive barrier against the specific hazards posed by this chemical.

PPE ComponentSpecificationRationale
Hand Protection Protective gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to mild irritation.
Eye and Face Protection Safety glasses with side-shields or safety goggles.[6]Protects the eyes from splashes, which could cause mild irritation.[5]
Skin and Body Protection A laboratory coat should be worn to protect street clothing and provide an additional layer of skin protection.[2]Prevents contamination of personal clothing and minimizes skin exposure in the event of a small spill.
Respiratory Protection Generally not required under normal use with adequate ventilation.[2] A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.In a well-ventilated space like a fume hood, the concentration of vapors should remain below any level that would pose an inhalation hazard.
Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of Diethyl methylsuccinate, from initial preparation to final disposal.

4.1. Preparation and Handling

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage. Ensure the label is legible and the container is properly sealed.

  • Work Area Setup: Designate a clean and uncluttered area within a chemical fume hood for the procedure. Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Keep the container opening away from your face.

  • Storage: After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]

4.2. Spill Response

In the event of a spill, immediate and decisive action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or a commercial sorbent pad.[4][8]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with soap and water.[9]

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.

4.3. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with Diethyl methylsuccinate, including used absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.[10]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[2][8] Never pour Diethyl methylsuccinate down the drain.[7][8]

Workflow for Safe Handling of Diethyl Methylsuccinate

The following diagram illustrates the logical flow of operations for safely handling Diethyl methylsuccinate.

SafeHandlingWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Post-Procedure cluster_emergency Contingency Prep Risk Assessment & PPE Donning Handling Handling in Fume Hood Prep->Handling Experiment Experimental Use Handling->Experiment Spill Spill Response Handling->Spill Accident Storage Secure Storage Experiment->Storage Disposal Waste Disposal Experiment->Disposal Experiment->Spill Accident

Caption: A workflow diagram illustrating the key stages of safely handling Diethyl methylsuccinate.

By adhering to these detailed protocols, researchers can confidently handle Diethyl methylsuccinate while upholding the highest standards of laboratory safety. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety guidelines and to exercise sound professional judgment in all laboratory operations.

References

  • Axxence Aromatic GmbH. (2025, January 13). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2025, March 25). DIETHYL SUCCINATE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • ThermoFisher Scientific. (2025, September 9). SAFETY DATA SHEET - Diethyl succinate. Retrieved from [Link]

  • NIOSH. (2014, July 1). CDC - DIETHYL SUCCINATE - International Chemical Safety Cards. Retrieved from [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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